Diisooctyl phthalate
Description
Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999)
Properties
IUPAC Name |
bis(6-methylheptyl) benzene-1,2-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |
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InChI Key |
IJFPVINAQGWBRJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
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Molecular Formula |
C24H38O4, Array | |
| Record name | DI-ISOOCTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID50873226 | |
| Record name | Bis(6-methylheptyl) phthalate | |
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Molecular Weight |
390.6 g/mol | |
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Physical Description |
Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |
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Boiling Point |
1288 °F at 760 mmHg (USCG, 1999), 370 °C | |
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Flash Point |
450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |
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Solubility |
... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |
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Density |
0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |
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Vapor Pressure |
0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
Nearly colorless, viscous liquid | |
CAS No. |
27554-26-3, 131-20-4, 71097-28-4 | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |
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| Record name | Bis(6-methylheptyl) phthalate | |
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| Record name | ISOOCTYL PHTHALATE | |
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Melting Point |
-4 °C /From Table/, -45 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Diisooctyl Phthalate (DIOP)
Abstract
Diisooctyl phthalate (DIOP) is a high molecular weight phthalate ester predominantly utilized as a plasticizer to impart flexibility and durability to polymeric materials, most notably polyvinyl chloride (PVC). As a substance of significant industrial relevance and regulatory scrutiny, a thorough understanding of its chemical and physical properties is paramount for researchers, toxicologists, and formulation scientists. This technical guide provides a comprehensive overview of DIOP, moving beyond a simple recitation of data to explain the causality behind its characteristics. We delve into its isomeric nature, detailed physicochemical properties, spectroscopic signature, synthesis and reactivity, and standardized analytical methodologies. This document is structured to serve as a foundational reference for professionals engaged in materials science, analytical chemistry, and drug development.
Introduction and Molecular Identity
This compound (DIOP) is the common designation for the 1,2-benzenedicarboxylic acid diisooctyl ester. It is a member of the high molecular weight phthalate ester (HMWPE) group.[1] A critical point of understanding for any scientist working with DIOP is that it is not a single, discrete molecule but rather a complex mixture of isomers.[2][3] This isomeric complexity arises from the branched "isooctanol" alcohol precursor used in its manufacture, which itself is a mixture of various C8 branched-chain alcohols (e.g., 6-methylheptanol).[1] This structural variance is the primary reason for the range of values reported for physical properties such as melting and boiling points in the literature.
The general CAS Registry Number for this isomeric mixture is 27554-26-3 .[4][5][6] Its molecular formula is C24H38O4, corresponding to a molecular weight of approximately 390.56 g/mol .[7][8][9]
Below is a representation of one of the common isomers found in technical-grade DIOP, bis(6-methylheptyl) phthalate.
Caption: General structure of a this compound isomer.
Physicochemical Properties
DIOP is a viscous, oily, colorless to light yellow liquid with a faint, characteristic ester odor.[5][6][7] Its high molecular weight and long, nonpolar alkyl chains dictate its physical behavior, making it practically insoluble in water but highly soluble in most organic solvents and hydrocarbons.[3][5][7] This lipophilicity is fundamental to its function as a plasticizer, allowing it to integrate seamlessly into polymer matrices.
The quantitative physical properties are summarized in the table below. The ranges provided reflect the isomeric nature of the commercial product.
| Property | Value | Source(s) |
| CAS Number | 27554-26-3 | [4][10] |
| Molecular Formula | C24H38O4 | [7][8] |
| Molecular Weight | 390.56 g/mol | [7][8] |
| Appearance | Oily, colorless to light yellow viscous liquid | [5][6][7] |
| Melting Point | -4°C to -50°C | [4][7][10][11][12] |
| Boiling Point | 370°C to 435.7°C at 760 mmHg | [7][10][11] |
| Density | 0.983 - 0.984 g/mL at 20-25°C | [7][10][12] |
| Refractive Index (n20/D) | ~1.486 | [4][7] |
| Flash Point | >227°C (>440°F) | [4][7][13] |
| Vapor Pressure | 1 mmHg at 200°C; 5.5 x 10⁻⁶ mmHg at 25°C | [7][12][14] |
| Viscosity | 83 cP at 20°C | [12] |
| Water Solubility | Insoluble (e.g., <0.1 g/L to 40 µg/L) | [1][5][7] |
| log Kow (Octanol/Water Partition) | 7.73 - 8.52 (estimated) | [1][4][15] |
Chemical Profile and Synthesis
Synthesis
DIOP is commercially produced via a straightforward acid-catalyzed esterification reaction. The primary reactants are phthalic anhydride and an excess of isooctanol.[1][3] The reaction is typically driven to completion by the removal of water, a byproduct of the esterification. Unreacted alcohol is recovered and recycled in the industrial process.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. rsc.org [rsc.org]
- 7. oiv.int [oiv.int]
- 8. Diisobutyl phthalate(84-69-5) 1H NMR [m.chemicalbook.com]
- 9. New standard test method to identify plasticizers | Food Packaging Forum [foodpackagingforum.org]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. Detection of phthalates in water using ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry MRM mode– ‘ghost peaks’ and measurement methodology [agris.fao.org]
- 13. fses.oregonstate.edu [fses.oregonstate.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. berkeleyanalytical.com [berkeleyanalytical.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Diisooctyl Phthalate (CAS No. 27554-26-3)
This document provides a comprehensive technical overview of this compound (DIOP), a significant member of the high molecular weight phthalate ester family. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the core scientific principles of DIOP, from its chemical synthesis and mechanism of action to its metabolic fate, toxicological profile, and the analytical methodologies crucial for its detection and quantification.
Chemical Identity and Physicochemical Characteristics
This compound (DIOP) is the common name for the 1,2-benzenedicarboxylic acid, diisooctyl ester. It is crucial to understand that commercial DIOP is not a single, pure compound but a complex mixture of isomers.[1][2] This isomeric complexity arises from the use of isooctanol in its synthesis, which itself is a mixture of branched-chain octyl alcohols.[1] The primary isomers include bis(6-methylheptyl) phthalate.[1] This structural variance is a critical consideration in both its application and analytical characterization.
DIOP is classified as a High Molecular Weight Phthalate Ester (HMWPE), a group that also includes compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP).[1][3] These phthalates are distinguished by having seven or more carbon atoms in their ester side chains, which imparts properties like increased permanence and durability.[3][4]
Visually, DIOP is a colorless to light yellow, oily, and viscous liquid with a faint ester-like odor.[5][6][7] Its lipophilic nature dictates its solubility profile; it is readily soluble in most organic solvents and hydrocarbons but is insoluble in water.[5][6] This insolubility in aqueous media is a key factor in its stability and persistence in certain product formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27554-26-3 | [5][6] |
| Molecular Formula | C24H38O4 | [3][5] |
| Molecular Weight | 390.62 g/mol | [3] |
| Appearance | Colorless to pale yellow viscous liquid | [6][8] |
| Density | ~0.983 g/mL at 20-25 °C | [5][7] |
| Boiling Point | 284.9 °C | [9] |
| Melting Point | -43 °C | [9] |
| Water Solubility | Insoluble | [5][6] |
| Henry's Law Constant | 3.1 x 10⁻⁵ atm-m³/mol (25 °C) | [1][2] |
| Purity (Technical Grade) | ≥ 99% | [3][6] |
Synthesis and Manufacturing Process
The industrial production of DIOP is a well-established chemical process conducted in a closed system to ensure high purity and minimize environmental release.[1] The core reaction is the catalytic esterification of phthalic anhydride with isooctanol.[1][5][10]
The choice of catalyst is critical for reaction efficiency. While acid catalysts like concentrated sulfuric acid can be used, organometallic catalysts such as titanates (e.g., tetra-n-butyltitanate, TnBT) are often preferred due to their higher activity, which can significantly reduce reaction times.[11] Following the esterification reaction, the crude DIOP mixture undergoes several purification steps. These include neutralization to remove the acid catalyst and any unreacted phthalic anhydride, washing with water, and finally, vacuum distillation or treatment with activated charcoal to remove unreacted alcohols (which are recovered and reused) and other impurities.[1][10] This rigorous process can yield DIOP with a purity of 99% or greater.[1]
Caption: Generalized workflow for the industrial synthesis of DIOP.
Mechanism of Action as a Plasticizer
DIOP's primary industrial application is as a plasticizer, a substance added to a polymer matrix to increase its flexibility, workability, and durability.[6][8] It is particularly effective with polyvinyl chloride (PVC). The mechanism is physical rather than chemical; the relatively large and non-polar DIOP molecules intercalate themselves between the long, rigid PVC polymer chains.[6] This spacing of the polymer chains disrupts the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) that would otherwise hold the chains tightly together, making the material rigid. By acting as a lubricant between the chains, DIOP increases their mobility, reduces the material's glass transition temperature (Tg), and imparts the desired flexibility and softness.[6]
Caption: DIOP molecules intercalate between polymer chains to increase flexibility.
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of DIOP is fundamental for assessing its toxicological profile and potential for human exposure.
-
Absorption and Metabolism: Following oral ingestion, DIOP, like other phthalate diesters, is not absorbed intact. It undergoes rapid hydrolysis in the gastrointestinal tract by esterases to form its monoester, mono-isooctyl phthalate (MIOP), and isooctanol.[3][12][13] The monoester is the primary form that is absorbed into the bloodstream.[14]
-
Distribution and Excretion: Once absorbed, MIOP is distributed throughout the body. Studies in humans and animals show that DIOP and its metabolites do not significantly accumulate in tissues, with the exception of some minor distribution to body fat which may slow the excretion rate.[3] The metabolites are cleared relatively quickly from the body.[3] The primary route of excretion is via the urine, where MIOP and further oxidized metabolites are eliminated.[3][15] In a human study where volunteers were given an isotope-labeled dose of DIOP, the bulk of the metabolites were eliminated in the urine within the first 24 hours.[3]
The metabolic pathway involves a two-step process. First, the diester is hydrolyzed to its monoester. Second, the aliphatic side chain of the monoester can undergo further oxidative metabolism.
Caption: Primary metabolic pathway of DIOP following oral exposure.
Toxicological Profile
The toxicity of DIOP has been the subject of numerous studies, though data gaps and some conflicting results exist.[1] It is generally considered to have low acute toxicity.
Table 2: Acute Toxicity Data for DIOP
| Exposure Route | Species | Value (LD50) | Reference(s) |
| Oral | Rat | >22,000 mg/kg | [1] |
| Oral | Mouse | >26,000 mg/kg | [1] |
| Dermal | Rabbit | >3,160 mg/kg | [1] |
-
Irritation: DIOP is considered a minimal to mild skin irritant in rabbits and rats, though one study reported severe irritation at high doses.[1] Data on eye irritation is limited but suggests it is not an irritant.[3]
-
Reproductive and Developmental Toxicity: This is a key area of concern for many phthalates. Some studies have suggested that DIOP may have anti-androgenic activity and can disrupt male reproductive development in rats.[16] However, other comprehensive reviews have concluded that there is inadequate evidence to classify DIOP as a reproductive or developmental toxicant.[1] The European Chemicals Agency (ECHA) has a harmonized classification stating that DIOP may damage fertility and the unborn child.[17] This discrepancy highlights the complexity and ongoing research in this area.
-
Mechanism of Toxicity: Recent research has focused on cellular mechanisms. One study demonstrated that DIOP exposure can decrease the viability of human umbilical vein endothelial cells (HUVECs) by elevating levels of reactive oxygen species (ROS), leading to oxidative stress, cell cycle arrest, and apoptosis (programmed cell death).[18] Similar effects involving increased oxidative stress were observed in the nematode C. elegans.[18] This suggests that oxidative stress is a key pathway for DIOP-induced cytotoxicity.
Analytical Methodologies
Accurate quantification of DIOP in various matrices, from consumer products to biological samples, is essential for exposure assessment and regulatory compliance. The primary analytical techniques employed are chromatographic methods.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method for phthalate analysis.[19] It offers excellent separation of different phthalates and definitive identification and quantification based on their unique mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector, is another viable technique, particularly for samples that are difficult to volatilize.[9]
Protocol: General Workflow for DIOP Analysis in a Polymer Matrix by GC-MS
This protocol provides a generalized, self-validating framework. Researchers must perform specific validation (e.g., determining linearity, limit of detection, and recovery) for their specific matrix and instrumentation.
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 100-200 mg of the finely cut polymer sample into a glass vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated phthalate not expected to be in the sample).
-
Add 5-10 mL of a suitable organic solvent (e.g., hexane, ethyl acetate, or dichloromethane). The choice of solvent is critical and depends on the polymer's properties; the goal is to dissolve or efficiently extract the DIOP without dissolving the polymer matrix if possible.
-
Agitate the sample, often using ultrasonication for 15-30 minutes, to facilitate extraction.[20]
-
Centrifuge the sample to pellet any solid material.
-
-
Cleanup (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Pass the supernatant from the previous step through an appropriate SPE cartridge (e.g., silica or Florisil).
-
Elute the phthalates with a suitable solvent or solvent mixture.
-
Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of all phthalates.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Key ions for DIOP include m/z 149 (the characteristic phthalic anhydride fragment), 167, and 279.[12]
-
-
-
Quantification:
-
Create a calibration curve using standards of known DIOP concentrations.
-
Calculate the concentration of DIOP in the sample by comparing its peak area relative to the internal standard against the calibration curve.
-
Caption: Standard workflow for the analysis of DIOP in a solid matrix.
Regulatory Landscape and Alternatives
The use of phthalates, including DIOP, is subject to regulatory scrutiny worldwide due to concerns about potential health effects.
-
United States: The FDA has approved DIOP for use in certain applications that have contact with food, such as adhesives and polymer coatings.[1][21] However, the agency continues to review the safety of ortho-phthalates.[22]
-
European Union: The EU has more stringent regulations. Under the REACH regulation, phthalates classified as toxic to reproduction are restricted in most consumer articles.[23] DIOP is also prohibited from use in cosmetics under the EU Cosmetics Regulation.[23]
The regulatory pressure and consumer awareness have driven the development of alternative plasticizers, especially for sensitive applications like medical devices and children's toys.[24] Key alternatives include:
-
Trioctyl Trimellitate (TOTM): Known for its low migration and chemical resistance, making it suitable for drug infusion applications.[25][26]
-
Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate plasticizer with a favorable toxicological profile, often used in medical devices and toys.[25][27]
-
Di-(2-ethylhexyl) terephthalate (DEHT or DOTP): A terephthalate (para-isomer) rather than an ortho-phthalate, which is not metabolized in the same way and appears to have a better safety profile.[4][28]
-
Acetyl Tri-n-butyl Citrate (ATBC): A bio-based plasticizer derived from citric acid that closely resembles DEHP in performance.[25][28]
The choice of an alternative is a complex decision based on performance requirements, cost, compatibility, and toxicological data.[25]
Conclusion
This compound (CAS No. 27554-26-3) is a technically significant high molecular weight plasticizer, valued for its ability to impart flexibility to polymers like PVC. Its industrial synthesis is a refined process yielding a high-purity isomeric mixture. While it exhibits low acute toxicity, ongoing debate and conflicting regulatory classifications regarding its potential for reproductive and developmental effects persist, fueled by mechanistic studies pointing to oxidative stress as a potential pathway of harm. For researchers, a thorough understanding of its isomeric nature, metabolic pathways, and the robust analytical methods available for its detection is paramount for accurate risk and exposure assessment. As the regulatory landscape continues to evolve, the field is increasingly shifting towards validated alternatives, demanding a rigorous, evidence-based approach from scientists and drug development professionals when selecting materials for sensitive applications.
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Diisooctyl phthalate structural isomers
An In-depth Technical Guide to the Structural Isomers of Diisooctyl Phthalate (DIOP)
Abstract
This compound (DIOP) is a high molecular weight phthalate ester utilized extensively as a plasticizer in various polymeric materials. Unlike phthalates with defined linear or singular branched alkyl chains, commercial DIOP is a complex substance, comprising a mixture of multiple structural isomers.[1] This isomeric complexity arises from the manufacturing process, which employs a blend of C8 branched-chain alcohols, known as isooctanols.[2][3][4] Consequently, the physicochemical, toxicological, and metabolic properties of DIOP are not those of a single entity but rather the composite of its constituent isomers. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is critical for accurate analytical characterization, toxicological risk assessment, and the development of safer alternatives. This guide provides a detailed examination of DIOP's structural isomerism, methodologies for analytical separation, and an overview of the differential biological activities that underscore the importance of isomer-specific analysis.
The Isomeric Nature of this compound
The term "this compound" is a general descriptor for the 1,2-benzenedicarboxylic acid diester formed with isooctyl alcohols. The generic CAS number for this mixture is 27554-26-3 .[2][5] The ambiguity lies in the term "isooctanol," which does not refer to a single chemical structure but to a mixture of branched eight-carbon alcohols. The primary feedstock for DIOP production is typically synthesized via the oxo process, leading to various branched isomers, with bis(6-methylheptyl) phthalate often being a significant component.[6]
This inherent heterogeneity distinguishes DIOP from other well-defined C8 phthalate isomers, such as:
-
Di(2-ethylhexyl) phthalate (DEHP): CAS 117-81-7. Often incorrectly used as a synonym for DIOP, DEHP is specifically the diester of 2-ethylhexanol.[7] It is one of the most studied phthalates and a known endocrine disruptor.[8]
-
Di-n-octyl phthalate (DnOP): CAS 117-84-0. The straight-chain isomer, which exhibits a distinct toxicological profile compared to its branched counterparts, appearing to be a less effective inducer of peroxisome proliferation than DEHP.[9][10]
The specific arrangement of the branched alkyl chains is a critical determinant of a phthalate's biological activity. The three-dimensional structure influences its ability to interact with biological receptors, such as the peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, which is a key mechanism of phthalate toxicity.[8][10]
Comparative Physicochemical Properties
The structural differences between DIOP and its related isomers lead to variations in their physical and chemical properties. These differences, although sometimes subtle, are crucial for designing analytical separation techniques and understanding their environmental fate.[11][12]
| Property | This compound (DIOP) Mixture | Di(2-ethylhexyl) phthalate (DEHP) | Di-n-octyl phthalate (DnOP) |
| CAS Number | 27554-26-3[5] | 117-81-7[7] | 117-84-0 |
| Molecular Formula | C₂₄H₃₈O₄[5] | C₂₄H₃₈O₄ | C₂₄H₃₈O₄ |
| Molecular Weight | 390.56 g/mol | 390.56 g/mol | 390.56 g/mol |
| Appearance | Oily, colorless liquid[9] | Colorless, viscous liquid[7] | Clear, colorless liquid |
| Boiling Point | ~230°C at 5 mmHg[5] | 385 °C at 760 mmHg | 380 °C at 760 mmHg |
| Melting Point | ~ -45°C[5] | -50 °C | -25 °C |
| Density | ~0.983 g/mL at 25°C[3] | ~0.986 g/mL at 20°C | ~0.984 g/mL at 20°C |
| Water Solubility | <0.1 g/L; Insoluble[5][9] | Insoluble | Insoluble |
| Log Kₒw (Octanol/Water) | Not Available (est. >8)[5] | ~7.5 - 8.8[1] | ~8.1 |
Synthesis and the Origin of Isomeric Complexity
DIOP is commercially produced through the esterification of phthalic anhydride with isooctanol in the presence of an acid catalyst, such as sulfuric acid or a titanate catalyst.[3][13][14] The reaction is driven to completion by removing the water byproduct, often by using an excess of the reactant alcohol as a water-carrying agent.[13]
The isomeric composition of the final DIOP product is a direct reflection of the isomeric composition of the starting isooctanol raw material.
Caption: General synthesis workflow for this compound (DIOP).
Analytical Methodologies for Isomer Separation and Identification
Distinguishing between the various structural isomers within a DIOP mixture and differentiating DIOP from other phthalates like DEHP is a significant analytical challenge. The primary methodology employed is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Expertise in Method Selection: Why GC-MS?
GC-MS is the gold standard for several reasons:
-
Volatility: Phthalates, while having high boiling points, are sufficiently volatile for GC analysis, especially with modern high-temperature columns.
-
Separation Power: High-resolution capillary GC columns provide the necessary efficiency to separate isomers with minor differences in structure and boiling points.
-
Definitive Identification: Mass Spectrometry provides structural information based on the fragmentation patterns of the molecules. While constitutional isomers have the same molecular ion, their fragmentation patterns can differ, allowing for their identification. Electron Ionization (EI) at 70 eV generates reproducible fragmentation spectra that can be compared against spectral libraries (e.g., NIST, Wiley).
High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for separating non-volatile metabolites or when derivatization is employed to resolve chiral isomers.[15][16]
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The Solubility of Diisooctyl Phthalate in Organic Solvents: A Comprehensive Technical Guide for Researchers
Introduction: Understanding Diisooctyl Phthalate
This compound (DIOP) is a high molecular weight phthalate ester predominantly utilized as a plasticizer in various polymer systems, most notably polyvinyl chloride (PVC).[1] Its primary function is to enhance the flexibility, durability, and workability of plastic materials by reducing the intermolecular forces between polymer chains.[2] Chemically, DIOP is the diester of phthalic acid and isooctanol, with the chemical formula C₂₄H₃₈O₄.[2] It exists as a colorless to light yellow, viscous liquid with a slight ester odor.[2] A critical aspect of its industrial and laboratory application is its interaction with and solubility in organic solvents. This technical guide provides an in-depth exploration of the solubility of DIOP, offering both theoretical understanding and practical guidance for researchers, scientists, and professionals in drug development and material science.
Core Principles of DIOP Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. DIOP, with its large, nonpolar alkyl chains and a polar aromatic ester core, exhibits a nuanced solubility profile.
Molecular Structure and Polarity: The two isooctyl chains contribute significantly to the nonpolar character of the DIOP molecule, making it hydrophobic. The benzene ring and the two ester functional groups introduce a degree of polarity. This amphiphilic nature dictates its solubility behavior.
Intermolecular Forces: The primary intermolecular forces at play in solutions of DIOP are van der Waals forces (specifically, London dispersion forces) due to the long alkyl chains. The ester groups can also participate in dipole-dipole interactions. The absence of hydroxyl or similar groups means that DIOP cannot act as a hydrogen bond donor, although the carbonyl oxygens can act as weak hydrogen bond acceptors.
Solvent Characteristics:
-
Polar Protic Solvents (e.g., water, ethanol): DIOP is practically insoluble in water due to its predominantly nonpolar structure.[2][3] In lower alcohols like ethanol, while some interaction with the polar ester group is possible, the large nonpolar alkyl chains limit its solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents can engage in dipole-dipole interactions with the ester portion of DIOP. Many phthalates show good solubility in such solvents.[4]
-
Nonpolar Solvents (e.g., hexane, toluene, benzene): The "like dissolves like" principle strongly suggests high solubility of DIOP in nonpolar solvents. The van der Waals forces between the isooctyl chains of DIOP and the hydrocarbon chains of these solvents facilitate dissolution. Phthalate esters, in general, are known to be soluble in many common organic solvents and oils.[1][5]
The interplay of these factors is visually represented in the following diagram:
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The Core Mechanism of Diisooctyl Phthalate (DIOP) as a Plasticizer: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the mechanism of action of Diisooctyl Phthalate (DIOP) as a plasticizer, with a primary focus on its application in polyvinyl chloride (PVC). Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental theories of plasticization, the specific molecular interactions of DIOP with polymer chains, and the resultant changes in material properties. Furthermore, it outlines key experimental protocols for evaluating plasticizer performance and integrity. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical relevance.
Introduction: The Principle of Plasticization
Rigid polymers, such as unplasticized polyvinyl chloride (uPVC), are characterized by strong intermolecular forces between their long polymer chains. These forces, primarily van der Waals interactions and dipole-dipole interactions in the case of PVC, restrict chain mobility, resulting in a hard and brittle material with a high glass transition temperature (Tg).
A plasticizer is a substance that, when added to a material, increases its flexibility, workability, and distensibility.[1] The primary function of a plasticizer like this compound (DIOP) is to reduce the Tg of the polymer, transitioning it from a rigid, glassy state to a softer, more rubbery state at room temperature.[1] DIOP achieves this by inserting its molecules between the polymer chains, thereby reducing the intermolecular forces that hold the chains together.[2]
Molecular Structure and Properties of this compound (DIOP)
DIOP is a diester of phthalic acid and isooctanol.[3] Its chemical structure consists of a planar, aromatic phthalic acid core with two branched isooctyl ester side chains.[3] This branched structure is a key determinant of its plasticizing properties.
Key Physicochemical Properties of DIOP:
| Property | Value |
| Molecular Formula | C24H38O4[3] |
| Molecular Weight | 390.6 g/mol [3] |
| Appearance | Colorless, viscous liquid[3] |
| Solubility | Insoluble in water; soluble in most organic solvents.[3] |
The compatibility of a plasticizer with a polymer is crucial for its effectiveness and can be estimated by comparing their Hildebrand solubility parameters. The solubility parameter for PVC is approximately 19.7 MPa1/2.[4] Plasticizers with similar solubility parameters are generally more compatible with the polymer.[4] The branched alkyl chains of DIOP influence its polarity and, consequently, its solubility parameter, contributing to its good compatibility with PVC.[4][5]
Core Mechanisms of DIOP-Mediated Plasticization
The plasticizing effect of DIOP can be understood through a combination of established theories that describe the interaction between the plasticizer and the polymer at a molecular level.
The Lubricity, Gel, and Free Volume Theories
Three primary theories provide a framework for understanding how plasticizers function:
-
Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another.[6] By reducing the friction between chains, the material becomes more flexible.[6] The non-polar, branched isooctyl chains of DIOP are particularly effective at this "internal lubrication."
-
Gel Theory: This theory suggests that the plasticizer disrupts the polymer-polymer bonds by forming weak, three-dimensional networks with the polymer chains.[1] This creates a gel-like structure where the intermolecular forces are more easily overcome by external stress, leading to increased flexibility.[1]
-
Free Volume Theory: This is currently the most widely accepted theory. It proposes that the flexibility of a polymer is dependent on the amount of "free volume" or empty space between the polymer chains.[6] Plasticizers, being smaller molecules than the polymer segments, increase the free volume, providing more space for the polymer chains to move and rotate.[6][7] This increased segmental mobility leads to a lower Tg.[7] Molecular dynamics simulations of the closely related dioctyl phthalate (DOP) in PVC have shown that the incorporation of the plasticizer significantly increases the fractional free volume of the system.[8] A higher free volume facilitates the diffusion of plasticizer molecules and enhances the mobility of the polymer chains.[8]
The following diagram illustrates the interplay of these three theories in explaining the plasticization mechanism.
Molecular Interaction of DIOP with PVC
At the molecular level, DIOP plasticizes PVC through the following steps:
-
Penetration and Swelling: When heated during processing, the DIOP molecules penetrate the amorphous regions of the PVC matrix, causing the polymer to swell.
-
Disruption of Intermolecular Forces: The polar ester groups of the DIOP molecule interact with the polar C-Cl bonds of the PVC chains.[2] Simultaneously, the non-polar, bulky isooctyl side chains of DIOP position themselves between the PVC chains.[2]
-
Increased Chain Spacing: This interposition of DIOP molecules physically separates the PVC chains, increasing the distance between them. This weakens the strong dipole-dipole interactions that are characteristic of rigid PVC. Molecular dynamics simulations of DOP in PVC have quantified this, showing a significant reduction in the binding energy between PVC chains after the introduction of the plasticizer.[8]
-
Enhanced Segmental Mobility: With the intermolecular forces weakened and the free volume increased, the segments of the PVC chains can move more freely, leading to a more flexible material.
The diagram below illustrates this molecular interaction.
The Role of DIOP's Branched Structure
The branched nature of the isooctyl chains in DIOP plays a significant role in its plasticizing efficiency. Compared to linear phthalates of similar molecular weight, branched phthalates can be more effective at increasing the free volume between polymer chains.[6] This is because the branched structure creates more steric hindrance, preventing the polymer chains from packing closely together. Studies have shown that branched plasticizers can lead to improved mechanical properties, such as a higher strain at break, compared to their linear counterparts.[6][9] However, there can be a trade-off, as highly branched structures might sometimes show slightly lower compatibility or higher migration tendencies depending on the specific polymer system.
Impact of DIOP on Polymer Properties
The incorporation of DIOP into a polymer matrix like PVC leads to significant and measurable changes in its physical and mechanical properties.
Reduction in Glass Transition Temperature (Tg)
The most direct consequence of plasticization is the lowering of the glass transition temperature. For PVC, which has a Tg of around 80-85°C, the addition of a plasticizer like DOP can reduce the Tg to below room temperature, making it flexible.[1][10] For example, studies on PVC/DOP blends have shown that increasing the concentration of DOP leads to a proportional decrease in Tg.[11] A PVC nanocomposite with 50 parts per hundred resin (phr) of DOP can exhibit a Tg of around 0°C.[1]
Changes in Mechanical Properties
The increased chain mobility afforded by DIOP results in a decrease in tensile strength and hardness, but a significant increase in elongation at break.[12][13]
Table 1: Effect of Plasticizer (DOP) on Mechanical Properties of PVC
| DOP Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 10 | High | Low |
| 50 | Moderate | High |
| 90 | Low | Very High |
| (Data adapted from studies on DOP, a close analog of DIOP)[14] |
One study specifically investigating DIOP in a plasticized PVC cable compound (at 40 phr) showed a decrease in tensile strength from 460 kg/cm ² for the base polymer to 150.33 kg/cm ², while the elongation at break increased from 56% to 250.67%.[13]
Experimental Evaluation of DIOP's Plasticizing Action
Several analytical techniques are employed to characterize the effectiveness of DIOP as a plasticizer and to assess the properties of the resulting plasticized material.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for studying the viscoelastic properties of polymers.[15] It measures the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response, as a function of temperature.[15] The glass transition is identified as the peak of the tan delta (E''/E') curve, providing a precise measurement of the Tg.[15]
Experimental Protocol: DMA of a DIOP-Plasticized PVC Film
-
Sample Preparation:
-
Prepare a thin film of the DIOP-plasticized PVC of uniform thickness (typically 0.5-1.0 mm).
-
Cut a rectangular specimen from the film with precise dimensions (e.g., 10 mm width, 20 mm length). The exact dimensions will depend on the DMA clamp being used.[16]
-
-
Instrument Setup:
-
Select a suitable clamp, such as a tension or single cantilever clamp.
-
Mount the specimen securely in the clamp, ensuring it is not under excessive tension or compression.
-
Set the instrument to apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 3-5°C/min) through the glass transition region to a temperature well above it (e.g., 100°C).
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Determine the Tg from the peak of the tan delta curve.
-
Analyze the drop in the storage modulus across the transition to quantify the change in stiffness.
-
The following diagram outlines the general workflow for DMA.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to study the interactions between DIOP and the polymer.[17] While DIOP does not form covalent bonds with PVC, changes in the vibrational frequencies of certain functional groups can indicate intermolecular interactions. For example, shifts in the C-Cl stretching vibration of PVC or the C=O ester bond of DIOP can suggest a close association between the plasticizer and the polymer.[2][17] ATR-FTIR is a particularly useful technique as it requires minimal sample preparation and can analyze the surface of the material.[15]
Plasticizer Migration and Volatility Testing
A critical aspect of plasticizer performance is its permanence within the polymer matrix. Since DIOP is not chemically bound to the PVC, it can migrate out of the material over time, a process accelerated by heat. This can lead to embrittlement of the plastic and potential contamination of surrounding materials.
Experimental Protocol: Volatile Loss by Activated Carbon Method (ASTM D1203)
This standard test method is used to determine the amount of volatile material, primarily the plasticizer, that is lost from a plastic under defined conditions.[9][18]
-
Sample Preparation:
-
Cut circular discs of the plasticized PVC with a diameter of 50.8 mm.
-
Measure the thickness of the specimens.
-
Condition the specimens at a standard temperature and humidity.
-
Weigh the conditioned specimens accurately.
-
-
Procedure (Method A - Direct Contact):
-
Fill a container with activated carbon to a specific depth.
-
Place the weighed PVC disc on the surface of the carbon.
-
Cover the specimen with another layer of activated carbon.
-
Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
-
Analysis:
-
After the test period, remove the specimen from the carbon and cool it to room temperature in a desiccator.
-
Carefully brush off any adhering carbon particles.
-
Reweigh the specimen.
-
Calculate the percentage of weight loss, which represents the volatile loss.[9]
-
Conclusion
The mechanism of action of this compound as a plasticizer is a multifaceted process rooted in fundamental principles of polymer physics and chemistry. Through a combination of lubrication, disruption of polymer-polymer interactions, and, most significantly, an increase in the free volume between polymer chains, DIOP effectively reduces the intermolecular forces within polymers like PVC. This leads to enhanced segmental mobility, a lower glass transition temperature, and a transformation of the material from a rigid solid to a flexible and versatile product. The branched isooctyl structure of DIOP is a key feature that influences its plasticizing efficiency. A thorough understanding of these mechanisms, coupled with robust experimental evaluation using techniques such as DMA, FTIR, and standardized migration tests, is essential for the development and quality control of plasticized materials in various scientific and industrial applications.
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DOTP vs. DOP: A Deep Dive into Plasticizer Performance and Safety. (2025). Oreate. [Link]
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Review of Recent Developments of Glass Transition in PVC Nanocomposites. (2021). National Institutes of Health. [Link]
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Hyperbranched poly(epsilon-caprolactone) as a nonmigrating alternative plasticizer for phthalates in flexible PVC. (2007). PubMed. [Link]
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Molecular Dynamics Simulation of Plasticizing Effect of Mixed Dioctyl Phthalate and Isosorbide Diheptanoate on Polyvinyl Chloride Material. (2024). MDPI. [Link]
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ASTM D1203-23 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2023). iTeh Standards. [Link]
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ASTM D1203-94(2003) - Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon. (2003). iTeh Standards. [Link]
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Comprehensive Comparative Analysis of DOTP and DOP Plasticizers. (2025). Oreate AI Blog. [Link]
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Comparison of DOP and DOTP Plasticizers. (2025). shengfengchemical.com. [Link]
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ASTM D1203-21 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2021). iTeh Standards. [Link]
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Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride). (2021). SciSpace. [Link]
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What Is the Difference Between DOP and DOTP Plasticizers. (2025). BASTONE. [Link]
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Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. (2015). ResearchGate. [Link]
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Effect of the amount of DOP on the tensile strength of PVC/O-MMT/DOP nanocomposites. (2021). ResearchGate. [Link]
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PVC Plasticizer Impact on Glass Transition. (2023). Scribd. [Link]
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Diisooctyl phthalate environmental fate and transport
An In-Depth Technical Guide to the Environmental Fate and Transport of Diisooctyl Phthalate (DIOP)
Introduction to this compound (DIOP)
This compound (DIOP) is a complex mixture of isomers of 1,2-benzenedicarboxylic acid, diisooctyl ester (CAS Number: 27554-26-3).[1][2] As a member of the high molecular weight phthalate esters (HMWPE) category, DIOP is primarily used as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1][3] Its production and use in a wide array of consumer and industrial products, such as automotive parts, hoses, and building materials, can lead to its release into the environment through various waste streams and leaching from plastic products.[2][4][5] The non-covalent bonding of DIOP within the polymer matrix allows it to migrate out of plastic materials over time, becoming a ubiquitous environmental contaminant.[2][6][7] Understanding its behavior in the environment is critical for assessing its potential risks to ecosystems and human health.
Physicochemical Properties Governing Environmental Behavior
The environmental fate and transport of DIOP are fundamentally governed by its distinct physicochemical properties.[8] Its large molecular size, low water solubility, and high affinity for organic matter are key determinants of its partitioning and persistence in various environmental compartments. These properties suggest that DIOP will not be highly mobile in the environment but will tend to associate with solid phases like soil and sediment.
| Property | Value | Significance for Environmental Fate & Transport | Source(s) |
| Molecular Formula | C₂₄H₃₈O₄ | Defines the basic chemical identity and size. | [1][2] |
| Molecular Weight | 390.62 g/mol | Influences properties like vapor pressure and water solubility. | [1][2][4] |
| Physical State | Oily, colorless to light yellow viscous liquid | Affects handling, release mechanisms, and partitioning behavior. | [3][4][9] |
| Water Solubility | <0.1 g/L; ~0.09 mg/L | Very low solubility drives partitioning from water to solid phases (soil, sediment). | [1][4] |
| Vapor Pressure | 5.5 x 10⁻⁶ mm Hg (at 25°C) | Low vapor pressure indicates that volatilization from dry surfaces is not a significant process. | [4] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | ~8.5 (estimated) | High value indicates strong hydrophobicity and a high potential for sorption to organic matter and bioaccumulation in fatty tissues. | [4][9] |
| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 1.6 x 10⁴ (estimated) | A high Kₒc value confirms that DIOP is expected to be immobile in soil, strongly adsorbing to soil organic matter. | [4] |
| Henry's Law Constant | 3.1 x 10⁻⁵ atm·m³/mol (at 25°C) | This value suggests that volatilization from water surfaces can be an important fate process, although it is attenuated by sorption. | [4][5] |
Environmental Fate and Transport Processes
The journey of DIOP through the environment is a complex interplay of transport and transformation processes.[8] Its distribution is dictated by partitioning between air, water, and soil, while its persistence is determined by the rates of biotic and abiotic degradation.
Fate in the Terrestrial Environment (Soil)
-
Sorption and Mobility : Upon entering the soil, DIOP is subject to strong sorption processes.[10] With an estimated soil organic carbon-water partitioning coefficient (Kₒc) of 1.6 x 10⁴, DIOP is classified as immobile in soil.[4] It binds tightly to organic matter, which significantly limits its potential for leaching into groundwater.[11] Studies on similar phthalates show that sorption is a spontaneous physical process, with interactions being influenced by organic matter content, soil particle size, and cation exchange capacity.[11][12]
-
Biodegradation : Biodegradation is the principal degradation pathway for DIOP in soil.[4][7] Various microorganisms isolated from soil, sewage, and sludge have demonstrated the ability to utilize DIOP as a carbon source.[4] Aerobic biodegradation can be significant, with one study showing 99% degradation of DIOP over a 28-day period in a shake flask experiment with an acclimated inoculum.[4] The rate of degradation is influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial communities.[13][14]
-
Volatilization : Due to its low vapor pressure, DIOP is not expected to volatilize significantly from dry soil surfaces.[4] Some volatilization may occur from moist soils, as indicated by its Henry's Law constant, but this process is generally considered a minor transport pathway from the terrestrial environment compared to sorption.[4]
Fate in the Aquatic Environment
-
Partitioning : In aquatic systems, DIOP's hydrophobicity and low water solubility cause it to rapidly partition from the water column to suspended solids and bottom sediment.[4][10] This process is a major factor in its environmental distribution, effectively making sediment a primary sink for DIOP in aquatic environments.
-
Volatilization : The Henry's Law constant for DIOP suggests that volatilization from water surfaces is a potentially significant fate process.[4] Estimated volatilization half-lives are 2.5 days for a model river and 25 days for a model lake.[4] However, this process is substantially attenuated by DIOP's strong adsorption to suspended solids and sediment. When adsorption is considered, the volatilization half-life from a model pond is estimated to be as long as 4.3 years.[4]
-
Biodegradation : While DIOP is biodegradable, its degradation in aquatic systems can be slow. In a fresh water/sediment system incubated for 28 days, degradation was minimal, ranging from <1% to 10% across different temperatures.[4] This suggests that under certain environmental conditions, particularly in anaerobic sediments, DIOP can be persistent.
-
Abiotic Degradation : Abiotic processes are not considered significant degradation pathways for DIOP in water. The estimated hydrolysis half-life at a neutral pH of 7 is 3.4 years, and at pH 8, it is 130 days, indicating that hydrolysis is not a major removal mechanism under typical environmental conditions.[4][15]
Fate in the Atmosphere
DIOP can enter the atmosphere through industrial emissions or volatilization from surfaces. The primary removal mechanism in the atmosphere is its reaction with photochemically-produced hydroxyl radicals (•OH).[4][15] The estimated atmospheric half-life for this vapor-phase reaction is approximately 19 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter.[4] This relatively short half-life indicates that DIOP is not likely to persist for long periods in the atmosphere or undergo long-range transport.
Bioaccumulation and Ecotoxicity
-
Bioaccumulation : DIOP's high octanol-water partition coefficient (Log Kₒw) suggests a significant potential for bioaccumulation in the fatty tissues of organisms. A Bioconcentration Factor (BCF) of 207 was measured in Mosquito fish, which indicates a high potential for bioconcentration.[4] However, it is crucial to note that many aquatic organisms can readily metabolize phthalate esters.[4][16] This metabolic transformation can reduce the actual bioaccumulation potential to levels lower than what would be predicted by the Kₒw value alone.
-
Ecotoxicity : Recent studies have highlighted the toxicological risks of DIOP. Exposure has been shown to induce cell apoptosis and toxicity in organisms like Caenorhabditis elegans by increasing oxidative stress, evidenced by elevated levels of reactive oxygen species (ROS).[17] These findings suggest that DIOP can adversely affect the growth, movement, and reproductive fitness of environmental organisms.[17]
Experimental Protocol: Analysis of DIOP in Soil by GC-MS
This protocol outlines a standard method for the extraction, cleanup, and quantification of this compound (DIOP) from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for analyzing semi-volatile organic compounds.[18][19]
Principle
DIOP is extracted from a soil sample using an organic solvent, typically with the aid of sonication or accelerated solvent extraction (ASE). The resulting extract is concentrated and subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The purified extract is then analyzed by GC-MS, where DIOP is separated from other compounds and identified and quantified based on its retention time and mass spectrum.
Apparatus and Reagents
-
Apparatus : Gas chromatograph with a mass selective detector (GC-MS), sonicator bath or ASE system, rotary evaporator, SPE manifold and cartridges (e.g., Florisil or C18), analytical balance, vials, and standard laboratory glassware.
-
Reagents : High-purity solvents (hexane, acetone, dichloromethane), anhydrous sodium sulfate (baked at 400°C), DIOP analytical standard, and internal standards (e.g., benzyl benzoate).[20]
Methodology
Step 1: Sample Preparation and Extraction
-
Air-dry the soil sample to a constant weight and sieve to remove large debris.
-
Weigh approximately 10 g of the homogenized soil into a beaker or extraction cell.
-
Spike the sample with a known amount of an internal standard.
-
Add 30 mL of a 1:1 mixture of acetone:hexane to the soil.
-
Extract the sample using an ultrasonic bath for 15-20 minutes, repeating the process two more times with fresh solvent. Decant the solvent after each extraction.
-
Combine the solvent extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
Step 2: Extract Concentration and Cleanup (SPE)
-
Reduce the volume of the combined extract to approximately 1-2 mL using a rotary evaporator.
-
Condition an SPE cartridge (e.g., 6 mL, 1 g Florisil) by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with 10 mL of hexane (this fraction is typically discarded).
-
Elute the DIOP fraction with 10 mL of a more polar solvent mixture, such as 1:1 hexane:dichloromethane.
-
Concentrate the final eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
Step 3: GC-MS Analysis
-
GC Conditions :
-
Column : 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent).
-
Injection Volume : 1 µL (splitless mode).
-
Inlet Temperature : 280°C.
-
Oven Program : Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for DIOP (e.g., m/z 149, 167, 279).
-
Mass Range (for full scan) : 50-500 amu.
-
Step 4: Quantification and Quality Control
-
Prepare a multi-point calibration curve (e.g., 0.05 to 5.0 µg/mL) using the DIOP analytical standard and the same internal standard added to the samples.
-
Quantify the DIOP concentration in the sample extract by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Run procedural blanks, matrix spikes, and duplicates to ensure data quality and account for potential laboratory contamination, which is a common issue with phthalate analysis.[18]
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Consumer Product Safety Commission. (2011). Toxicity review of this compound (DIOP). [Link]
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Ziembowicz, S., & Kida, M. (2018). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska, 20, 241-256. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Properties of this compound for Industrial Applications. [Link]
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Li, H., et al. (2019). Sorption Mechanism, Kinetics, and Isotherms of Di-n-butyl Phthalate to Different Soil Particle-Size Fractions. Journal of Agricultural and Food Chemistry, 67(17), 4747-4755. [Link]
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Miljøstyrelsen. (n.d.). Environmental impacts of certain phthalates and alternatives to phthalates. [Link]
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PubMed. (2025). This compound (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
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Faraji, M., et al. (2021). Development of a new green analytical methodology for the determination of phthalates in single-use babies diapers using ultrasound. Microchemical Journal, 168, 106429. [Link]
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Miranda, T., & Gama, M. (2025). Analytical methodologies for the determination of phthalates in environmental matrices. In Comprehensive Analytical Chemistry (Vol. 109, pp. 317-339). Elsevier. [Link]
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The Unseen Architects of Demolition: An In-depth Technical Guide to the Biodegradation Pathways of Diisooctyl Phthalate
Foreword: Deconstructing a Persistent Pollutant
Diisooctyl phthalate (DIOP) is a high-molecular-weight phthalate ester, a chemical cornerstone in the plastics industry for its role in imparting flexibility and durability to a myriad of consumer and industrial products. However, its widespread use has led to its ubiquitous presence in the environment, raising concerns due to its potential endocrine-disrupting properties and persistence. This technical guide provides a comprehensive exploration of the microbial degradation pathways of DIOP, offering researchers, scientists, and drug development professionals a detailed understanding of the biochemical mechanisms that underpin its natural attenuation. We will delve into the key microbial players, the enzymatic machinery they employ, and the metabolic routes that lead to the eventual breakdown of this complex xenobiotic. This guide is structured to provide not only a theoretical framework but also practical, field-proven insights into the experimental methodologies used to elucidate these intricate biological processes.
The Initial Breach: Hydrolysis of the Ester Bonds
The microbial degradation of DIOP, under both aerobic and anaerobic conditions, is initiated by the enzymatic hydrolysis of its ester bonds.[1] This crucial first step is catalyzed by a class of enzymes known as esterases or hydrolases, which sever the connection between the phthalic acid core and the isooctyl side chains.
This hydrolytic cleavage occurs in a stepwise manner, first yielding mono-isooctyl phthalate (MIOP) and one molecule of isooctanol. Subsequently, a second hydrolysis event releases the remaining isooctyl chain, resulting in the formation of phthalic acid and a second molecule of isooctanol.[2][3]
Key Microbial Players and Their Enzymatic Toolkit
While specific microorganisms capable of degrading DIOP are not extensively documented, studies on structurally similar high-molecular-weight phthalates, such as di-isononyl phthalate (DINP) and di-(2-ethylhexyl) phthalate (DEHP), provide valuable insights. Gram-positive bacteria, in particular, have demonstrated a robust capacity for degrading these complex phthalates.[4]
-
Sphingobium chungbukense : This bacterium has been shown to efficiently degrade DINP, a close structural analog of DIOP, initiating the process through hydrolysis to monoisononyl phthalate and phthalic acid.[3]
-
Gordonia sp. : Strains of this genus are known to be potent degraders of high-molecular-weight phthalates like di-n-octyl phthalate (DnOP).[5][6][7]
-
Bacillus sp. , Rhodococcus sp. , and Mycobacterium sp. : These genera are frequently implicated in the degradation of various phthalate esters, including those with long and branched alkyl chains.[8][9]
The esterases produced by these microorganisms exhibit varying degrees of specificity. While some may have a broad substrate range, the steric hindrance presented by the branched isooctyl chains of DIOP likely necessitates enzymes with specific active site conformations to accommodate and efficiently hydrolyze this bulky substrate.[10]
Fates of the Fragments: Divergent Pathways for Phthalic Acid and Isooctanol
Following the initial hydrolysis, the degradation of DIOP diverges into two distinct metabolic pathways: one for the aromatic phthalic acid core and another for the aliphatic isooctanol side chains.
Aerobic Degradation of Phthalic Acid
Under aerobic conditions, the microbial catabolism of phthalic acid is a well-characterized process initiated by dioxygenase enzymes.[11] These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and eventual cleavage.
The pathway typically proceeds as follows:
-
Dioxygenation : Phthalate dioxygenase, a Rieske non-heme iron oxygenase, catalyzes the dihydroxylation of phthalic acid to form a cis-dihydrodiol intermediate.[12]
-
Dehydrogenation : A dehydrogenase then oxidizes the cis-dihydrodiol to a dihydroxyphthalate.
-
Decarboxylation : The dihydroxyphthalate is subsequently decarboxylated to yield protocatechuate (3,4-dihydroxybenzoic acid).
-
Ring Cleavage : Protocatechuate is a key intermediate that funnels into central metabolic pathways. It undergoes ring cleavage, either via ortho- or meta-cleavage pathways, catalyzed by protocatechuate dioxygenases.
-
Central Metabolism : The resulting aliphatic dicarboxylic acids are then further metabolized through pathways such as the beta-ketoadipate pathway, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.
Figure 1: Generalized aerobic biodegradation pathway of this compound (DIOP).
Anaerobic Degradation of Phthalic Acid
In the absence of oxygen, the degradation of phthalic acid follows a different strategy. Instead of oxidative attack, the aromatic ring is first activated and then reductively dearomatized.
-
Activation : Phthalic acid is activated to phthaloyl-CoA by a CoA ligase or transferase.
-
Decarboxylation : The phthaloyl-CoA is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.
-
Ring Reduction : Benzoyl-CoA is subsequently reduced by a series of enzymes, ultimately leading to ring cleavage and entry into central metabolism.
Biodegradation of Isooctanol
The microbial metabolism of the branched-chain isooctanol is less specifically documented than that of phthalic acid. However, based on the degradation of similar compounds like 2-ethylhexanol and other branched-chain alkanes, a plausible pathway can be proposed.[13][14]
-
Oxidation to Aldehyde : The primary alcohol group of isooctanol is oxidized to the corresponding aldehyde, isooctanal, by an alcohol dehydrogenase.[1][15][16]
-
Oxidation to Carboxylic Acid : The isooctanal is then further oxidized to isooctanoic acid by an aldehyde dehydrogenase.
-
Activation and Further Degradation : Isooctanoic acid is likely activated to its CoA ester, isooctanoyl-CoA. The branched nature of this molecule presents a challenge for direct beta-oxidation. Microorganisms may employ specialized pathways, such as those involving carboxylation or rearrangements, to bypass the branch points and continue the degradation process, ultimately feeding the carbon skeleton into central metabolic pathways. The degradation of the structurally similar 2-ethylhexanoic acid has been shown to proceed via beta-oxidation, yielding smaller chain carboxylic acids.[17]
Experimental Methodologies for Elucidating Biodegradation Pathways
The elucidation of DIOP's biodegradation pathways requires a multi-faceted experimental approach, combining microbial enrichment and isolation with sophisticated analytical techniques for metabolite identification and quantification.
Enrichment and Isolation of DIOP-Degrading Microorganisms
A crucial first step is the isolation of microorganisms capable of utilizing DIOP as a carbon and energy source.
Protocol: Enrichment Culture for DIOP-Degrading Bacteria
-
Sample Collection : Collect soil or sediment samples from sites with a history of plastic or industrial contamination.
-
Medium Preparation : Prepare a minimal salt medium (MSM) containing essential minerals and trace elements. The exact composition can be varied, but a common base includes (per liter): 1.0 g K2HPO4, 0.5 g KH2PO4, 0.5 g (NH4)2SO4, 0.2 g MgSO4·7H2O, and 1 ml of a trace element solution.
-
Carbon Source : Add DIOP as the sole carbon source. Due to its low water solubility, DIOP can be added directly to the medium (e.g., 100-500 mg/L) or coated onto the inner surface of the culture flask by evaporating a solution of DIOP in a volatile solvent.
-
Inoculation and Incubation : Inoculate the MSM with a small amount of the collected environmental sample (e.g., 1 g of soil per 100 ml of medium). Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.[18]
-
Subculturing : After a period of incubation (e.g., 1-2 weeks), transfer a small aliquot of the culture to fresh MSM with DIOP. Repeat this subculturing process several times to enrich for DIOP-degrading microorganisms.
-
Isolation : After successful enrichment, isolate individual bacterial or fungal strains by plating serial dilutions of the enrichment culture onto MSM agar plates with DIOP as the sole carbon source. Individual colonies can then be picked and purified.
Figure 2: Workflow for the enrichment and isolation of DIOP-degrading microorganisms.
Analytical Methods for Metabolite Identification and Quantification
To identify the intermediate products of DIOP degradation and quantify the rate of its disappearance, robust analytical methods are essential.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for quantifying phthalates and their primary metabolites.[19][20][21]
Protocol: HPLC Analysis of DIOP and its Metabolites
-
Sample Preparation : Centrifuge the microbial culture to remove cells. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is commonly employed.
-
Detection : A UV detector set at a wavelength where phthalates absorb strongly (e.g., 230 nm) is used for quantification.[4][20]
-
-
Quantification : Create a calibration curve using standards of DIOP, MIOP, and phthalic acid to quantify their concentrations in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of a wide range of metabolites, including volatile and semi-volatile compounds.[22][23][24][25]
Protocol: GC-MS Analysis of DIOP Metabolites
-
Extraction : Extract the metabolites from the culture supernatant using a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Derivatization : For non-volatile metabolites like phthalic acid and hydroxylated intermediates, a derivatization step is necessary to increase their volatility. This typically involves silylation (e.g., with BSTFA or MSTFA) to convert polar functional groups into more volatile silyl ethers and esters.[22]
-
GC-MS Analysis :
-
Injection : Inject the derivatized extract into the GC.
-
Separation : Use a suitable capillary column (e.g., DB-5ms) to separate the different metabolites based on their boiling points and interactions with the stationary phase.
-
Detection : The mass spectrometer will generate a mass spectrum for each eluting compound, which can be compared to spectral libraries (e.g., NIST) for identification.
-
-
Quantification : For quantitative analysis, an internal standard can be added to the samples before extraction, and calibration curves can be generated for target analytes.
Enzyme Assays
To characterize the enzymes involved in DIOP degradation, specific enzyme assays can be performed using cell-free extracts or purified enzymes.
Protocol: Spectrophotometric Assay for DIOP Esterase Activity
This assay can be adapted from methods using p-nitrophenyl esters, but a more direct approach would be to measure the products of DIOP hydrolysis.
-
Enzyme Source : Prepare a cell-free extract from the DIOP-degrading microorganism by disrupting the cells (e.g., by sonication or French press) and centrifuging to remove cell debris.
-
Reaction Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), the cell-free extract, and a known concentration of DIOP (emulsified with a surfactant like Triton X-100 to increase its solubility).
-
Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Product Measurement : At different time points, stop the reaction (e.g., by adding acid or a solvent) and measure the concentration of one of the hydrolysis products, either phthalic acid or isooctanol, using HPLC or GC-MS as described above.
-
Calculation of Activity : The rate of product formation is used to calculate the enzyme activity.
Biodegradation Kinetics
Understanding the kinetics of DIOP biodegradation is crucial for predicting its environmental fate and for designing effective bioremediation strategies. The rate of degradation can be influenced by factors such as the initial concentration of DIOP, temperature, pH, and the presence of other nutrients.
For many xenobiotics, the biodegradation kinetics can be described by the Monod or Haldane models, which relate the specific growth rate of the microorganisms to the substrate concentration.[26][27] In some cases, high concentrations of the substrate can be inhibitory to the degrading microorganisms.
Table 1: Kinetic Parameters for the Biodegradation of High-Molecular-Weight Phthalates by Gordonia sp. [5][6][7]
| Phthalate Ester | Initial Concentration (mg/L) | Degradation Time (h) for Complete/Near Complete Removal |
| Di-n-butyl Phthalate (DBP) | 1000 | 96 |
| Di-n-octyl Phthalate (DnOP) | 1000 | 120 (83.5% degradation) |
Note: This data provides a reference for the expected degradation rates of high-molecular-weight phthalates.
Concluding Remarks and Future Perspectives
The microbial degradation of this compound is a complex process orchestrated by a diverse array of microorganisms equipped with specialized enzymatic machinery. The primary pathway involves an initial hydrolytic attack to liberate phthalic acid and isooctanol, which are then funneled into separate catabolic routes. While the degradation of the phthalic acid moiety is well-understood, further research is needed to fully elucidate the metabolic fate of the branched isooctanol side chains in various microbial species.
The methodologies outlined in this guide provide a robust framework for isolating and characterizing novel DIOP-degrading microorganisms and for dissecting their metabolic capabilities. Future research should focus on identifying the specific esterases that are active on DIOP and other branched-chain phthalates, as these enzymes could be valuable biocatalysts for bioremediation and green chemistry applications. Furthermore, a deeper understanding of the genetic regulation of the DIOP degradation pathways will be essential for developing engineered microorganisms with enhanced degradation capabilities. By continuing to unravel the intricate biochemical dialogues between microbes and these persistent pollutants, we can harness the power of nature to mitigate the environmental impact of our modern industrial society.
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Diisooctyl Phthalate (DIOP) Exposure in Humans: An In-Depth Technical Guide
Abstract
Diisooctyl phthalate (DIOP) is a high molecular weight phthalate ester utilized as a plasticizer in a variety of polymeric materials. As it is not chemically bound to the polymer matrix, DIOP can leach into the environment, leading to human exposure. This technical guide provides a comprehensive overview of the primary routes of human exposure to DIOP, its metabolic fate, and the analytical methodologies for its biomonitoring. We delve into the intricacies of oral, dermal, and inhalation exposure pathways, supported by scientific evidence and field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the human toxicokinetics of DIOP.
Introduction to this compound (DIOP)
This compound (DIOP) is a complex mixture of isomers of the 1,2-benzenedicarboxylic acid diisooctyl ester. It belongs to the class of high molecular weight phthalate esters (HMWPEs) and is primarily used to impart flexibility and durability to polyvinyl chloride (PVC) and other plastics. Its applications span a wide range of consumer products, including building materials, automotive parts, and some food contact materials. The potential for human exposure arises from the fact that DIOP is not covalently bonded to the polymer matrix and can migrate or leach out of products over time. While DIOP exhibits low acute oral and dermal toxicity, concerns exist regarding its potential as an endocrine disruptor, necessitating a thorough understanding of its exposure routes and metabolic fate in humans.
Routes of Human Exposure to DIOP
Human exposure to DIOP is a multifactorial process occurring through three primary routes: oral ingestion, dermal absorption, and inhalation.
Oral Ingestion: The Dominant Pathway
Oral ingestion is considered the most significant route of DIOP exposure for the general population. This occurs primarily through the consumption of contaminated food and the mouthing of consumer products, particularly by children.
DIOP can migrate from food packaging materials, processing equipment, and PVC films into foodstuffs. The extent of migration is influenced by factors such as the fat content of the food, temperature, and contact time.
Table 1: Reported DIOP Concentrations in Various Food Categories
| Food Category | DIOP Concentration Range (µg/kg) | Reference |
| Cereal and Cereal Products | Limited data available | |
| Fatty Foods (e.g., cheese, meat) | Can be significant due to lipophilic nature |
Note: Quantitative data for DIOP in specific food items is less abundant compared to other phthalates like DEHP. The provided information is based on general findings for phthalate migration.
Children's toys and childcare articles manufactured with plasticized PVC can be a direct source of oral exposure through mouthing behavior. Regulatory bodies in the United States and the European Union have established limits for DIOP in such products to mitigate this risk.
Table 2: Regulatory Limits for DIOP in Children's Products
| Regulatory Body | Product Category | DIOP Limit (% by weight) | Reference |
| U.S. CPSC (CPSIA) | Toys and childcare articles that can be placed in the mouth | < 0.1% | |
| European Union (REACH) | Toys and childcare articles which can be placed in the mouth by children | < 0.1% (combined with DINP and DNOP) |
Dermal Absorption: A Significant Contributor
Dermal contact with DIOP-containing consumer products and dust is another important exposure pathway. The absorption of phthalates through the skin is influenced by the molecular weight of the compound and the integrity of the skin barrier.
Inhalation: An Understudied Route
Inhalation of DIOP can occur through the breathing of indoor air and dust contaminated with the compound. DIOP can be released from various consumer products and building materials into the indoor environment, where it can adsorb onto dust particles. Although inhalation is a potential route of exposure, there is a significant lack of data on the inhalation toxicity and pharmacokinetics of DIOP in humans. The low vapor pressure of DIOP suggests that inhalation of the vapor at room temperature is likely to be minimal. However, inhalation of aerosolized DIOP or DIOP adsorbed to respirable particles could contribute to overall exposure.
Metabolism and Toxicokinetics of DIOP
Once absorbed, DIOP undergoes metabolic transformation before being excreted from the body. The primary metabolic pathway involves hydrolysis to its monoester, monoisooctyl phthalate (MIOP), and subsequent excretion.
Figure 1: Simplified metabolic pathway of this compound (DIOP) in humans.
Following oral administration in human volunteers, DIOP is rapidly metabolized, and its primary metabolite, monooctyl phthalate, is excreted in the urine. Studies in animals have shown that DIOP is nearly completely excreted in urine and feces within several days, with no significant tissue accumulation.
Biomonitoring of DIOP Exposure
Biomonitoring provides a direct measure of an individual's internal dose of a chemical. For DIOP, this is typically achieved by measuring its metabolites in biological matrices, primarily urine.
Analytical Methodologies
The analysis of DIOP and its metabolites requires sensitive and specific analytical techniques due to the low concentrations typically found in human samples and the potential for background contamination.
GC-MS is a widely used technique for the analysis of phthalates and their metabolites.
Experimental Protocol: GC-MS Analysis of Monoisooctyl Phthalate (MIOP) in Urine
-
Sample Collection and Storage: Collect a mid-stream urine sample in a sterile, phthalate-free container. Store at -20°C until analysis to prevent degradation.
-
Enzymatic Hydrolysis: Thaw the urine sample. To a 1 mL aliquot, add a buffer solution (e.g., ammonium acetate) and β-glucuronidase to deconjugate the glucuronidated metabolites. Incubate at 37°C for 90 minutes.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert the polar monoester into a more volatile silyl ester suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a capillary column (e.g., DB-5ms) for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the MIOP derivative.
-
Quantification: Use an isotope-labeled internal standard (e.g., ¹³C-MIOP) added at the beginning of the sample preparation to correct for matrix effects and variations in recovery. Generate a calibration curve using standards of known concentrations.
LC-MS/MS offers high sensitivity and specificity for the direct analysis of phthalate monoesters without the need for derivatization.
Experimental Protocol: LC-MS/MS Analysis of MIOP in Serum
-
Sample Collection and Storage: Collect blood in a tube without a gel separator to avoid phthalate contamination. Centrifuge to separate the serum and store at -80°C.
-
Protein Precipitation: To a 100 µL serum sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., ¹³C₄-MIOP). Vortex to precipitate proteins.
-
Centrifugation and Evaporation: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a C18 reversed-phase column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for MIOP and the internal standard.
-
Quantification: Quantify the analyte concentration using a calibration curve prepared in a similar matrix.
Figure 2: General analytical workflow for the biomonitoring of DIOP metabolites.
Conclusion
Human exposure to this compound is widespread and occurs through multiple pathways, with oral ingestion being the most significant for the general population. Dermal absorption and inhalation also contribute to the overall body burden. DIOP is rapidly metabolized to its monoester and excreted, making urinary metabolites reliable biomarkers of exposure. Accurate assessment of DIOP exposure relies on sensitive analytical methods such as GC-MS and LC-MS/MS. A thorough understanding of these exposure routes and the associated analytical methodologies is crucial for researchers and professionals involved in assessing the potential health risks associated with DIOP and for the development of effective risk mitigation strategies. Further research is warranted to better quantify exposure from inhalation and to establish more comprehensive data on DIOP levels in various consumer products and foodstuffs.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound. Retrieved from [Link]
-
Compliance Gate. (2023, May 15). Phthalate Regulations in the European Union: An Overview. Retrieved from [Link]
-
European Commission, Joint Research Centre. (2008). Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved from [Link]
-
Hopf, N. B., Berthet, A., Vernez, D., Droz, P.-O., & Koch, H. M. (2024). Human skin absorption of three phthalates. Toxicology Letters, 399, 1-8. [Link]
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SATRA Technology. (2025, November 5). Phthalates in consumer products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33934, this compound. Retrieved from [Link]
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Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., Needham, L. L., & Calafat, A. M. (2004). Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution. Journal of Chromatography B, 805(1), 53-59. [Link]
- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (2022). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
- Public Now
An In-depth Technical Guide to the Endocrine-Disrupting Potential of Diisooctyl Phthalate (DIOP)
Abstract
Diisooctyl phthalate (DIOP), a high-production-volume chemical primarily used as a plasticizer, has come under scientific scrutiny for its potential to interfere with the endocrine system. As a member of the high molecular weight phthalate esters, its toxicological profile differs from that of more extensively studied low molecular weight phthalates. This technical guide provides a comprehensive analysis of the endocrine-disrupting potential of DIOP, synthesizing data from in vivo and in vitro studies. We will explore the core mechanisms of action, focusing on its established anti-androgenic properties, its limited estrogenic activity, and emerging evidence related to metabolic and thyroid axis disruption. This document is intended for researchers, toxicologists, and drug development professionals, offering field-proven insights into the experimental evaluation of DIOP and contextualizing its toxicological significance.
Introduction: this compound in Context
This compound (CAS No. 27554-26-3) is a complex mixture of isomers of phthalic acid diesters with branched octyl chains. It is utilized to impart flexibility and durability to a wide range of polymeric materials, including polyvinyl chloride (PVC).[1][2] Due to its widespread use, human exposure is possible, though it is expected to be lower than for other phthalates as DIOP is primarily incorporated into industrial matrices.[1]
Like other phthalates, DIOP is not covalently bound to the polymer matrix and can leach into the environment. The primary concern regarding phthalates is their potential to act as endocrine-disrupting chemicals (EDCs), which are exogenous substances that can alter the function of the endocrine system and cause adverse health effects.[3][4][5]
The endocrine-disrupting activity of phthalates is highly dependent on their chemical structure, particularly the length of the alkyl side chain. The primary toxicological concern for many phthalates is developmental and reproductive toxicity.[3][5] This guide will dissect the available evidence for DIOP, focusing on a weight-of-evidence approach as outlined by major regulatory and scientific bodies like the Organisation for Economic Co-operation and Development (OECD).
Metabolism: The Path to Bioactivity
Upon ingestion, DIOP is rapidly hydrolyzed by esterases in the gut and other tissues into its monoester metabolite, mono-iso-octyl phthalate (MIOP), and isooctanol.[2][6] The monoester is considered the primary bioactive metabolite responsible for the observed toxicological effects. Further oxidative metabolism of the alkyl chain can occur before the metabolites are conjugated and excreted, primarily in the urine, within 24-48 hours.[6] The rapid metabolism and excretion mean that DIOP does not significantly bioaccumulate.[2]
Primary Mechanism of Action: Anti-Androgenicity
The most well-documented endocrine-disrupting effect of DIOP and other related phthalates is its anti-androgenic activity, particularly during the critical window of male reproductive development.[3] This activity does not primarily stem from direct competition with androgens at the androgen receptor (AR), but rather from a more fundamental disruption of androgen synthesis in the fetal testis.
Inhibition of Fetal Testicular Steroidogenesis
During male sexual differentiation, testosterone produced by fetal Leydig cells is essential for the proper formation of the reproductive tract. DIOP has been shown to suppress this critical process.
Causality of Experimental Choice: The fetal testis is the primary target for many anti-androgenic phthalates. In utero exposure studies in rodent models are therefore the gold standard for assessing this endpoint. These studies allow for the direct measurement of fetal testicular testosterone production ex vivo and the examination of resulting morphological changes in the offspring, providing a causal link between biochemical disruption and adverse apical effects.
An in vivo study in Sprague-Dawley rats demonstrated that prenatal exposure to DIOP from gestation days 12-19 significantly reduced fetal testicular testosterone production at doses of 100 mg/kg/day and above.[3] This inhibition of steroidogenesis is the foundational event leading to the spectrum of male reproductive malformations known as "phthalate syndrome," which includes hypospadias, cryptorchidism (non-scrotal testes), and reduced anogenital distance (AGD).[3]
The molecular mechanism for this suppression involves the downregulation of key genes and proteins essential for cholesterol transport and steroid synthesis within the Leydig cells. These include:
-
Steroidogenic Acute Regulatory Protein (StAR): Responsible for transporting cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis.
-
Cytochrome P450 Side-Chain Cleavage (CYP11A1): The enzyme that converts cholesterol to pregnenolone.
-
17α-hydroxylase/17,20-lyase (CYP17A1): A key enzyme in the conversion of progestins to androgens.
The coordinated suppression of these elements effectively shuts down the testosterone synthesis pathway.
In Vivo Evidence of Anti-Androgenicity
As discussed, prenatal exposure to DIOP induces adverse effects on the male reproductive system. The following table summarizes key findings from a pivotal developmental toxicity study.
| Endpoint | Dose (mg/kg/day) | Observation | NOAEL/LOAEL | Reference |
| Fetal Testicular Testosterone | 100 | Significant reduction | LOAEL = 100 mg/kg/day | [3] |
| 500 | Significant reduction | [3] | ||
| 1000 | Significant reduction | [3] | ||
| Postnatal Reproductive Malformations (Hypospadias, Non-scrotal testes) | 100 | No significant increase | NOAEL = 100 mg/kg/day | [3] |
| 500 | Increased incidence (low) | LOAEL = 500 mg/kg/day | [3] | |
| 1000 | Increased incidence (high) | [3] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.
The Hershberger bioassay is a standardized in vivo screen (OECD TG 441) to detect androgenic and anti-androgenic activity. The assay uses castrated male rats, which eliminates endogenous testosterone production. These animals are then treated with a reference androgen (e.g., testosterone propionate, TP) alone or in combination with a test chemical. A statistically significant decrease in the weight of androgen-dependent tissues (ventral prostate, seminal vesicles, etc.) in the co-treated group compared to the TP-only group indicates anti-androgenic activity.
| Tissue | Dose of DIDP (mg/kg/day) + TP | % Weight Change vs. TP Control | Significance | Reference |
| Ventral Prostate | 500 | ↓ 16.3% | p < 0.05 | [7] |
| Seminal Vesicles | 500 | ↓ 20.8% | p < 0.05 | [7] |
| Levator Ani / Bulbocavernosus | 500 | ↓ 11.5% | Not Significant | [7] |
Interpretation: The data for DIDP suggest that high molecular weight phthalates can exhibit anti-androgenic activity in the Hershberger assay, albeit at relatively high doses. It is plausible that DIOP would produce a similar pattern of effects.
Assessment of Estrogenic and Other Endocrine Pathways
Estrogenic Activity: A Weak to Negligible Effect
In contrast to its anti-androgenic properties, DIOP demonstrates very little to no estrogenic activity. This has been evaluated using a tiered approach of in vitro and in vivo assays.
-
In Vitro Receptor Binding & Transactivation: Studies using estrogen receptor (ER) competitive binding assays and yeast-based or mammalian cell gene expression assays (e.g., E-Screen) have consistently found that high molecular weight phthalates, including analogues of DIOP, do not bind effectively to the ER or induce estrogen-responsive gene expression.[8][9] One study found that Di-n-octyl phthalate (a linear isomer of DIOP) did not show a significant response in any in vitro estrogenicity assay.[10]
-
In Vivo Uterotrophic Bioassay: The uterotrophic bioassay (OECD TG 440) is the standard in vivo screen for estrogenicity. It measures the increase in uterine weight in immature or ovariectomized female rats following exposure to a test chemical. Studies on a range of phthalates, including high molecular weight analogues, have failed to show a reproducible, significant increase in uterine weight, confirming the lack of in vivo estrogenic activity.[10]
Thyroid Axis Disruption: An Area of Emerging Concern
The potential for environmental chemicals to interfere with the hypothalamic-pituitary-thyroid (HPT) axis is a growing area of toxicological research. Thyroid hormones are critical for neurodevelopment, metabolism, and growth.
Current Evidence: Direct studies investigating the effects of DIOP on the thyroid axis are limited. However, epidemiological and experimental studies on other phthalates and their alternatives have suggested a potential for disruption.[4][11][12] For instance, metabolites of DEHP and DINP have been associated with altered circulating levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH) in pregnant women and in animal models.[11][13][14]
Potential Mechanisms: Chemicals can disrupt the thyroid system at multiple levels, including:
-
Inhibition of thyroid hormone synthesis in the thyroid gland.
-
Interference with thyroid hormone transport proteins in the blood.
-
Alteration of thyroid hormone metabolism in the liver.
-
Agonism or antagonism at thyroid hormone receptors in target tissues.
Data Gap: The lack of specific data for DIOP represents a significant data gap. Given the findings for other phthalates, targeted investigation into DIOP's potential to affect thyroid hormone homeostasis is warranted.
Metabolic Disruption: Interaction with PPARs
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in regulating lipid metabolism, adipogenesis, and inflammation. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.
Several phthalate monoesters, including metabolites of DEHP and BBP, have been identified as agonists for both PPARα and PPARγ.[15][16][17] Activation of PPARs is a key mechanism for the liver and metabolic effects observed with some phthalates.
Recent evidence has specifically identified DIOP as a partial PPARγ agonist .[18][19]
Causality of Experimental Choice: Cell-based reporter gene assays are the primary tool for screening chemicals for PPAR agonism. In these assays, cells are engineered to contain a PPAR ligand-binding domain fused to a DNA-binding domain, which, upon activation, drives the expression of a reporter gene (e.g., luciferase). This provides a direct, quantifiable measure of a chemical's ability to activate the receptor.
While specific EC50 values for DIOP are not yet established, studies on other phthalate monoesters show activation of human PPARγ with EC50 values typically in the low to mid-micromolar range.[15][16] The finding that DIOP can activate PPARγ suggests a plausible mechanism by which it could influence metabolic processes, including adipocyte differentiation and lipid homeostasis.
Methodologies for In Vitro Assessment
A tiered testing strategy, starting with in vitro high-throughput screening assays, is essential for prioritizing chemicals for further in vivo testing. These assays provide mechanistic data on specific endocrine pathways.
H295R Steroidogenesis Assay (OECD TG 456)
This in vitro assay is a cornerstone for identifying chemicals that interfere with hormone production.
-
Principle: The human H295R adrenocortical carcinoma cell line is used because it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids (androgens and estrogens).[20][21] The assay measures the concentration of testosterone and estradiol (and potentially other hormones) in the cell culture medium following a 48-hour exposure to the test chemical. An increase or decrease in hormone levels compared to a solvent control indicates interference with the steroidogenesis pathway.[21]
-
Protocol Outline:
-
Cell Culture: H295R cells are cultured in a suitable medium and seeded into 24-well plates.
-
Acclimation: Cells are allowed to acclimate for 24 hours.
-
Exposure: The culture medium is replaced with fresh medium containing a range of concentrations of the test chemical (e.g., DIOP) or controls (solvent, known inducer like forskolin, known inhibitor like prochloraz). Each concentration is tested in triplicate.
-
Incubation: Plates are incubated for 48 hours.
-
Sample Collection: The culture medium is collected for hormone analysis.
-
Hormone Analysis: Testosterone and estradiol concentrations are quantified using validated methods such as ELISA or LC-MS/MS.
-
Viability Assay: Cell viability is assessed (e.g., using MTT or neutral red uptake) to ensure that observed effects on hormone levels are not due to cytotoxicity.
-
-
Self-Validation System: The inclusion of positive controls (inducer and inhibitor) and a negative solvent control within each experiment is critical. The results for these controls must fall within established historical limits for the assay to be considered valid, ensuring the reliability and reproducibility of the data for the test chemical.
Androgen Receptor (AR) and Estrogen Receptor (ER) Transactivation Assays
These assays determine if a chemical can bind to and activate a hormone receptor, mimicking the natural hormone (agonist) or blocking the natural hormone's action (antagonist).
-
Principle: These are cell-based reporter gene assays. A host cell line (e.g., HeLa, MDA-kb2) is genetically engineered to contain two key components: (1) the human androgen or estrogen receptor and (2) a reporter gene (e.g., luciferase) whose transcription is controlled by a promoter containing hormone response elements. When an agonist binds to the receptor, the complex binds to the promoter and drives the expression of the reporter gene, producing a measurable signal (e.g., light).[9]
-
Protocol Outline (Agonist Mode):
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Exposure: Cells are exposed to various concentrations of the test chemical or a reference agonist (e.g., 17β-estradiol for ER, dihydrotestosterone for AR).
-
Incubation: Plates are incubated for ~24 hours.
-
Signal Detection: A lysis buffer and substrate for the reporter enzyme are added. The resulting signal (e.g., luminescence) is measured with a plate reader.
-
-
Antagonist Mode: The protocol is similar, but cells are co-exposed to the test chemical and a fixed, sub-maximal concentration of the reference agonist. A reduction in the signal compared to the agonist-only control indicates antagonism.
-
Trustworthiness: A full dose-response curve should be generated. The activity of the test chemical is compared against the maximal effect produced by the reference hormone. For DIOP, these assays are expected to be negative for ER agonism and AR antagonism at non-cytotoxic concentrations.
Summary and Future Directions
The weight of evidence indicates that this compound (DIOP) is an endocrine-disrupting chemical with a primary mode of action as an anti-androgenic agent .
-
Key Findings:
-
DIOP disrupts male reproductive development by inhibiting fetal testicular testosterone synthesis. This effect is observed in vivo at doses of 100 mg/kg/day and leads to morphological abnormalities at higher doses.[3]
-
The mechanism involves the downregulation of key steroidogenic genes, including StAR and CYP17A1.
-
DIOP exhibits negligible to no estrogenic activity, as confirmed by a range of in vitro and in vivo assays.[8][10]
-
Emerging evidence suggests DIOP may act as a partial PPARγ agonist, indicating a potential for metabolic disruption.[18][19]
-
Significant data gaps exist regarding DIOP's potential to disrupt the thyroid axis, an area that requires further investigation.
-
Future Research: To refine the risk assessment for DIOP, future research should focus on filling critical data gaps. This includes conducting standardized H295R steroidogenesis assays to generate quantitative IC50 data for testosterone and estradiol modulation, performing PPARγ activation assays to determine a specific EC50 value, and undertaking in vivo studies with sensitive endpoints to evaluate potential thyroid disruption. Understanding the cumulative effects of DIOP in mixtures with other phthalates is also a crucial area for future exploration.
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Lee, B. M., & Koo, H. J. (2007). Hershberger Assay for Antiandrogenic Effects of Phthalates. Journal of Toxicology and Environmental Health, Part A. [Link]
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Kay, V. R., et al. (2014). Reproductive and developmental effects of phthalate diesters in females. Environmental Health Perspectives. [Link]
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Radke, E. G., et al. (2022). Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment. International Journal of Molecular Sciences. [Link]
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Moche, H., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Journal of Toxicology. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. Toxicological Sciences. [Link]
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Lapinskas, P. J., et al. (2005). Activation of PPARalpha and PPARgamma by Environmental Phthalate Monoesters. Toxicological Sciences. [Link]
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Haggard, D. E., et al. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences. [Link]
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Sedha, S., et al. (2021). Reproductive toxic potential of phthalate compounds. Pharmacological Research. [Link]
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Mariani, T. S., et al. (2023). Thyroid under Attack: The Adverse Impact of Plasticizers, Pesticides, and PFASs on Thyroid Function. MDPI. [Link]
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Fraz-Augusto, J. M., et al. (2022). Intrauterine exposure to di(2-ethylhexyl) phthalate (DEHP) disrupts the function of the hypothalamus-pituitary-thyroid axis of the F1 rats during adult life. Frontiers in Endocrinology. [Link]
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Ohno, S., et al. (2001). Effect of phthalate esters and alkylphenols on steroidogenesis in human adrenocortical H295R cells. Environmental Toxicology and Pharmacology. [Link]
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Hecker, M., & Giesy, J. P. (n.d.). Multi-Laboratory Validation of the H295R Steroidogenesis Assay to Identify Modulators of Testosterone and Estradiol Production. US EPA. [Link]
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Borch, J., et al. (2006). Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis. Toxicology Letters. [Link]
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Singh, D., & Kumar, V. (2022). Normalized steroidogenic gene expression in ovarian tissue from female... ResearchGate. [Link]
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Truter, J. C., et al. (2018). Effect of wastewaster extracts on steroidogenesis in the H295R cells.... ResearchGate. [Link]
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Borch, J., et al. (2006). Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis. ResearchGate. [Link]
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Stroheker, T., et al. (2005). Evaluation of anti-androgenic activity of di-(2-ethylhexyl)phthalate. Toxicology. [Link]
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Spade, L., et al. (2024). Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis. Reproductive Toxicology. [Link]
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Hales, D. B., et al. (2008). Relative expression levels of steroidogenic enzymes. The analysis of... ResearchGate. [Link]
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Siracusa, M. A., et al. (2014). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. International Journal of Environmental Research and Public Health. [Link]
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Buerger, A. N., et al. (2022). Di-(2-ethylhexyl) Phthalate Substitutes Accelerate Human Adipogenesis through PPARγ Activation and cause Oxidative Stress and Impaired Metabolic Homeostasis in Mature Adipocytes. ResearchGate. [Link]
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Lampen, A., et al. (2003). Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells. Toxicology and Applied Pharmacology. [Link]
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Hinfray, N., et al. (2013). Cyp17a1 and Cyp19a1 in the zebrafish testis are differentially affected by oestradiol. Journal of Endocrinology. [Link]
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Manna, P. R., et al. (2009). Transcriptional regulation of steroidogenic genes: STARD1, CYP11A1 and HSD3B. Future of Endocrinology. [Link]
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Diisooctyl Phthalate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding Diisooctyl Phthalate (DIOP)
This compound (DIOP) is a complex organic compound, a diester of phthalic acid and isooctanol, belonging to the class of high-molecular-weight phthalate esters (HMWPEs).[1][2] It exists as a colorless, viscous liquid with a slight ester odor and is characterized by its insolubility in water but high solubility in most organic solvents.[3][4] These physicochemical properties are fundamental to its primary industrial application as a plasticizer.[3] By embedding itself between polymer chains, DIOP increases their mobility, thereby imparting flexibility and durability to materials like polyvinyl chloride (PVC), rubber, and various resins.[2][3]
While its utility in manufacturing is significant, the very properties that make DIOP an effective plasticizer—its ability to exist unbound within a polymer matrix—also lead to concerns about its potential to leach into the environment, leading to human exposure.[5] Consequently, a substantial body of research has focused on understanding its toxicological profile, metabolic fate, and environmental impact. This guide provides an in-depth technical overview of the core scientific knowledge surrounding DIOP, designed for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from excipient analysis to environmental health studies.
Physicochemical and Identity Data of this compound
A precise understanding of a compound's physical and chemical properties is critical for any scientific investigation, influencing everything from analytical method development to toxicological study design. The following table summarizes the key identity and physicochemical parameters of DIOP.
| Property | Value | Source(s) |
| Chemical Name | 1,2-Benzenedicarboxylic acid, diisooctyl ester | [2] |
| Common Name | This compound (DIOP) | [2] |
| CAS Number | 27554-26-3 | [2] |
| Molecular Formula | C24H38O4 | [2] |
| Molecular Weight | 390.62 g/mol | [2][6] |
| Physical State | Oily, viscous liquid | [2][3] |
| Appearance | Colorless to light yellow | [3] |
| Melting Point | -4 °C to -50 °C | [4][6] |
| Boiling Point | ~235 °C | [4] |
| Density | 0.983 g/mL at 25 °C | [4][7] |
| Water Solubility | <0.1 g/L; Insoluble | [2][4] |
| Vapor Pressure | 5.5 x 10⁻⁶ mmHg | [6] |
| LogP (Octanol/Water) | 8.5 (estimated) | [6] |
| Flash Point | >110 °C | [4] |
Synthesis of this compound: The Esterification Process
The industrial synthesis of DIOP is a classic example of Fischer-Speer esterification. The process involves the reaction of phthalic anhydride with isooctyl alcohol in the presence of an acid catalyst.[6][8]
Key Reaction Steps:
-
Reactant Charging: Phthalic anhydride and an excess of isooctyl alcohol are added to a reaction vessel.[9] The excess alcohol often serves as a water-carrying agent, helping to drive the reversible reaction towards the product side.[9]
-
Catalysis: An acid catalyst is introduced to protonate the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Common catalysts include titanates, concentrated sulfuric acid, or p-toluenesulfonic acid.[8][9][10]
-
Heating and Reaction: The mixture is heated to temperatures typically ranging from 150°C to 235°C to facilitate the reaction.[8][9] Water, a byproduct of the esterification, is continuously removed to prevent the reverse reaction (hydrolysis).
-
Purification: Post-reaction, the crude product undergoes several purification steps. This includes neutralization of the acidic catalyst with an alkaline solution, washing with water to remove salts and unreacted phthalic anhydride, and recovery of excess isooctyl alcohol via distillation or steam stripping.[8][9] The final product may be further decolorized using activated carbon before filtration to yield high-purity DIOP (typically ≥99%).[5][9]
The choice of catalyst and reaction conditions is critical for optimizing reaction time and yield while minimizing side reactions. For instance, while strong acids like sulfuric acid are effective, they can also lead to dehydration of the alcohol and discoloration of the product, necessitating more intensive purification. Milder catalysts like titanates may offer better selectivity and easier removal.[11]
Toxicological Profile and Mechanisms of Action
The toxicological assessment of DIOP is complex, with much of the data being extrapolated from studies on structurally similar high-molecular-weight phthalates (HMWPEs).[2] Overall, DIOP exhibits low acute oral and dermal toxicity.[5] However, concerns historically center on its potential as an endocrine disruptor and its effects on reproductive and developmental health.[5]
Endocrine Disruption: The Anti-Androgenic Effect
The primary mechanism of concern for many phthalates, including DIOP, is their ability to interfere with the endocrine system, particularly androgen signaling.[12] This interference can lead to a collection of reproductive malformations in males known as "phthalate syndrome."
The anti-androgenic activity of phthalates is not typically mediated by direct binding to the androgen receptor. Instead, their monoester metabolites, such as monoisooctyl phthalate (MIOP), are the active agents that disrupt steroidogenesis in fetal Leydig cells.[12] This disruption leads to decreased production of testosterone, a critical hormone for the development of male reproductive organs.[13]
One of the key molecular targets implicated in phthalate-induced endocrine disruption is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[14][15] Phthalate metabolites can act as ligands for PPARs, and their activation can lead to the downregulation of genes involved in steroid biosynthesis.[14] For example, activation of PPARα and PPARγ by mono(2-ethylhexyl) phthalate (MEHP), a metabolite of the related phthalate DEHP, has been shown to inhibit aromatase gene expression and induce enzymes that metabolize estradiol, thereby altering the crucial androgen/estrogen balance.[14]
Caption: Mechanism of DIOP-induced anti-androgenic effects.
Reproductive and Developmental Toxicity
While comprehensive reproductive toxicity data for DIOP itself is limited, studies on rats have shown that prenatal exposure can lead to adverse effects on male reproductive development.[5] These effects include an increase in fetal resorptions, reduced fetal weights, malpositioned testes, and at higher doses, abnormalities like hypospadias and hypospermatogenesis in adult offspring.[2] These outcomes are consistent with the anti-androgenic mechanism of action, as testosterone is vital for proper male reproductive development.[2]
It is important to note that many regulatory assessments have concluded there is inadequate data to definitively establish NOAEL (No-Observed-Adverse-Effect Level) or LOAEL (Lowest-Observed-Adverse-Effect Level) values specifically for DIOP's reproductive and developmental toxicity.[5] Often, risk assessments rely on data from analogous HMWPEs like di-isononyl phthalate (DINP). For DINP, a NOAEL of 276 mg/kg/day for testicular toxicity has been reported in chronic rat studies.
Metabolic Fate of this compound
Understanding the metabolic pathway of a xenobiotic is crucial for assessing its biological activity and potential for accumulation. The metabolism of DIOP, like other phthalate diesters, occurs in a multi-step process primarily aimed at increasing its water solubility to facilitate excretion.
-
Phase I Metabolism (Hydrolysis): The initial and most critical step is the hydrolysis of one of the ester linkages by nonspecific carboxylesterases and lipases, primarily in the intestine and other tissues.[3] This reaction cleaves one of the isooctyl side chains, yielding the primary metabolite, monoisooctyl phthalate (MIOP), and isooctanol.[2] MIOP is considered the main biologically active metabolite responsible for the observed toxicities.[12]
-
Phase I Metabolism (Oxidation): The aliphatic side chain of MIOP can undergo further oxidative metabolism. This involves hydroxylation at various carbon atoms, followed by subsequent oxidation to form ketones or carboxylic acids.[13] This creates a series of secondary, oxidized metabolites.
-
Phase II Metabolism (Conjugation): The monoester and its oxidized metabolites can then be conjugated with glucuronic acid (glucuronidation) to form highly water-soluble glucuronide conjugates, which are readily excreted.[3]
DIOP is metabolized and cleared relatively quickly, with near-complete excretion in urine and feces within several days following administration in animal studies, and no significant tissue accumulation has been observed.[2]
Caption: Generalized metabolic pathway of this compound (DIOP).
Analytical Methodologies for DIOP Detection
The accurate quantification of DIOP in various matrices, such as water, consumer products, and biological samples, is essential for exposure assessment and regulatory compliance. The gold standard for this analysis typically involves a sample preparation step followed by chromatographic separation and mass spectrometric detection.
Experimental Protocol: SPE-GC-MS Analysis of DIOP in Water
This protocol provides a self-validating methodology for the determination of DIOP in water samples, incorporating quality control steps to ensure data integrity. The causality for each step is explained to provide a deeper understanding of the analytical choices.
1. Objective: To quantify the concentration of this compound (DIOP) in aqueous samples with high sensitivity and selectivity.
2. Principle:
-
Solid-Phase Extraction (SPE): This technique is chosen for its ability to efficiently extract and concentrate non-polar analytes like DIOP from a large volume of a polar matrix (water). A C18 sorbent is used due to its hydrophobic nature, which strongly retains DIOP while allowing polar interferences to pass through.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is selected for its excellent capability to separate volatile and semi-volatile organic compounds. A low-polarity capillary column (e.g., HP-5MS) provides good chromatographic resolution for phthalates. MS detection offers high selectivity and sensitivity, allowing for confident identification based on the analyte's unique mass spectrum and quantification using selected ion monitoring (SIM).
3. Materials and Reagents:
-
Water Sample (e.g., 500 mL)
-
DIOP analytical standard (≥99% purity)
-
Solvents: Dichloromethane, Ethyl Acetate, Hexane, Methanol (all HPLC or pesticide residue grade)
-
Reagents: Anhydrous sodium sulfate
-
SPE Cartridges: C18, 500 mg, 6 mL
-
Glassware: Separating funnels, round-bottom flasks, volumetric flasks (all glassware must be meticulously cleaned and rinsed with solvent to avoid phthalate contamination from lab plastics).
4. Step-by-Step Methodology:
-
Step 4.1: Sample Preparation & Fortification (QC)
-
Measure 500 mL of the water sample into a glass separating funnel.
-
For quality control, prepare a Laboratory Fortified Blank (LFB) by spiking 500 mL of phthalate-free water with a known concentration of DIOP standard. Prepare a Method Blank using 500 mL of phthalate-free water.
-
Causality: The LFB validates method accuracy and recovery. The Method Blank identifies any background contamination.
-
-
Step 4.2: Solid-Phase Extraction (SPE)
-
Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of phthalate-free water. Do not allow the cartridge to go dry.
-
Causality: Conditioning activates the C18 sorbent and ensures proper interaction with the analyte.
-
Load the water sample onto the cartridge at a flow rate of ~5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Causality: The wash step removes co-extracted impurities that could interfere with the analysis, without eluting the target analyte.
-
Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for at least 20 minutes.
-
Causality: Removing residual water is critical for compatibility with the subsequent organic elution solvent and the GC system.
-
Elute the retained DIOP from the cartridge by passing 2 x 4 mL of ethyl acetate. Collect the eluate.
-
Causality: Ethyl acetate is a strong enough organic solvent to disrupt the hydrophobic interactions between DIOP and the C18 sorbent, effectively eluting it.
-
-
Step 4.3: Concentration and Reconstitution
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Concentrate the eluate to approximately 0.5 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Quantitatively transfer the concentrate to a GC vial and bring the final volume to 1 mL with hexane.
-
Causality: Concentration increases the analyte signal, improving sensitivity. Reconstitution in hexane provides a solvent compatible with GC injection.
-
-
Step 4.4: GC-MS Analysis
-
GC Conditions (Typical):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: Splitless mode, 280 °C.
-
Oven Program: Initial 80 °C for 2 min, ramp at 15 °C/min to 310 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow ~1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DIOP (e.g., m/z 149, 167, 279). The ion at m/z 149 is a common, abundant fragment for many phthalates and is often used for quantification.
-
-
Causality: The temperature program ensures separation of DIOP from other phthalates and matrix components. SIM mode dramatically increases sensitivity and selectivity compared to full scan mode by only monitoring ions specific to the target analyte.
-
5. Data Analysis and Validation:
-
Generate a calibration curve using external standards (e.g., 0.05 to 10 µg/mL).
-
Quantify DIOP in samples by comparing its peak area to the calibration curve.
-
Validate the method by assessing the recovery in the LFB (typically 85-115%) and ensuring the Method Blank is below the limit of detection (LOD).[13]
Caption: Experimental workflow for DIOP analysis in water by SPE-GC-MS.
Conclusion
This compound remains a compound of significant industrial importance and scientific interest. Its role as a plasticizer is counterbalanced by concerns over its environmental persistence and potential for endocrine disruption. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, metabolic pathways, and toxicological mechanisms is essential for informed risk assessment, analytical development, and ensuring product safety. The methodologies and data presented in this guide provide a comprehensive foundation for further scientific inquiry into this multifaceted compound. As research continues, particularly in the areas of cumulative exposure to phthalate mixtures and the elucidation of specific molecular interactions, our understanding of the health implications of DIOP will undoubtedly evolve.
References
- The EFSA Journal. (2005). Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food on a request from the Commission related to Di-isononylphthalate (DINP)
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Australian Industrial Chemicals Introduction Scheme (AICIS). This compound. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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U.S. Consumer Product Safety Commission. (2011). Toxicity review of this compound (DIOP). [Link]
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Chemcasts. This compound (CAS 27554-26-3) – Thermophysical Properties. [Link]
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Ideh Gostar Moheb Baspar. (2021). The production method of dioctyl phthalate. [Link]
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- Casals-Casas, C., & Desvergne, B. (2011). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. PPAR Research, 2011, 124738.
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ResearchGate. Summary of NOAELs and LOAELs and major effects in reproductive toxicity studies. [Link]
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Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0251353). [Link]
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ResearchGate. (2016). Interference of pollutants with PPARs: Endocrine disruption meets metabolism. [Link]
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ResearchGate. Literature flow diagram for metabolic effects of phthalates. [Link]
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ResearchGate. Pathway of phthalate metabolism in human body. [Link]
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TSI Journals. (2011). Advanced synthesis of dioctyl phthalate (DOP) and dibutyl phthalate (DBP) plasticizers. [Link]
- Unknown Source.
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King Saud University. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. [Link]
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GERSTEL. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. [Link]
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Ten Chongqing Chemdad Co. This compound. [Link]
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Methodological & Application
Application Note: High-Sensitivity Analysis of Diisooctyl Phthalate (DIOP) by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative for Diisooctyl Phthalate
This compound (DIOP) is a member of the high-molecular-weight phthalate esters class of compounds, widely utilized as a plasticizer to impart flexibility and durability to polymeric materials.[1] Its applications span a vast range of consumer and industrial products, including adhesives, surface resin and polymer coatings, and various plastics.[2][3] While not as extensively studied as some other phthalates like DEHP, concerns regarding the potential for phthalates to act as endocrine disruptors have led to regulatory scrutiny.[4][5] The U.S. Food and Drug Administration (FDA) has approved DIOP as an indirect food additive for use in certain food packaging materials.[2][6] Given its widespread use and potential for human exposure through leaching from consumer products and food contact materials, sensitive and reliable analytical methods are crucial for monitoring and risk assessment.[7][8]
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and commonly employed technique for the determination of phthalates.[4][5] This is due to its high chromatographic resolution, which is essential for separating structurally similar phthalate isomers, and the specificity of mass spectrometric detection, which allows for confident identification and quantification.[4][9] This application note provides a comprehensive, in-depth guide for the analysis of DIOP using GC-MS, tailored for researchers, scientists, and professionals in drug development and quality control.
Principle of the Method
The analytical workflow is founded on the principle of separating DIOP from the sample matrix, followed by its volatilization and separation from other components via gas chromatography, and subsequent detection and quantification by mass spectrometry. The sample is first subjected to an extraction procedure to isolate the phthalates. The resulting extract is then injected into the GC, where it is vaporized. A carrier gas transports the vaporized sample through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases, which is influenced by their boiling points and polarities. As DIOP elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the response of DIOP in the sample to that of a known concentration standard. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific, characteristic ions of DIOP.[7]
Apparatus and Reagents
Crucial Note on Contamination Control: Phthalates are ubiquitous environmental contaminants, often present in laboratory equipment and solvents.[4] Strict adherence to protocols that minimize background contamination is paramount for accurate analysis. All glassware must be meticulously cleaned and rinsed with high-purity solvents. The use of plastic materials (e.g., pipette tips, vials, caps with plastic liners) should be strictly avoided throughout the entire procedure.[4]
3.1. Apparatus
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
GC Capillary Column: A low- to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., Rxi-5ms, DB-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good chromatographic separation of phthalates.[4]
-
Glassware: Volumetric flasks, beakers, syringes, and vials with polytetrafluoroethylene (PTFE)-lined caps.
-
Sample preparation equipment: Sonicator, centrifuge, rotary evaporator or nitrogen evaporator.
-
Analytical balance (0.0001 g sensitivity).
-
0.45 µm PTFE syringe filters.
3.2. Reagents
-
High-purity solvents (HPLC or pesticide residue grade): Methylene chloride, hexane, methanol, tetrahydrofuran (THF), cyclohexane, and acetone.[10][11]
-
DIOP analytical standard (≥99% purity).
-
Internal Standard (optional but recommended): Benzyl benzoate is a suitable internal standard for phthalate analysis.[4]
-
High-purity helium (99.999%) as a carrier gas.
-
Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours to remove organic contaminants).
Sample Preparation Protocols
The choice of sample preparation method is dictated by the sample matrix. The overarching goal is to efficiently extract DIOP while minimizing co-extraction of interfering substances.
Protocol 1: Solvent Extraction of Polymer Materials
This protocol is adapted from established methods for extracting phthalates from plastics.[10][11]
-
Sample Comminution: Reduce the size of the polymer sample by cutting it into small pieces (less than 4 mm²).[10]
-
Weighing: Accurately weigh approximately 50 mg of the comminuted sample into a glass vial.[11]
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial.[11]
-
Extraction: Shake or sonicate the mixture for at least 30 minutes to facilitate the dissolution of the polymer.[11] Gentle heating may be applied to expedite this process.
-
Precipitation: Precipitate the dissolved PVC polymer by adding 10 mL of hexane for every 5 mL of THF used.[11]
-
Settling: Allow the mixture to stand for at least 5 minutes for the polymer to settle.[11]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter into a clean glass vial.[11]
-
Dilution: Combine 0.3 mL of the filtered extract with 0.2 mL of the internal standard solution (if used) and dilute to a final volume of 1.5 mL with cyclohexane.[11]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction for Aqueous Samples
This protocol is suitable for samples such as beverages or water.
-
Sample Measurement: Place 10 mL of the liquid sample into a glass separatory funnel.
-
Spiking (Optional): If an internal standard is used, spike the sample with the internal standard solution.
-
Extraction: Add 10 mL of n-hexane to the separatory funnel.[12]
-
Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer (n-hexane).
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
Caption: General experimental workflow from sample preparation to GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of DIOP. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890A or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5975C or equivalent | Offers high sensitivity and selectivity for trace-level analysis. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms) | A standard non-polar column that provides good separation for a wide range of phthalates.[4] |
| Injection Volume | 1 µL | A typical injection volume for capillary GC. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of high-boiling-point phthalates like DIOP. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 100 °C, hold for 1 min. Ramp: 10 °C/min to 300 °C, hold for 10 min. | This temperature program allows for the separation of a wide range of phthalates with varying volatilities.[7] |
| MS Transfer Line | 300 °C | Prevents condensation of the analyte before entering the mass spectrometer.[13] |
| Ion Source Temp. | 250 °C | A standard source temperature for robust ionization.[13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[13] |
| Acquisition Mode | Scan (m/z 50-500) and/or SIM | Scan mode is used for initial identification, while SIM mode provides higher sensitivity for quantification.[7] |
| SIM Ions for DIOP | Quantifier: m/z 149. Qualifiers: m/z 167, 279 | m/z 149 is a common, abundant fragment for many phthalates.[2][4] The qualifier ions provide specificity for DIOP. |
Data Analysis and Quantification
Identification
The identification of DIOP is based on a two-tiered approach:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of a genuine DIOP standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the reference mass spectrum of DIOP. The characteristic base peak for many phthalates, including DIOP, is at m/z 149, which corresponds to the protonated phthalic anhydride fragment.[4][14] Other significant ions in the EI mass spectrum of DIOP include m/z 167 and 279.[2]
Quantification
Quantification is performed using a calibration curve constructed from the analysis of standard solutions of DIOP at different concentrations.
Protocol for Calibration Curve Construction:
-
Prepare a Stock Solution: Accurately weigh a known amount of DIOP standard and dissolve it in a suitable solvent (e.g., methylene chloride) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[4]
-
Prepare Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[15]
-
Analysis: Analyze each working standard by GC-MS under the same conditions as the samples.
-
Construct the Curve: Plot the peak area of the DIOP quantifier ion (m/z 149) against the corresponding concentration for each standard.
-
Linear Regression: Perform a linear regression analysis on the data points. A correlation coefficient (R²) of >0.995 is typically considered acceptable.
-
Quantify Samples: The concentration of DIOP in the prepared sample extracts can then be calculated from their peak areas using the equation of the calibration curve.
Caption: Workflow for data analysis and quantification of DIOP.
Method Validation and Quality Control
To ensure the reliability of the results, the analytical method should be validated. Key validation parameters include:
-
Linearity: Assessed from the calibration curve (R² > 0.995).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). LOQs for phthalates can range from approximately 3 to 10 µg/mL, depending on the specific compound and analytical system.[10]
-
Accuracy: Determined by analyzing spiked samples at different concentration levels. Recoveries should typically be within 70-120%.
-
Precision: Assessed by replicate analyses of a sample, expressed as the relative standard deviation (RSD), which should ideally be <15%.
Quality Control:
-
Method Blank: A solvent blank should be analyzed with each batch of samples to check for contamination.
-
Calibration Verification: A mid-level calibration standard should be analyzed periodically (e.g., every 10-20 samples) to verify the stability of the instrument's response.
-
Matrix Spike: A known amount of DIOP should be added to a sample and analyzed to assess matrix effects on recovery.
Conclusion
This application note details a robust and sensitive GC-MS method for the determination of this compound in various matrices. The protocol emphasizes the critical importance of minimizing background contamination through the use of appropriate labware and high-purity reagents. The provided sample preparation techniques, optimized instrumental parameters, and data analysis procedures offer a comprehensive framework for researchers and scientists. By adhering to these guidelines and implementing rigorous quality control measures, laboratories can achieve accurate and reliable quantification of DIOP, supporting product safety assessments, regulatory compliance, and research into human exposure.
References
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Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Lin, H., et al. (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health. Retrieved from [Link]
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Wyrzykowska, B., et al. (n.d.). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Semantic Scholar. Retrieved from [Link]
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HighChem LLC. (2019, April 2). This compound. mzCloud. Retrieved from [Link]
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GERSTEL GmbH & Co. KG. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]
-
ResearchGate. (n.d.). MS spectrum and the fragmentation pattern of this compound. Retrieved from [Link]
-
Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Using GCMS to Determine the Phthalate Content in E-liquid. Retrieved from [Link]
-
LCGC North America. (2014, August 22). Determination of Phthalate Esters by Positive Chemical Ionization MS with Retention-Time Locked GC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 17). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. PubMed Central. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
U.S. Consumer Product Safety Commission. (2011, May 2). Toxicity review of this compound (DIOP). Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, May 19). [Letter to Nancy Buermeyer, Breast Cancer Prevention Partners]. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Ambient Water Quality Criteria for Phthalate Esters. Retrieved from [Link]
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Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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Application Note: Analysis of Diisooctyl Phthalate in Environmental Samples
<
Introduction
Diisooctyl phthalate (DIOP) is a high-molecular-weight phthalate ester used primarily as a plasticizer to impart flexibility and durability to a wide range of polymeric materials.[1] It is a complex mixture of isomers, with the main component being bis(6-methylheptyl) phthalate.[2] Due to its widespread use in consumer products, building materials, and industrial applications, DIOP is a common environmental contaminant.[3] Concerns over the potential adverse health effects of phthalates, including endocrine disruption, have led to increased scrutiny and the need for sensitive and reliable analytical methods to monitor their presence in the environment.[4][5]
This application note provides a comprehensive guide for the determination of DIOP in various environmental matrices, including water, soil, and sediment. It is intended for researchers, environmental scientists, and analytical chemists involved in environmental monitoring and risk assessment. The methodologies described herein are based on established protocols from regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the International Organization for Standardization (ISO), as well as current scientific literature.
Physicochemical Properties and Environmental Significance
Understanding the physicochemical properties of DIOP is crucial for developing effective analytical strategies. DIOP is a colorless, oily liquid with low water solubility and a high octanol-water partition coefficient (Kow), indicating its tendency to adsorb to organic matter in soil and sediment.[3][6] This hydrophobicity dictates the choice of extraction solvents and cleanup techniques.
Table 1: Physicochemical Properties of this compound (DIOP)
| Property | Value | Reference |
| CAS Number | 27554-26-3 | |
| Molecular Formula | C24H38O4 | |
| Molecular Weight | 390.56 g/mol | |
| Appearance | Oily, colorless liquid | [6] |
| Water Solubility | Insoluble | [6] |
| Henry's Law Constant | 3.1 x 10^-5 atm-m^3/mol (25°C) | [3] |
The environmental fate of DIOP is governed by processes such as sorption to soil and sediment, biodegradation, and photodegradation.[7][8][9] Its persistence and potential for bioaccumulation necessitate sensitive analytical methods to detect low concentrations in complex environmental samples.
Analytical Workflow Overview
The analysis of DIOP in environmental samples typically involves several key stages, from sample collection to final instrumental analysis. Each step must be carefully controlled to minimize contamination and ensure data quality. The ubiquitous nature of phthalates in laboratory materials presents a significant analytical challenge, often referred to as the "phthalate blank problem."[10]
Caption: General workflow for the analysis of DIOP in environmental samples.
Detailed Protocols
Sample Collection and Preservation
Objective: To collect representative samples and preserve their integrity until analysis, with a primary focus on avoiding extraneous phthalate contamination.
Materials:
-
Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps (for water samples).
-
Wide-mouth glass jars with PTFE-lined lids (for soil and sediment samples).
-
Stainless steel or brass sampling equipment (e.g., corers, dredges).
-
Coolers and ice.
Protocol:
-
Pre-Cleaning: All sampling containers and equipment must be rigorously cleaned to remove any residual phthalates. This includes washing with a phosphate-free detergent, rinsing with tap water, followed by distilled water, and finally a solvent rinse (e.g., acetone or hexane). Whenever possible, bake glassware at 400°C for at least 4 hours.[11]
-
Water Sampling: Collect grab samples directly into the pre-cleaned amber glass bottles.[12] Do not pre-rinse the bottles with the sample water.[12] Fill the bottles to the brim to minimize headspace.
-
Soil and Sediment Sampling: Use stainless steel or other appropriate non-plastic equipment to collect samples.[13] Transfer the sample into a pre-cleaned wide-mouth glass jar. Homogenize the sample thoroughly by quartering, unless analyzing for volatile organic compounds.[14]
-
Preservation: Immediately after collection, place all samples in a cooler with ice and maintain at 4°C.[12] Water samples should be extracted within 7 days of collection, and the extracts should be analyzed within 40 days.[12]
Rationale: The use of glass and PTFE-lined caps is critical to prevent leaching of phthalates from plastic containers.[10] Refrigeration slows down the biological degradation of DIOP.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
Objective: To efficiently transfer DIOP from the aqueous phase to an organic solvent.
Materials:
-
Separatory funnels (2 L) with PTFE stopcocks.
-
Methylene chloride (pesticide grade or equivalent).
-
Sodium sulfate, anhydrous (granular, ACS grade, baked at 400°C for 4 hours).
-
Kuderna-Danish (K-D) concentrator.
Protocol:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a K-D concentrator.[12]
Objective: To efficiently extract DIOP from solid matrices using elevated temperature and pressure.
Protocol (General PLE):
-
Homogenize and air-dry the soil/sediment sample, or determine the moisture content to report results on a dry weight basis.
-
Mix a known weight of the sample (e.g., 10-20 g) with a drying agent like diatomaceous earth.
-
Pack the mixture into a PLE cell.
-
Extract the sample with an appropriate solvent (e.g., acetone/hexane mixture) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Collect the extract and proceed to the cleanup step.
Protocol (General MAE):
-
Place a known weight of the homogenized sample (e.g., 2-5 g) into a microwave extraction vessel.
-
Add a suitable extraction solvent (e.g., acetonitrile).[15]
-
Microwave the sample according to a pre-programmed time and temperature profile.
-
Allow the vessel to cool, then filter the extract.
Rationale: PLE and MAE offer advantages over traditional Soxhlet extraction, including reduced solvent consumption and faster extraction times.[15][16]
Extract Cleanup
Objective: To remove co-extracted interfering compounds from the sample extract prior to instrumental analysis.
Protocol (Florisil Cleanup - based on EPA Method 606):
-
Prepare a chromatography column packed with activated Florisil.
-
Pre-wet the column with the elution solvent.
-
Load the concentrated extract onto the column.
-
Elute the column with a specific solvent mixture to separate DIOP from interferences.
-
Collect the eluate and concentrate it to the final volume for analysis.[11]
Rationale: Cleanup is essential for complex matrices like soil and sediment to prevent contamination of the analytical instrument and to reduce matrix effects that can suppress or enhance the analyte signal.
Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) is the most common and robust technique for the analysis of DIOP.[17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful alternative, particularly for high-molecular-weight phthalates.[19][20][21]
Caption: Key components of GC-MS and LC-MS/MS systems for DIOP analysis.
GC-MS Protocol
Table 2: Typical GC-MS Operating Conditions for DIOP Analysis
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-440, Rxi-XLB)[17] | Provides good resolution for phthalate isomers. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min)[22] | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280°C[22] | Ensures complete volatilization of DIOP. |
| Injection Mode | Splitless (1 µL injection volume)[22] | Maximizes sensitivity for trace analysis. |
| Oven Program | Initial temp 60°C, hold 1 min; ramp to 300°C at 10°C/min; hold 5 min | Optimized for separation of a range of phthalates. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV[22] | Produces characteristic and reproducible fragmentation patterns. |
| Source Temperature | 230°C | Prevents analyte degradation in the source. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
| Quantifier Ion (m/z) | 149 | Characteristic fragment ion for most phthalates.[22] |
| Qualifier Ions (m/z) | 167, 279 | Used for confirmation of DIOP identity.[22] |
LC-MS/MS Protocol
Table 3: Typical LC-MS/MS Operating Conditions for DIOP Analysis
| Parameter | Condition | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 100 x 2.1 mm, 2.7 µm particle size[21] | Standard reversed-phase column for separation of hydrophobic compounds. |
| Mobile Phase A | Water with 10 mM ammonium acetate[19] | Provides ions for adduct formation in the MS source. |
| Mobile Phase B | Methanol[19] | Strong organic solvent for eluting DIOP. |
| Gradient | Optimized for separation of target phthalates (e.g., 50% to 98% B)[19] | Separates DIOP from other phthalates and matrix components. |
| Flow Rate | 0.5 mL/min[19] | Typical flow rate for this column dimension. |
| Injection Volume | 1-10 µL | Dependent on sample concentration and system sensitivity. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), positive mode[19] | Efficiently ionizes phthalates. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[19] | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion [M+H]+ | m/z 391.3 | Protonated molecular ion of DIOP.[23] |
| Product Ions | Optimized for specific instrument (e.g., m/z 149, 167) | Characteristic fragment ions for confirmation and quantification. |
Quality Assurance/Quality Control (QA/QC)
A robust QA/QC program is essential for generating defensible data.[11]
-
Method Blank: A clean matrix (e.g., reagent water, clean sand) processed through the entire analytical procedure to assess background contamination.[11]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DIOP to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of DIOP to assess matrix effects and method precision.
-
Surrogate Standards: Compounds similar to DIOP but not expected to be in the samples, added to every sample before extraction to monitor extraction efficiency.
-
Calibration: A multi-point calibration curve should be generated daily to ensure the instrument's linear response.[24] Certified reference materials (CRMs) should be used for calibration standards.[25]
Conclusion
The reliable analysis of this compound in environmental samples requires careful attention to detail at every stage of the process, from sample collection to data interpretation. The protocols outlined in this application note, based on established methodologies, provide a framework for obtaining high-quality data for environmental monitoring and research. The choice of extraction and instrumental techniques should be tailored to the specific sample matrix and the required detection limits. A stringent quality control program is paramount to mitigate the challenges posed by the ubiquitous nature of phthalates and to ensure the accuracy and defensibility of the analytical results.
References
- Biotage. (2016, May 4).
- Sky Bear Technical Standards. (2014, February 7). ISO 13913:2014 Soil quality - Determination of selected phthalates using capillary gas chromatography with mass spectrometric detection (GC/MS).
- Consumer Product Safety Commission. (2011, May 2).
- U.S. Environmental Protection Agency.
- Australian Industrial Chemicals Introduction Scheme (AICIS).
- ResearchGate. (2015, August 26). (PDF)
- U.S. Environmental Protection Agency.
- PubMed. (2025, January 15). This compound (DIOP)
- AccuStandard.
- ResearchGate. (2025, August 6).
- U.S. Environmental Protection Agency. (2025, September 24). SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- Thermo Fisher Scientific.
- ChemicalBook. (2024, December 18).
- Thermo Fisher Scientific. Optimizing mobile phase solvent purity for LC-MS.
- Agency for Toxic Substances and Disease Registry. 6. analytical methods.
- Cornerstone Analytical Laboratories.
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- ResearchGate.
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- PubMed. (2015, March 22). Fate of phthalates and BPA in agricultural and non-agricultural soils of the Paris area (France).
- MDPI. Phthalates: The Main Issue in Quality Control in the Beverage Industry.
- FUJIFILM Wako Pure Chemical Corporation.
- PubMed. (2021, December 11). Environmental fate of dibutylphthalate in agricultural plastics: Photodegradation, migration and ecotoxicological impact on soil.
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- Indoor Air. LC/MS method to determine plasticizers in indoor dust.
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- PubMed. (2009, October 2).
- U.S. Environmental Protection Agency. Sediment Sampling (pdf).
- MDPI.
- PubMed.
- International Organization for Standardization. (2021).
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Application Notes: Diisooctyl Phhtalate in Gas Chromatography: From Historical Stationary Phase to Modern Analyte
Introduction: The Evolving Role of Diisooctyl Phthalate in Gas Chromatography
This compound (DIOP), a high-molecular-weight branched-chain phthalate ester, is primarily recognized for its extensive use as a plasticizer in polymers, lending flexibility and durability to a myriad of industrial and consumer products.[1][2] Its journey within the realm of gas chromatography (GC) is multifaceted, transitioning from a historical, albeit niche, role as a stationary phase component to its contemporary significance as a critical environmental and industrial analyte. While modern gas chromatography predominantly relies on robust polysiloxane and polyethylene glycol-based stationary phases for routine analyses, understanding the historical context and the current analytical challenges surrounding DIOP provides valuable insights for researchers and drug development professionals.[3][4][5] This application note will explore the properties of DIOP relevant to its chromatographic behavior, delve into its limited historical application as a stationary phase, and provide a comprehensive, modern protocol for its analysis as a target compound.
Physicochemical Properties of this compound
A thorough understanding of DIOP's physical and chemical properties is fundamental to developing effective chromatographic methods for its separation and detection. These properties influence its volatility, interaction with stationary phases, and optimal detection parameters.
| Property | Value | Significance in Gas Chromatography |
| CAS Number | 27554-26-3 | Unique identifier for the specific branched-chain isomer mixture. |
| Molecular Formula | C₂₄H₃₈O₄ | Determines the molecular weight and elemental composition. |
| Molecular Weight | 390.56 g/mol | Influences its volatility and retention time; higher molecular weight generally leads to longer retention.[6] |
| Boiling Point | 419 °C (approx.) | High boiling point necessitates elevated GC oven and inlet temperatures for efficient elution. |
| Appearance | Colorless to light yellow viscous liquid | Its low volatility at room temperature is a key characteristic.[1][6] |
| Solubility | Soluble in most organic solvents; insoluble in water | Dictates appropriate solvent choices for sample preparation and standard dilution.[1] |
This compound as a Stationary Phase: A Historical Perspective
While not a mainstream stationary phase in contemporary GC, certain high-molecular-weight, low-volatility organic compounds, including some phthalate esters, have been historically utilized in packed GC columns for specific separation challenges. Phthalate esters, as a class, offered a degree of polarity that could be exploited for the separation of various compounds. Their function was often as a "fixative" or a component of a mixed stationary phase, intended to provide unique selectivity.[1]
The use of compounds like dioctyl phthalate (a close relative of DIOP) in packed columns has been documented, typically for separations where their specific polarity and thermal stability were advantageous.[7] However, the advent of bonded and cross-linked capillary columns based on polysiloxanes and polyethylene glycols has largely rendered these liquid-phase-coated packed columns obsolete for most applications. Modern capillary columns offer significantly higher efficiency, inertness, lower bleed, and greater thermal stability, which are critical for sensitive and reproducible analyses.[8][9]
Modern Analysis of this compound as a Target Analyte
The primary focus of modern GC methods involving DIOP is its accurate and sensitive quantification as a contaminant or component in various matrices, including environmental samples, consumer products, and pharmaceutical preparations. Due to its structural similarity to other phthalates, chromatographic separation is crucial for unambiguous identification and quantification, especially when using mass spectrometry, as many phthalates share common fragment ions (e.g., m/z 149).[3][5]
Selection of an Appropriate Stationary Phase
The principle of "like dissolves like" is a guiding tenet in stationary phase selection.[10] For the analysis of relatively nonpolar to moderately polar phthalates like DIOP, a low- to mid-polarity stationary phase is generally recommended.
-
5% Phenyl Polysiloxane (e.g., DB-5ms, Rxi-5ms): This is often the first choice for phthalate analysis.[4][5] It provides excellent resolving power for a wide range of phthalates based primarily on their boiling points, with some selectivity enhancement for aromatic compounds due to the phenyl content. Its robustness and high-temperature stability are also advantageous.
-
Mid-Polarity Phases (e.g., Rtx-440, Rxi-XLB): For complex mixtures of phthalates with co-eluting isomers, a stationary phase with enhanced selectivity may be necessary.[3][4][5] These phases can offer different elution orders and resolve critical pairs that may co-elute on a 5% phenyl column.
Protocol: Analysis of this compound and Other Phthalates by GC-MS
This protocol provides a robust method for the simultaneous analysis of multiple phthalates, including DIOP, in a standard solution. This method is a foundational template that can be adapted for various sample matrices following appropriate extraction and cleanup procedures.
Materials and Reagents
-
Phthalate Standards: A certified reference standard mixture containing DIOP and other relevant phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DINP).
-
Internal Standard: Benzyl benzoate is a commonly used internal standard for phthalate analysis.[3]
-
Solvent: High-purity, GC-grade dichloromethane or hexane.
-
GC Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC System (or equivalent)
-
Mass Spectrometer: Agilent 5975C GC/MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Inlet | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 290 °C | Ensures efficient vaporization of high-boiling-point phthalates like DIOP. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Provides good efficiency and is compatible with mass spectrometry. |
| Constant Flow | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 120 °C, hold 1 min | Allows for solvent focusing. |
| Ramp: 20 °C/min to 300 °C | A moderate ramp rate to separate a range of phthalates. | |
| Hold: 5 min at 300 °C | Ensures elution of the highest boiling point phthalates. | |
| Transfer Line | 280 °C | Prevents cold spots and ensures efficient transfer to the MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Acquisition Mode | Scan (m/z 50-550) & SIM | Scan mode for initial identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
| SIM Ions for DIOP | m/z 149, 167, 279 | 149 is the common phthalate fragment; 167 and 279 provide specificity.[6] |
Standard Preparation
-
Prepare a stock solution of the phthalate mixture and internal standard in the chosen solvent.
-
Perform serial dilutions to create a calibration curve covering the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
Crucially, avoid the use of plastic labware (pipette tips, containers) during sample and standard preparation to prevent background contamination, as phthalates are ubiquitous plasticizers. [5] Use glassware for all preparation steps.
Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Expert Insights and Troubleshooting
-
Symptom: High Baseline Bleed
-
Cause: Exceeding the column's maximum temperature limit, oxygen in the carrier gas, or column contamination.[11][12]
-
Solution: Ensure the oven temperature program does not exceed the isothermal or programmed temperature limit of the column.[8][13] Check for leaks in the system and ensure high-purity carrier gas with an oxygen trap is used. If the column is old or contaminated, trim the first few centimeters from the inlet end or replace the column.
-
-
Symptom: Poor Peak Shape (Tailing) for Phthalates
-
Cause: Active sites in the inlet liner or on the column, or an inlet temperature that is too low.
-
Solution: Use a new, deactivated inlet liner.[11] Ensure the inlet temperature is sufficient to rapidly vaporize the high-boiling phthalates. If the column is contaminated, bake it out at its maximum isothermal temperature limit or trim the inlet.
-
-
Symptom: Co-elution of Phthalate Isomers
-
Cause: Insufficient selectivity of the stationary phase for the specific isomers.
-
Solution: While a 5% phenyl column is a good starting point, resolving complex mixtures of phthalate isomers may require a stationary phase with different selectivity, such as a 50% phenyl polysiloxane or a specialized phase like Rtx-440.[3][4][5] Method optimization, including adjusting the temperature ramp rate, can also improve resolution.
-
Conclusion
This compound's role in gas chromatography has evolved from a minor, historical stationary phase material to a significant modern analyte of interest in safety, environmental, and quality control applications. While the use of DIOP as a stationary phase is now largely superseded by advanced capillary column technologies, the principles of its separation and detection remain highly relevant. A successful analysis hinges on a comprehensive understanding of its physicochemical properties, the selection of an appropriate mid-polarity stationary phase like 5% phenyl polysiloxane, and meticulous attention to analytical conditions to ensure sensitivity and mitigate contamination. The provided protocol and troubleshooting guide offer a robust framework for laboratories to develop and execute reliable methods for the quantification of DIOP and other critical phthalate compounds.
References
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Properties of this compound for Industrial Applications. Retrieved from [Link]
-
Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
LCGC North America. (n.d.). Practical Guidelines in the Care and Maintenance of Capillary GC Columns. Retrieved from [Link]
-
American Laboratory. (2008, May 29). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. Retrieved from [Link]
-
Bujno Chemicals. (n.d.). GC PACKED COLUMNS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
LCGC International. (2015, August 1). Developments in Gas Chromatography Using Ionic Liquid Stationary Phases. Retrieved from [Link]
-
SciSpace. (n.d.). Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Developments in stationary phase technology for gas chromatography. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Capillary Column Gas Chromatography. Retrieved from [Link]
-
Journal of Ecological Chemistry. (n.d.). Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions. Retrieved from [Link]
-
Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Laboratory, Department of Environmental and Molecular Toxicology, Oregon State University. Retrieved from [Link]
-
Food Safety and Environmental Stewardship Program. (n.d.). Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry for Wristband and Environmental Passiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (n.d.). GC tip on column maximum temperature part 1. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. Retrieved from [Link]
-
Agilent. (2022, August 23). Beware of GC Column Bleed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound. Retrieved from [Link]
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Application Note: The Unseen Variable: Mitigating the Impact of Di-iso-octyl Phthalate (DIOP) in Cell Culture Plasticware
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quality and consistency of cell culture plasticware are paramount for reproducible and reliable experimental outcomes. Plasticizers, essential components that impart flexibility to polymers, can leach into the culture environment and introduce unintended variables. This application note provides a comprehensive guide to understanding and addressing the potential impact of Di-iso-octyl phthalate (DIOP), a common plasticizer, in cell culture applications. We delve into the physicochemical properties of DIOP, its known biological effects, and provide detailed protocols for the validation of plasticware and the assessment of leachable-induced cytotoxicity. By implementing the recommendations outlined herein, researchers can enhance the integrity of their cell culture experiments and ensure the validity of their data.
Introduction: The Hidden Influence of Plasticware on Cell Culture
Cell culture is a cornerstone of modern biological research and drug development, providing invaluable in vitro models for studying cellular processes, disease mechanisms, and the efficacy of therapeutic agents. The success of these experiments hinges on maintaining a controlled and consistent cellular environment. While significant attention is given to the quality of media, sera, and supplements, the culture vessel itself is often overlooked as a potential source of variability.[1]
Most modern cell culture flasks, plates, and dishes are made from polystyrene, a rigid polymer.[2][3] To achieve the desired flexibility and durability, manufacturers often incorporate additives, including plasticizers. Di-iso-octyl phthalate (DIOP) is one such plasticizer, belonging to the phthalate ester family of compounds.[4][5] These molecules are not covalently bound to the polymer matrix and can, therefore, leach into the aqueous environment of the cell culture medium.[6] This leaching process can be influenced by factors such as temperature, contact duration, and the physicochemical properties of the medium.[7]
Understanding DIOP: Physicochemical Properties and Biological Impact
A thorough understanding of DIOP's properties is the first step in mitigating its potential effects in cell culture.
Physicochemical Properties of DIOP
DIOP is a complex mixture of isomers of phthalic acid and isooctanol.[4] Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1,2-Benzenedicarboxylic acid, diisooctyl ester | [4] |
| CAS Number | 27554-26-3 | [4] |
| Molecular Formula | C24H38O4 | [9] |
| Molecular Weight | 390.56 g/mol | [5] |
| Appearance | Colorless to light yellow viscous liquid | [10] |
| Solubility in Water | Insoluble (<0.1 g/L) | [4][10] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [10] |
| logP (Octanol-Water Partition Coefficient) | ~8.5 | [5] |
The high lipophilicity of DIOP, indicated by its high logP value, suggests a propensity to partition into the lipid bilayers of cell membranes, a key aspect of its mechanism of toxicity. Its insolubility in water means that leaching into aqueous cell culture media is a slow process, but one that can accumulate to biologically relevant concentrations over the duration of a typical cell culture experiment.[10]
Biological Impact of DIOP
The primary concerns surrounding DIOP in a cell culture context are its potential cytotoxicity and its activity as an endocrine-disrupting chemical (EDC).
-
Cytotoxicity: Studies have shown that DIOP can induce cytotoxicity in various cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4] The cytotoxic effects are dose-dependent, and the concentrations at which these effects are observed can be within the range of what might leach from plasticware under standard culture conditions.
-
Endocrine Disruption: Phthalates, as a class of chemicals, are well-documented endocrine disruptors.[8][11] They can interfere with the body's hormonal systems, which is a significant concern for in vitro studies modeling endocrine-responsive tissues or pathways. DIOP has been shown to exhibit endocrine-disrupting properties, potentially by interacting with nuclear receptors and altering steroidogenesis.[8] This can lead to confounding results in studies focused on endocrinology, reproductive biology, and developmental biology.
Proactive Measures: Qualification of Cell Culture Plasticware
Given the potential for DIOP to leach from plasticware and impact experimental results, a proactive approach to qualifying new batches of consumables is essential for maintaining data integrity.
The Importance of a Self-Validating System
Researchers should not solely rely on manufacturer certifications. Establishing an in-house, self-validating system for testing new lots of plasticware provides an additional layer of quality control and ensures that the consumables are fit for their intended purpose. This is particularly critical for long-term studies, high-throughput screening, and experiments involving sensitive cell lines or assays.
Experimental Workflow for Plasticware Qualification
The following diagram outlines a general workflow for the qualification of new cell culture plasticware.
Detailed Protocols
The following protocols provide step-by-step methodologies for performing a leaching simulation and a subsequent cytotoxicity assessment. These protocols are based on established standards such as ISO 10993-5 for the biological evaluation of medical devices.[7]
Protocol 1: Leaching Simulation from Cell Culture Plasticware
This protocol describes a method to simulate the leaching of substances from plasticware into cell culture medium.
Materials:
-
Test plasticware (e.g., T-75 flask)
-
Control plasticware (e.g., glass or a previously validated lot of plasticware)
-
Complete cell culture medium (appropriate for the cell line to be used)
-
Sterile, conical tubes (50 mL)
-
Incubator (37°C, 5% CO2)
-
Sterile pipettes
Procedure:
-
Preparation: Under sterile conditions in a biological safety cabinet, add a standard volume of complete cell culture medium to the test plasticware (e.g., 15 mL for a T-75 flask). Prepare a parallel control using the control plasticware.
-
Incubation: Tightly cap the flasks and place them in a humidified incubator at 37°C with 5% CO2 for a period that reflects the typical duration of your cell culture experiments (e.g., 72 hours).
-
Leachate Collection: After the incubation period, carefully collect the medium (now referred to as "leachate") from both the test and control plasticware using a sterile pipette and transfer it to sterile 50 mL conical tubes.
-
Storage: The leachate can be used immediately for biological assays or stored at 4°C for a short period (up to 24 hours). For longer storage, freezing at -20°C or -80°C is recommended, though a freeze-thaw cycle should be avoided if possible.
Protocol 2: Cytotoxicity Assessment of Leachate using MTT Assay
This protocol details how to assess the cytotoxicity of the collected leachate on a sensitive cell line (e.g., HeLa, HEK293, or CHO cells).[12][13][14]
Materials:
-
Leachate from test and control plasticware (from Protocol 1)
-
Sensitive cell line of choice (e.g., HeLa)
-
96-well cell culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of the test leachate, control leachate, or fresh complete medium (as a negative control). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent like Triton X-100 at an appropriate concentration).
-
Incubation: Incubate the plate for a period that reflects your experimental timeline (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (fresh medium). A significant decrease in viability in the cells treated with the test leachate compared to the control leachate indicates the presence of cytotoxic substances.
Interpreting the Results and Taking Action
A statistically significant reduction in cell viability in the presence of the test leachate is a clear indication that the plasticware is leaching cytotoxic compounds. In such cases, the lot of plasticware should be rejected for use in sensitive cell culture experiments. It is also advisable to assess cell morphology and growth rates in parallel with the cytotoxicity assay, as sublethal effects may be observable.
Alternatives to Phthalate-Plasticized Labware
The growing awareness of the potential issues with phthalates has led to the development of alternative plasticizers and materials for laboratory consumables. When sourcing plasticware, consider looking for products that are explicitly marketed as "phthalate-free." Some alternatives include:
-
Citrate-based plasticizers: These are derived from citric acid and are considered to be a safer alternative to phthalates.[15]
-
Bio-based plasticizers: These are derived from renewable resources such as vegetable oils.[15]
-
Dioctyl terephthalate (DOTP): A non-phthalate plasticizer with a better safety profile than many ortho-phthalates.[16]
-
Polylactic Acid (PLA) based labware: A biodegradable and biocompatible polymer derived from renewable resources.[17]
It is important to note that even "phthalate-free" plasticware may contain other leachable compounds. Therefore, the qualification protocols described in this application note are still recommended, regardless of the type of plasticware used.
Conclusion: Ensuring the Integrity of Your Research
The choice of cell culture plasticware is a critical, yet often underestimated, factor in the success and reproducibility of in vitro research. The potential for plasticizers like DIOP to leach into the culture medium and exert cytotoxic or endocrine-disrupting effects necessitates a vigilant and proactive approach to quality control. By implementing the detailed protocols for plasticware validation outlined in this application note, researchers can identify and mitigate a significant source of experimental variability. This commitment to rigorous quality control will ultimately lead to more robust, reliable, and reproducible scientific findings.
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The Essential Properties of Diisooctyl Phthalate for Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Future of Plasticizers: Innovations and Alternatives to Dioctyl Phthalate (DOP). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Thermo Scientific™ Nunc™ Sterile Non-Treated Cell Culture Flasks. (n.d.). Cole-Parmer. Retrieved from [Link]
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Exploring Alternatives to DOP: The Future of Plasticizers. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Labware | Cell Culture Tools | Plasticware. (n.d.). Captivate Bio. Retrieved from [Link]
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Dioctyl terephthalate (DOTP) is an alternative to phthalate plasticizers. (2025). PUdaily. Retrieved from [Link]
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Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening. (2024). Scientific Reports, 14(1), 5963. [Link]
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Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids. (2023). Environmental Science and Pollution Research, 30(58), 122849-122859. [Link]
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Nunc™ EasYFlask™ Cell Culture Flasks. (n.d.). BioTipp. Retrieved from [Link]
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Leaching of Residual Monomers, Oligomers and Additives from Polyethylene, Polypropylene, Polyvinyl Chloride, High-density Polyethylene and Polystyrene Virgin Plastics. (2015). DiVA. Retrieved from [Link]
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Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines. (2024). West Pharmaceutical Services. Retrieved from [Link]
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Leaching of residual monomers, oligomers and additives from polyethylene, polypropylene, polyvinyl chloride, high - DiVA portal. (2015). DiVA. Retrieved from [Link]
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High-performance Liquid Chromatographic Method with Diode Array Detection for Quantification of Haloperidol Levels in Schizophre. (2011). Hilaris Publisher. Retrieved from [Link]
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(PDF) Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening. (2024). ResearchGate. Retrieved from [Link]
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Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids. (2023). ResearchGate. Retrieved from [Link]
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Recommendations for Extractables and Leachables Testing. (2008). BioProcess International. Retrieved from [Link]
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Understanding plasticiser leaching from polystyrene microplastics. (2023). Science of The Total Environment, 857, 159099. [Link]
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PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future. (n.d.). Nayakem. Retrieved from [Link]
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Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. (2021). International Journal of Molecular Sciences, 22(4), 1735. [Link]
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In vitro profiling of the potential endocrine disrupting activities affecting steroid and aryl hydrocarbon receptors of compounds and mixtures prevalent in human drinking water resources. (2020). Chemosphere, 258, 127332. [Link]
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In vitro effects of the endocrine disruptor p,p'DDT on human choriogonadotropin/luteinizing hormone receptor signalling. (2021). Ecotoxicology and Environmental Safety, 212, 111977. [Link]
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In Vitro Effects of the Endocrine Disruptor p,p'-DDT on Human Follitropin Receptor. (2016). Environmental Health Perspectives, 124(7), 991-999. [Link]
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Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. (2023). International Journal of Molecular Sciences, 24(13), 10850. [Link]
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Analytical methods and achievability. (2004). In Guidelines for drinking-water quality. World Health Organization. Retrieved from [Link]
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Comparative Study: HEK293 Cells Vs CHO Cells. (2022). evitria. Retrieved from [Link]
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Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line. (2021). International Journal of Nanomedicine, 16, 913-924. [Link]
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Method Validation and Qualification for Determination of Extractables/Leachables for Medical Devices. (n.d.). HERBIOTEK. Retrieved from [Link]
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In Vitro Effects of the Endocrine Disruptor p,p'DDT on Human Follitropin Receptor. (2016). ResearchGate. Retrieved from [Link]
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III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]
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Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction. (n.d.). Cytion. Retrieved from [Link]
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Commonly used continuous cell lines: A comprehensive guide. (2025). BioPharma Notes. Retrieved from [Link]
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Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line. (2021). International Journal of Nanomedicine, 16, 913–924. [Link]
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Cell Culture Video: Step-by-Step Guide to Passaging Cells. (2018). YouTube. Retrieved from [Link]
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A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2018). Cells, 7(11), 221. [Link]
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Introduction: The Imperative for DIOP Surveillance in Food Safety
An Application Guide for the Analytical Determination of Diisooctyl Phthalate (DIOP) in Food Contact Materials
Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and transparency of polymers, particularly polyvinyl chloride (PVC).[1][2] this compound (DIOP) is one such phthalate that has been utilized in a variety of consumer products, including food contact materials (FCMs) like packaging films, gaskets, and tubing.[3][4] However, phthalates are not chemically bound to the polymer matrix and can migrate from the FCM into the food product, especially when in contact with fatty foods or under conditions of heat.[1][2][5]
This migration is a significant public health concern. Several phthalates, including DIOP, are classified as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems.[2][5] Studies have linked exposure to certain phthalates with adverse effects on reproductive health and development.[6][7] Consequently, regulatory bodies worldwide have established stringent controls on the use of phthalates in FCMs to minimize dietary exposure and protect consumers.[1][2]
This application note provides a comprehensive guide for researchers and analytical scientists on the detection and quantification of DIOP in food contact materials. It details validated protocols for sample preparation and instrumental analysis, explains the causality behind experimental choices, and addresses the critical need for quality control to ensure data integrity and regulatory compliance.
The Global Regulatory Landscape for Phthalates in FCMs
Navigating the regulatory requirements for FCMs is a critical prerequisite for any analytical testing. The two primary regulatory frameworks are from the European Union and the United States.
-
European Union (EU): The primary legislation governing plastic FCMs is Regulation (EU) No 10/2011.[1][6] This regulation, frequently amended, maintains a "Union List" of authorized substances and sets Specific Migration Limits (SMLs) for individual substances or groups of substances.[8][9][10] The SML dictates the maximum permitted amount of a substance that can migrate from the material into food. While DIOP is not explicitly listed with a unique SML in recent amendments, it often falls under group restrictions for phthalates or may be present as an impurity.[11] The overarching principle is that materials must not transfer their constituents to food in quantities that could endanger human health.[12]
-
United States (US): The Food and Drug Administration (FDA) regulates FCMs as "indirect food additives."[13] A substance that may migrate from packaging into food must be authorized by the FDA before it can be marketed.[13][14] The FDA has been petitioned to prohibit the use of several phthalates, including DIOP, as food contact substances.[4][11] DIOP has a prior-sanctioned use for plasticizers migrating from packaging into foods with a high water content.[4][11] In May 2022, the FDA issued a final rule revoking authorizations for 23 different phthalates for food contact use, though DIOP's prior-sanctioned status for specific uses was reaffirmed in 2023.[1][3][4]
Table 1: Selected Regulatory Limits for Phthalates in Plastic FCMs (EU Example)
| Phthalate | Abbreviation | Specific Migration Limit (SML) in mg/kg of food | Notes |
|---|---|---|---|
| Di(2-ethylhexyl) phthalate | DEHP | 0.6 | SML lowered in a recent amendment.[1][8] |
| Dibutyl phthalate | DBP | 0.12 | SML lowered in a recent amendment.[1][8] |
| Butyl benzyl phthalate | BBP | 6 | SML lowered in a recent amendment.[8] |
| Sum of Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP) | DINP & DIDP | 1.8 | Group restriction.[8] |
| Sum of DBP, DIBP, BBP, and DEHP | - | 0.6 (expressed as DEHP equivalents) | Group restriction (No. 36) added in a recent amendment.[7][10] |
Note: This table provides examples and reflects recent amendments. Analysts must always consult the latest consolidated version of Regulation (EU) No 10/2011 for current SMLs and restrictions.
Analytical Workflow: A Strategy for Accurate DIOP Detection
A robust and reliable analytical workflow is essential for the accurate determination of DIOP. The process can be logically divided into three key stages: Sample Preparation, Instrumental Analysis, and Data Interpretation & Quality Control. Each stage presents unique challenges, primarily the ubiquitous nature of phthalates, which necessitates stringent measures to prevent sample contamination.[15][16]
Caption: High-level overview of the analytical workflow for DIOP detection.
PART 1: Sample Preparation and Migration Testing
This initial phase is the most critical for ensuring the accuracy of results. The primary goal is to quantitatively transfer DIOP from the food contact material into a clean matrix suitable for instrumental analysis, either by simulating its migration into food or by total solvent extraction.
Causality Behind Experimental Choices: The choice between migration testing and total solvent extraction depends on the analytical objective.
-
Migration testing is performed for regulatory compliance to determine if the amount of DIOP leaching into food under specific conditions exceeds the SML.[2]
-
Total solvent extraction is used for quality control or material characterization to determine the total concentration of DIOP within the polymer.
A significant challenge in phthalate analysis is background contamination from laboratory equipment and solvents.[15] Therefore, all glassware must be meticulously cleaned, and the use of plastic labware should be strictly avoided.[16] Procedural blanks must be run with every batch of samples to monitor for and subtract any background contamination.[15]
Protocol 1: DIOP Migration Simulation from Plastic FCMs
This protocol simulates the leaching of DIOP from a plastic sample into a food simulant, as prescribed by regulations like (EU) No 10/2011.
Materials:
-
DIOP-free cutting tools (e.g., stainless steel scissors).
-
Glass migration cells or glass containers with glass/PTFE-lined lids.
-
Forced-air oven or incubator.
-
Food Simulants (as per regulation, e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil).
-
High-purity extraction solvents (e.g., n-hexane, acetonitrile).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for cleanup.
Procedure:
-
Sample Preparation: Cut a precise surface area of the FCM sample (e.g., 1 dm²). Handle the sample only with clean metal forceps.
-
Migration Setup: Place the sample in a glass migration cell or container. Add a known volume of the pre-heated food simulant, ensuring the entire sample surface is in contact. The standard ratio is 1 dm² of sample per 100 mL of simulant.
-
Incubation: Seal the container and place it in an oven at the conditions specified by the regulation (e.g., 10 days at 40°C for general long-term storage, or 2 hours at 70°C for hot-fill applications).
-
Extract Collection: After incubation, cool the container to room temperature. Carefully remove the simulant, which now contains the migrated DIOP.
-
Liquid-Liquid Extraction (for aqueous simulants):
-
Transfer the simulant to a glass separatory funnel.
-
Add an appropriate volume of n-hexane (e.g., 30 mL).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (n-hexane) layer.
-
Repeat the extraction twice more, combining the organic layers.
-
-
Concentration: Evaporate the combined hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Cleanup (if necessary): If the extract is complex (e.g., from olive oil simulant), an SPE cleanup step may be required to remove interfering compounds.
-
Final Sample: The resulting 1 mL extract is now ready for GC-MS or LC-MS/MS analysis.
Caption: Step-by-step workflow for migration testing of FCMs.
PART 2: Instrumental Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and widely used technique for phthalate analysis due to its excellent separation efficiency for semi-volatile compounds and extensive spectral libraries for identification.[17][18] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful alternative, offering high sensitivity and specificity, particularly for complex matrices where derivatization is not desired.[2][19]
Protocol 2: Quantification of DIOP by GC-MS
Principle: The sample extract is injected into the GC, where DIOP is separated from other components in a heated column. The separated compounds then enter the mass spectrometer, which bombards them with electrons (Electron Ionization - EI), causing them to fragment in a reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). For DIOP, the presence of a characteristic fragment ion at m/z 149 is a strong indicator, and other specific ions are used for confirmation and quantification.
Instrumentation and Parameters:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for DIOP: m/z 149 (the tropylium ion, characteristic of many phthalates).
-
Qualifier Ions for DIOP: m/z 167, 279.
-
Procedure:
-
Calibration: Prepare a series of calibration standards of DIOP in n-hexane (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sequence Setup: Create a sequence including solvent blanks, calibration standards, QC samples (blanks and spikes), and the prepared sample extracts.
-
Injection: Inject 1 µL of each sample/standard into the GC-MS.
-
Data Analysis:
-
Integrate the peak area for the quantifier ion (m/z 149) at the retention time of DIOP.
-
Confirm identity by verifying the presence of qualifier ions at the correct retention time and their abundance ratio relative to the quantifier ion.
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of DIOP in the sample extracts using the regression equation from the calibration curve.
-
Caption: The analytical workflow for DIOP determination using GC-MS.
Data Quality, Validation, and Troubleshooting
Ensuring the trustworthiness of analytical results is paramount. This is achieved through rigorous quality control and method validation.
Self-Validating Systems: Quality Control
-
Method Blank: An aliquot of the extraction solvent/simulant processed exactly like a sample. This is crucial for assessing background contamination.[15]
-
Spiked Sample (Matrix Spike): A sample fortified with a known amount of DIOP before extraction. This is used to calculate the method's accuracy (percent recovery) and assess matrix effects.[20] Good recoveries are typically in the range of 80-110%.[15][20]
-
Calibration Verification: A mid-range calibration standard is run periodically during the analytical sequence to check for instrument drift.
Table 2: Typical Method Validation Parameters for Phthalate Analysis
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating how well it fits the data points. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | The lowest concentration of analyte that can be reliably distinguished from the blank.[5] |
| Limit of Quantification (LOQ) | 0.05 - 0.3 µg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5] |
| Accuracy (Recovery) | 80 - 110% | The percentage of a known amount of spiked analyte recovered from the sample matrix.[15][20] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's repeatability.[20] |
Table 3: Troubleshooting Common Issues in DIOP Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High DIOP levels in method blanks | Contamination from plastic labware, solvents, septa, or ambient air. | Use exclusively glassware; pre-rinse all glassware with high-purity solvent. Run solvent blanks to check purity. Use phthalate-free septa. |
| Low or erratic recovery | Inefficient extraction; Matrix effects (ion suppression in MS); Analyte degradation. | Optimize extraction solvent and technique. Use an internal standard. Dilute the sample extract to reduce matrix effects. Check sample stability. |
| Poor peak shape (GC-MS) | Active sites in the injector liner or column; Column contamination; Incorrect oven temperature program. | Use a new, deactivated injector liner. Trim the first few cm of the column. Optimize the temperature ramp rate. |
| Inconsistent Qualifier Ion Ratios | Co-eluting interference at the same retention time. | Improve chromatographic separation by modifying the oven program. Use a more selective analytical technique like LC-MS/MS with MRM. |
Conclusion
The detection of this compound (DIOP) in food contact materials is a critical task for ensuring food safety and meeting global regulatory standards. Success hinges on a meticulous analytical approach that begins with contamination-aware sample preparation and migration simulation. The use of robust, high-sensitivity instrumental techniques such as GC-MS and LC-MS/MS provides the necessary tools for accurate quantification. However, the validity of the final data is entirely dependent on a framework of continuous quality control, including the analysis of blanks and spiked samples, and a thorough understanding of method performance characteristics. By adhering to the principles and protocols outlined in this guide, analytical laboratories can provide reliable data to protect consumers and support the development of safer food packaging materials.
References
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16th amendment to EU Regulation 10/2011 on plastic FCMs now in force. (2023). Food Packaging Forum. [Link]
-
Phthalate Regulations in the European Union: An Overview. (2023). Compliance Gate. [Link]
-
Phthalates in Food Contact Materials: Importance of Testing. (2024). QIMA Blog. [Link]
-
Phthalates in Food Contact Materials: Problem, Compliance, and Analytical Services. Triskelion. [Link]
-
Methods for the determination of phthalates in food. (2008). JRC Publications Repository. [Link]
-
Phthalate Regulations in the United States: An Overview. (2023). Compliance Gate. [Link]
-
Phthalate migration from packaging materials into food. (2015). Potravinarstvo Slovak Journal of Food Sciences. [Link]
-
New Amendment to Commission Regulation (EU) No 10/2011. (2023). Intertek. [Link]
-
EU Amends Annex I to Regulation (EU) No 10/2011. (2023). UL Solutions. [Link]
-
Determination of phthalates in foods and establishing methodology to distinguish their source. Food Standards Agency. [Link]
-
Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. (2014). MDPI. [Link]
-
POTENTIAL MIGRATION OF PHTHALATES FROM DIFFERENT POLYMERS INTO FOOD. Journal of Hygienic Engineering and Design. [Link]
-
FDA Reaffirms It Will Not Prohibit Use of Certain Phthalates as Food-Contact Substances. (2023). Keller and Heckman LLP. [Link]
-
Understanding How the FDA Regulates Substances that Come into Contact with Food. (2024). U.S. Food & Drug Administration. [Link]
-
Citizen Petition regarding Phthalates. (2022). U.S. Food & Drug Administration. [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). MDPI. [Link]
-
Food Packaging & Other Substances that Come in Contact with Food - Information for Consumers. (2024). U.S. Food & Drug Administration. [Link]
-
Analytical methods for the determination of phthalates in food. (2020). ResearchGate. [Link]
-
Global Food Contact Status. Direct Compost Solutions. [Link]
-
GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD. (2016). ResearchGate. [Link]
-
A Beginner's Guide to FDA Food Contact Materials Regulations. (2018). Polymer Solutions. [Link]
-
Application of LC/MS/MS Techniques in Food Analysis. (2021). Chromatographic Society of India - YouTube. [Link]
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- 2. triskelion.nl [triskelion.nl]
- 3. compliancegate.com [compliancegate.com]
- 4. FDA Reaffirms It Will Not Prohibit Use of Certain Phthalates as Food-Contact Substances | ArentFox Schiff - JDSupra [jdsupra.com]
- 5. Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations | MDPI [mdpi.com]
- 6. compliancegate.com [compliancegate.com]
- 7. measurlabs.com [measurlabs.com]
- 8. 16th amendment to EU Regulation 10/2011 on plastic FCMs now in force | Food Packaging Forum [foodpackagingforum.org]
- 9. New Amendment to Commission Regulation (EU) No 10/2011 [intertek.com]
- 10. EU Amends Annex I to Regulation (EU) No 10/2011 | UL Solutions [ul.com]
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- 12. mdpi.com [mdpi.com]
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- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
- 20. gcms.cz [gcms.cz]
Application Notes and Protocols for Diisooctyl Phthalate (DIOP) Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Diisooctyl Phthalate
This compound (DIOP) is a high-production-volume chemical primarily used as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[1][2] Its applications range from industrial tubing and automotive parts to consumer goods.[2][3] However, concerns over the potential for phthalates to leach from products and their classification as endocrine disruptors have led to regulatory scrutiny and restrictions, particularly in items like children's toys and childcare articles.[4][5][6] Consequently, the accurate and precise quantification of DIOP in various matrices is a critical task for ensuring product safety, regulatory compliance, and for research into its environmental fate and toxicological effects.
These application notes provide a comprehensive guide to the use of DIOP analytical standards and reference materials, detailing robust protocols for sample preparation and instrumental analysis. The methodologies described are grounded in established regulatory guidelines and scientific best practices, ensuring the generation of trustworthy and defensible data.
The Cornerstone of Accurate Analysis: Certified Reference Materials (CRMs)
The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and validation. For DIOP analysis, the use of Certified Reference Materials (CRMs) is paramount. CRMs are produced by accredited Reference Material Producers under internationally recognized standards such as ISO 17034, which guarantees their certified property values, traceability, and associated uncertainty.[6][7][8]
Why CRMs are Essential:
-
Metrological Traceability: CRMs provide an unbroken chain of comparisons to national or international standards, ensuring that measurements are accurate and comparable across different laboratories and over time.[8]
-
Method Validation: CRMs with a matrix similar to the test samples (e.g., phthalates in a polymer matrix) are invaluable for validating the entire analytical procedure, including extraction efficiency and potential matrix effects.[3][4]
-
Quality Control: Routine analysis of CRMs serves as a vital quality control check, demonstrating that the analytical system is performing within established parameters.
Several organizations, including the National Institute of Standards and Technology (NIST), offer CRMs for phthalates in polymer matrices, such as SRM 2860, which contains certified values for several phthalates in PVC.[3] When selecting a DIOP standard, it is crucial to obtain a Certificate of Analysis (CoA) that details the certified concentration, uncertainty, and traceability.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of DIOP is essential for developing and optimizing analytical methods, particularly for sample preparation and chromatographic separation.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₃₈O₄ | [1][9] |
| Molecular Weight | 390.56 g/mol | [1][9] |
| CAS Number | 27554-26-3 | [1][9][10] |
| Appearance | Oily, colorless to light yellow viscous liquid | [1][2] |
| Odor | Slight ester odor | [1][9] |
| Boiling Point | 435.74 °C (estimated) | [1] |
| Melting Point | -4 °C | [1][9] |
| Density | 0.983 g/mL at 25 °C | [1][10] |
| Water Solubility | Insoluble (40 µg/L at 25 °C) | [1] |
| Solubility | Soluble in most organic solvents | [1][2] |
Analytical Workflow for DIOP Quantification
The determination of DIOP in a sample matrix, particularly in polymers, follows a structured workflow designed to isolate the analyte from interfering substances and accurately measure its concentration.
Figure 1: General Analytical Workflow for DIOP (Within 100 characters)
Protocol 1: Determination of DIOP in Polymers by GC-MS
This protocol is based on the principles outlined in the U.S. Consumer Product Safety Commission (CPSC) method CPSC-CH-C1001-09.3 and ASTM D8133, which are standard methods for the determination of regulated phthalates in consumer products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique, making it the gold standard for phthalate analysis.[11]
Part A: Sample Preparation (Dissolution/Precipitation)
The rationale behind this multi-step extraction is to effectively separate the small-molecule plasticizer (DIOP) from the high-molecular-weight polymer matrix. Tetrahydrofuran (THF) is an excellent solvent for many polymers, including PVC, allowing the sample to fully dissolve.[1] The subsequent addition of a non-solvent, such as hexane, causes the polymer to precipitate out of the solution, leaving the phthalates dissolved in the solvent mixture.[1]
Materials:
-
Tetrahydrofuran (THF), GC grade or higher
-
Hexane, GC grade or higher
-
Cyclohexane, GC grade or higher
-
DIOP certified reference material
-
Internal Standard (e.g., Benzyl Benzoate), analytical grade
-
Sealable glass vials (20 mL or larger) with PTFE-lined caps
-
Analytical balance
-
Vortex mixer or shaker
-
Syringe filters (0.45 µm PTFE)
-
GC vials with inserts
Procedure:
-
Sample Comminution: If the sample is not in a powdered or finely divided form, cryogenically mill it to a fine powder. This increases the surface area for efficient dissolution.
-
Weighing: Accurately weigh approximately 50 mg of the polymer sample into a 20 mL glass vial.
-
Dissolution: Add 5 mL of THF to the vial. Seal the vial tightly.
-
Mixing: Mix the sample on a shaker or vortex mixer for at least 30 minutes, or until the polymer is completely dissolved.[12] For some resistant materials, sonication or gentle heating may be applied, or the mixing time extended.[12]
-
Precipitation: Add 10 mL of hexane to the solution. This will cause the PVC or other polymer to precipitate. Shake the vial and allow the precipitate to settle for at least 5 minutes.[1]
-
Filtration: Using a syringe, draw the supernatant (the clear liquid above the precipitate) and filter it through a 0.45 µm PTFE filter into a clean glass vial. This step removes any fine polymer particles that could interfere with the GC-MS analysis.[13]
-
Dilution and Internal Standard Spiking: In a 2 mL GC vial, combine 0.3 mL of the filtered extract with 0.2 mL of an internal standard solution (e.g., 150 µg/mL Benzyl Benzoate in cyclohexane). Dilute the final volume to 1.5 mL with cyclohexane.[1] The internal standard is crucial for correcting variations in injection volume and instrument response.
Part B: GC-MS Instrumental Analysis
The gas chromatograph separates the components of the sample extract based on their volatility and interaction with the stationary phase of the GC column.[14] The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.[15]
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) | A standard non-polar column that provides good separation for a wide range of semi-volatile compounds like phthalates. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas for transporting the sample through the column. |
| Injection Mode | Splitless or 20:1 Split | Splitless mode is used for trace analysis to maximize the amount of sample reaching the column, while a split injection is suitable for higher concentrations to prevent column overloading.[1] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of DIOP and other phthalates. |
| Oven Program | Start at 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature gradient is used to separate compounds with different boiling points effectively. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Optimal temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan | Full scan is used for initial identification by comparing the fragmentation pattern to a spectral library. SIM mode offers higher sensitivity and selectivity for quantification by monitoring characteristic ions of DIOP (e.g., m/z 149, 167, 279).[9] |
Part C: Calibration and Quantification
-
Stock Standard Preparation: Prepare a stock solution of DIOP from a neat certified reference material (e.g., 1000 µg/mL in cyclohexane).
-
Calibration Standards: Prepare a series of at least four calibration standards by serially diluting the stock solution.[1] The concentration range should bracket the expected concentration of DIOP in the prepared samples. Each calibration standard must be spiked with the same concentration of internal standard as the samples.
-
Calibration Curve: Inject the calibration standards into the GC-MS and generate a calibration curve by plotting the ratio of the DIOP peak area to the internal standard peak area against the concentration of DIOP.
-
Quantification: Inject the prepared sample extracts. Using the calibration curve, determine the concentration of DIOP in the extract. Calculate the final concentration in the original polymer sample, accounting for the initial sample weight and all dilution factors.
Protocol 2: Determination of DIOP by High-Performance Liquid Chromatography (HPLC-UV)
HPLC offers an alternative to GC-MS and can be particularly advantageous for analyzing isomeric mixtures or thermally labile compounds without the need for derivatization.[16][17] This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust setup for phthalate analysis.[18]
Part A: Sample Preparation
The sample preparation procedure is similar to that for GC-MS analysis, with the primary difference being the final solvent used for dilution, which must be compatible with the HPLC mobile phase.
Procedure:
Follow steps 1-6 from Protocol 1, Part A.
-
Dilution: Dilute a known volume of the filtered THF/hexane extract with the HPLC mobile phase (e.g., acetonitrile/water mixture) to ensure the DIOP concentration falls within the range of the calibration curve.
Part B: HPLC-UV Instrumental Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity.[11] A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds like DIOP will have a stronger affinity for the stationary phase and thus a longer retention time. UV detection is suitable for phthalates as they contain a benzene ring which absorbs UV light.[11]
Typical HPLC-UV Parameters:
| Parameter | Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 3-5 µm particle size | A versatile reversed-phase column that provides excellent separation for many organic compounds, including phthalates.[5] |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (e.g., 85:15 v/v) | The high organic content of the mobile phase is necessary to elute the hydrophobic DIOP from the C18 column. A gradient may be used to separate a wider range of phthalates.[5] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.[5] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Injection Volume | 10-20 µL | A standard injection volume for HPLC analysis. |
| UV Detection Wavelength | 225 nm | This wavelength provides good sensitivity for the phthalate functional group.[5] |
Part C: Calibration and Quantification
The calibration and quantification process for HPLC-UV is analogous to that for GC-MS, but an internal standard is not always required if a precise injection volume is used (e.g., with a modern autosampler). However, its use is still recommended for the highest accuracy.
-
Stock and Calibration Standards: Prepare stock and calibration standards of DIOP in the mobile phase.
-
Calibration Curve: Inject the standards and create a calibration curve by plotting the peak area of DIOP against its concentration.
-
Quantification: Inject the prepared sample extracts and determine the concentration of DIOP using the calibration curve, remembering to apply all dilution factors.
Logical Framework for Method Validation
The validation of any analytical method is a prerequisite for its reliable application. This process ensures that the method is fit for its intended purpose.
References
- 1. cpsc.gov [cpsc.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Certified Reference Material for the Composition of Phthalates in a Polymer Matrix Based on Polyvinyl Chloride [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. labunlimited.com [labunlimited.com]
- 7. Phthalates Reference Materials | LGC Standards [lgcstandards.com]
- 8. reagecon.com [reagecon.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. View All Chemical Test Methods | CPSC.gov [cpsc.gov]
- 11. opus.govst.edu [opus.govst.edu]
- 12. gcms.cz [gcms.cz]
- 13. vartest.com [vartest.com]
- 14. analytichem.de [analytichem.de]
- 15. ISO 17034 Pour Point Certified Reference Materials (CRM) [aroscientific.com]
- 16. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 17. New standard test method to identify plasticizers | Food Packaging Forum [foodpackagingforum.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Diisooctyl Phthalate (DIOP) Analysis
A Senior Application Scientist's Guide to Overcoming Matrix Effects
Welcome to the technical support center for the analysis of Diisooctyl Phthalate (DIOP). This guide is designed for researchers, analytical scientists, and quality control professionals who encounter challenges with complex sample matrices. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why matrix effects occur and how to systematically overcome them, ensuring the integrity and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions surrounding matrix effects in DIOP analysis. Understanding the "why" is the first step toward developing a robust solution.
Q1: What exactly are "matrix effects" in the context of DIOP analysis?
A: Matrix effects are the alteration of an analytical instrument's response to a target analyte (in this case, DIOP) due to the presence of other co-extracted components from the sample matrix.[1][2] This effect can manifest in two primary ways:
-
Signal Suppression: The most common effect, where the presence of matrix components reduces the ionization efficiency of DIOP in the mass spectrometer's source, leading to a lower-than-expected signal.[1][3][4]
-
Signal Enhancement: A less common phenomenon where matrix components can, under certain conditions, increase the ionization efficiency of DIOP, leading to an overestimation of its concentration.[2]
In Gas Chromatography (GC), matrix effects can also occur when non-volatile matrix components accumulate in the inlet or on the column, creating active sites that can trap or degrade the analyte, leading to poor peak shape and reduced response.[3]
Q2: My analysis is by LC-MS/MS. What is the primary mechanism of matrix effects?
A: For Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), the primary mechanism is ion suppression .[1][3] The ESI process generates a finite number of charged droplets from which ions can be released into the gas phase to enter the mass spectrometer. When a high concentration of matrix components co-elutes with DIOP, these components compete for the available charge and space on the droplet surface.[1][3] This competition reduces the efficiency with which DIOP molecules can be ionized and transferred into the gas phase, resulting in a suppressed signal.[3]
Q3: Why is DIOP particularly susceptible to matrix effects and contamination?
A: DIOP's susceptibility stems from two key factors:
-
Ubiquity and Contamination Potential: Phthalates like DIOP are used extensively as plasticizers and are present in countless laboratory consumables, from pipette tips and solvent bottle caps to vinyl tubing and floor tiles.[5][6][7] This ubiquity creates a high risk of background contamination, which can be mistaken for a sample signal or contribute to complex matrix interferences.[5][7][8] Even HPLC-grade bottled water can be a source of phthalate contamination.[9]
-
Physicochemical Properties: DIOP is a lipophilic (fat-loving) compound. When analyzing fatty matrices like edible oils, dairy products, or biological tissues, DIOP is often co-extracted with a large amount of lipids and other non-polar compounds. These co-extractives are a major source of matrix effects.[10][11]
Q4: How can I definitively confirm that matrix effects are impacting my results?
A: A post-extraction spike experiment is the gold standard for confirming matrix effects.[12] The procedure is as follows:
-
Prepare two samples:
-
Sample A (Neat Standard): A known concentration of DIOP standard prepared in a clean solvent (e.g., methanol or acetonitrile).
-
Sample B (Post-Spike): A blank sample matrix (known to be free of DIOP) is taken through your entire extraction and cleanup process. The resulting blank extract is then spiked with the same concentration of DIOP as Sample A.
-
-
Analyze both samples using your LC-MS or GC-MS method.
-
Calculate the matrix effect using the formula:
-
Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100
-
A result significantly different from 100% (e.g., <80% or >120%) indicates the presence of matrix suppression or enhancement, respectively.[12]
Section 2: Troubleshooting Guide - A Systematic Approach to Problem Solving
This section provides a question-and-answer formatted guide to troubleshoot specific issues. Follow the logical workflow to diagnose and resolve common analytical problems.
Q: My DIOP signal is low or completely absent in my sample, but the solvent standard looks fine. What's wrong?
This is a classic symptom of severe matrix suppression or analyte loss during sample preparation.
Diagnostic Workflow for Signal Loss
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. labsertchemical.com [labsertchemical.com]
- 11. shimisanj.com [shimisanj.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DIOP Extraction from Soil
Welcome to the technical support center for the analysis of Di-iso-octyl phthalate (DIOP) in soil matrices. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. It provides in-depth, field-proven insights into optimizing extraction efficiency, troubleshooting common issues, and ensuring data integrity. Our approach is built on a foundation of scientific expertise, aiming to explain the causality behind experimental choices to empower your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding DIOP analysis.
Q1: What is DIOP and why is its extraction from soil important?
Di-iso-octyl phthalate (DIOP) is a high molecular weight phthalate ester used primarily as a plasticizer to impart flexibility to PVC and other polymers.[1][2] Its widespread use and tendency to leach from plastic products lead to its accumulation in the environment, including soil.[3] Monitoring DIOP in soil is crucial for assessing environmental contamination, understanding its fate and transport, and evaluating potential risks to human health and ecosystems, as some phthalates are considered endocrine disruptors.[3][4][5]
Q2: What are the key challenges in extracting DIOP from soil?
Extracting DIOP from soil presents several challenges:
-
Strong Adsorption: DIOP is a hydrophobic compound that binds tightly to soil organic matter, making its removal difficult.[6]
-
Complex Matrix: Soil is a highly complex and variable matrix containing numerous compounds (e.g., humic acids, lipids, other organic pollutants) that can co-extract with DIOP.[7][8]
-
Matrix Effects: Co-extracted substances can interfere with chromatographic analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), causing signal suppression or enhancement that leads to inaccurate quantification.[9][10][11]
-
Background Contamination: Phthalates are ubiquitous in laboratory environments (plastics, solvents, etc.), creating a high risk of sample contamination and artificially elevated results.[12]
Q3: Which extraction method is best for DIOP in soil: Soxhlet, Ultrasonic, or Solid-Phase Extraction (SPE)?
The "best" method depends on factors like sample throughput, available equipment, solvent consumption tolerance, and desired efficiency.
-
Soxhlet Extraction: This is a classic, robust, and often exhaustive technique. It provides high extraction efficiency due to the continuous cycling of fresh, hot solvent.[13] However, it is time-consuming (6-24 hours), requires large volumes of solvent, and the elevated temperatures can potentially degrade thermolabile analytes.[13][14][15]
-
Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to create cavitation bubbles in the solvent.[13] The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and analyte dissolution. It is significantly faster than Soxhlet and uses less solvent.[13][16] For many applications, its recovery rates are comparable to Soxhlet extraction.[14][17]
-
Solid-Phase Extraction (SPE): SPE is more commonly used as a cleanup (purification) step after an initial solvent extraction rather than a primary extraction method for soil.[18] It is excellent for selectively isolating analytes from co-extracted interferences.
For routine analysis, Ultrasonic-Assisted Extraction (UAE) often provides the best balance of efficiency, speed, and resource consumption.[17][19] Soxhlet remains a benchmark method for performance comparison.
Q4: How do I choose the right solvent for DIOP extraction?
Solvent selection is critical and is governed by the principle of "like dissolves like." Since DIOP is a relatively nonpolar compound, a nonpolar solvent or a mixture would be most effective.
-
Polarity: The polarity of the solvent must be matched to the analyte. Highly polar solvents like methanol or water are generally poor choices for primary DIOP extraction.[20][21]
-
Common Solvents: Mixtures of hexane and acetone or methylene chloride and acetone are highly effective and commonly recommended in official methods like those from the EPA.[22][23] The acetone helps to disrupt interactions between DIOP and the soil matrix, particularly in moist soils, while the hexane or methylene chloride efficiently dissolves the released DIOP.
-
Solvent Purity: Always use high-purity, pesticide-grade or equivalent solvents to minimize background contamination from phthalates.[24]
| Solvent/Mixture | Polarity | Rationale for Use in DIOP Extraction |
| Hexane | Nonpolar | Excellent solvent for nonpolar compounds like DIOP. |
| Acetone | Polar Aprotic | Good for disrupting analyte-matrix interactions and penetrating soil pores. Often used in a mixture.[25][26] |
| Methylene Chloride (DCM) | Moderately Polar | Effective general-purpose solvent for a wide range of organic compounds. |
| Hexane/Acetone (1:1) | Mixed | A widely used combination that balances matrix disruption with high solvency for phthalates.[22][23] |
| Methylene Chloride/Acetone (1:1) | Mixed | An effective alternative to Hexane/Acetone, often showing superior extraction for a broad range of analytes from solid matrices.[22] |
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during DIOP extraction and analysis.
Problem 1: Low or No Recovery of DIOP
| Probable Cause | Diagnostic Check | Recommended Solution |
| Inefficient Extraction | Review extraction parameters. Was the sonication time sufficient? Is the Soxhlet cycling correctly? Is the soil properly dispersed in the solvent? | Increase sonication time/energy or Soxhlet extraction duration. Ensure the soil sample is not clumped, allowing for maximum surface area contact with the solvent. Pre-grinding the soil (if appropriate) can help. |
| Improper Solvent Choice | Verify the polarity and composition of your extraction solvent. | Use a proven solvent system like Hexane:Acetone (1:1) or Methylene Chloride:Acetone (1:1).[22] For soils with high organic content, a more polar component in the mixture may be beneficial. |
| Analyte Loss During Evaporation | Check the temperature of your water bath and the final volume of your extract. DIOP is semi-volatile and can be lost if evaporation is too aggressive. | Evaporate solvent under a gentle stream of nitrogen at a moderate temperature (e.g., 35-40°C). Do not let the sample go to complete dryness. If it does, redissolve immediately. |
| Strong Matrix Binding | Analyze a certified reference material (CRM) with a similar soil matrix. If recovery is also low from the CRM, the issue is likely the method, not the sample. | Add a co-solvent like acetone to improve matrix disruption.[25] Consider increasing the extraction temperature (if using UAE) or switching to a more exhaustive method like Soxhlet. |
| Degradation of Analyte | Check the pH of your sample. Phthalate esters can hydrolyze under strong acidic (pH < 5) or basic (pH > 7) conditions.[22] | Ensure the sample and extraction environment are near neutral pH. |
Problem 2: High Background Contamination
| Probable Cause | Diagnostic Check | Recommended Solution |
| Contaminated Solvents/Reagents | Analyze a "reagent blank" or "method blank" containing all solvents and reagents used in the procedure, but no soil sample.[27] | Use high-purity, phthalate-free or "distilled-in-glass" grade solvents.[24] Test new batches of solvents before use. Purify reagents like sodium sulfate by heating at 400°C.[12] |
| Contaminated Glassware/Apparatus | Run a blank extraction in the glassware you intend to use. | Avoid all plastic labware (pipette tips, vials, caps) wherever possible. Use glass and stainless steel. Rinse all glassware with solvent before use. Muffle glassware at 450°C if contamination persists. |
| Environmental Contamination | Expose an open vial of solvent to the lab air for the duration of the sample preparation process (an "ambient blank").[27] | Prepare samples in a clean, dedicated area, preferably under a fume hood, to minimize exposure to airborne plasticizers. |
| Carryover from Autosampler | Inject a solvent blank immediately after a high-concentration standard or sample. | Implement a rigorous needle/syringe wash protocol on your GC system using multiple solvents (e.g., acetone, hexane). |
Problem 3: Inconsistent or Irreproducible Results
| Probable Cause | Diagnostic Check | Recommended Solution |
| Sample Inhomogeneity | Prepare and analyze replicate subsamples from the same original soil sample. High variability suggests the sample is not uniform. | Homogenize the entire soil sample thoroughly before taking a subsample. This can be done by sieving, mixing, and quartering. |
| Matrix Effects | Prepare a matrix-matched standard by spiking a known amount of DIOP into a blank soil extract and compare its response to a standard in pure solvent. A significant difference (>20%) indicates a matrix effect.[9][10] | Implement matrix-matched calibration for quantification.[10] Alternatively, use the standard addition method. A robust cleanup step (e.g., SPE) can also mitigate matrix effects by removing interfering co-extractants.[18] |
| Inconsistent Sample Workup | Review your Standard Operating Procedure (SOP). Are all steps, especially timings (sonication, shaking) and volumes, being followed precisely for every sample? | Adhere strictly to a validated SOP. Use calibrated pipettes and balances. Incorporate surrogate standards into every sample to monitor the consistency of the entire process.[22] |
| Instrumental Drift | Check the response of a calibration standard injected at the beginning, middle, and end of your analytical run. | Re-run calibration standards frequently during the sequence to monitor and correct for instrument drift. Perform routine maintenance on the GC-MS, especially cleaning the ion source and inlet liner. |
dot graph TD subgraph Troubleshooting_Workflow direction LR A[Start: Poor Result] --> B{Low Recovery?}; B -- Yes --> C{Check Extraction Efficiency}; C -- No --> D[Increase Time/Energy]; C -- Yes --> E{Check Solvent}; E -- No --> F[Use Hexane/Acetone]; E -- Yes --> G[Check Evaporation]; B -- No --> H{High Background?}; H -- Yes --> I{Analyze Method Blank}; I -- Contaminated --> J[Use High-Purity Solvents]; I -- Clean --> K[Check Glassware/Plastics]; H -- No --> L{Inconsistent Results?}; L -- Yes --> M{Check Sample Homogeneity}; M -- Inhomogeneous --> N[Homogenize Sample]; M -- Homogeneous --> O{Check Matrix Effects}; O -- Present --> P[Use Matrix-Matched Standards]; O -- No --> Q[Review SOP]; L -- No --> R[End: Consult Specialist]; end
end
A simple decision tree for troubleshooting DIOP extraction.
Part 3: Quality Assurance & Self-Validating Protocols
To ensure the trustworthiness of your results, every experimental batch must be a self-validating system. This is achieved by embedding Quality Control (QC) samples within your analytical workflow.[28][29]
Essential QC Samples
-
Method Blank (MB): An aliquot of a clean matrix (e.g., purified sand or sodium sulfate) that is carried through the entire analytical process alongside the samples. The MB is used to assess contamination introduced during sample preparation.[27]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DIOP. The LCS is used to monitor the accuracy and performance of the overall method. Recovery should typically fall within 70-130%.[17]
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a chosen field sample are spiked with a known concentration of DIOP. The MS/MSD pair helps to evaluate the effect of the sample matrix on recovery and the precision of the method.[11]
-
Surrogate Standards: A compound chemically similar to DIOP but not expected to be in the samples (e.g., a deuterated phthalate) is added to every sample, blank, and standard before extraction.[22] It provides a measure of extraction efficiency for each individual sample.
dot graph TD subgraph QC_Workflow A[Soil Sample Batch] --> B(Add Surrogate Standard to All); B --> C{Process Samples}; subgraph "QC Samples" direction LR D[Method Blank] E[Lab Control Sample] F[Matrix Spike] G[Matrix Spike Duplicate] end A --> D; A --> E; A --> F; A --> G; D & E & F & G --> C; C --> H[Analyze by GC-MS]; H --> I{Evaluate QC Data}; I -- "Pass?" --> J[Accept Sample Data]; I -- "Fail?" --> K[Reject Data & Troubleshoot]; end
end
Workflow incorporating essential Quality Control (QC) samples.
Part 4: Detailed Experimental Protocol
Method: Ultrasonic-Assisted Solvent Extraction of DIOP from Soil
This protocol describes a general procedure. It must be fully validated by the user for their specific soil types and analytical instrumentation.
1. Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm).
-
Sodium Sulfate: Anhydrous, granular (purify by heating at 400°C for 4 hours).[12]
-
Extraction Solvent: 1:1 (v/v) Hexane:Acetone, pesticide grade or equivalent.
-
DIOP Standard: Certified solution in a suitable solvent.
-
Surrogate Standard: e.g., Diphenyl isophthalate.
-
Internal Standard: e.g., Terphenyl-d14.
-
Glassware: 50 mL centrifuge tubes with PTFE-lined caps, beakers, Pasteur pipettes (all solvent-rinsed).
2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized soil sample into a 50 mL glass centrifuge tube.
-
If the soil is low in organic matter, mix it with 5 g of anhydrous sodium sulfate to create a free-flowing mixture.
-
Fortification: Add the surrogate standard spiking solution directly onto the soil. Allow it to sit for 15-20 minutes before adding the extraction solvent.
-
Add 20 mL of the 1:1 Hexane:Acetone extraction solvent to the tube.
-
Cap the tube tightly and vortex for 1 minute to ensure the soil is fully suspended.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes. Ensure the water level in the bath is above the solvent level in the tube.
-
Separation: Centrifuge the tube at 2500 rpm for 10 minutes to pellet the soil particles.
-
Carefully transfer the supernatant (the solvent extract) to a clean concentration tube using a glass Pasteur pipette.
-
Repeat the extraction (steps 4-8) two more times with fresh aliquots of solvent, combining the supernatants.
3. Extract Concentration and Cleanup
-
Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen in a heated water bath (≤40°C).
-
Cleanup (if necessary): If the extract is highly colored or known to contain interferences, a cleanup step using Solid-Phase Extraction (SPE) with a Florisil® or silica cartridge may be required. This step must be optimized.[12]
-
Solvent exchange into pure hexane if necessary for GC analysis.
-
Adjust the final volume to exactly 1.0 mL.
-
Add the internal standard.
-
Transfer the final extract to a 2 mL autosampler vial with a PTFE-lined cap for GC-MS analysis.
4. GC-MS Analysis
-
Instrument: Gas Chromatograph with a Mass Spectrometric Detector.
-
Column: A low-bleed, mid-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Injection: Pulsed splitless injection is often preferred for trace analysis.
-
Analysis Mode: Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor at least three characteristic ions for DIOP.
References
-
Fatoki, O. S., & Noma, Y. (2002). Solid Phase Extraction Method for Selective Determination of Phthalate Esters in the Aquatic Environment. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. Available at: [Link]
-
Jongste, E. (2021). Why did my DNA extraction from soil method not work?. ResearchGate. Available at: [Link]
-
Chowdhury, P. (n.d.). Methodology and Quality Assurance/Quality Control of Environmental Analysis. ResearchGate. Available at: [Link]
-
Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health (NIH). Available at: [Link]
-
Pino, V., et al. (2014). Comparison of Soxhlet extraction, ultrasonic bath and focused microwave extraction techniques for the simultaneous extraction of PAH´s and pesticides from sediment samples. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2022). Characteristics and Health Risks of Phthalate Ester Contamination in Soil and Plants in Coastal Areas of South China. MDPI. Available at: [Link]
-
Bergs, M., et al. (2018). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. ResearchGate. Available at: [Link]
-
Tlustoš, P., et al. (2016). Analysis of Phthalate Presence in Agricultural Soils in the Czech Republic. Polish Journal of Environmental Studies. Available at: [Link]
-
Batterman, S. A., et al. (2010). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. National Institutes of Health (NIH). Available at: [Link]
-
Liu, B., et al. (2024). Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress. PubMed. Available at: [Link]
-
Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. ResearchGate. Available at: [Link]
-
Margerit, A., et al. (1998). A comparison of ultrasonication and soxhlet methods for DDT extraction from soil. Northern Arizona University. Available at: [Link]
-
Socaci, S. A., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2007). This compound. AICIS. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. EPA. Available at: [Link]
-
Uclés, S., et al. (n.d.). Matrix interferences evaluation employing GC and LC coupled to triple quadrupole tandem mass spectrometry. EURL-FV. Available at: [Link]
-
Fluor-BWXT Portsmouth LLC. (2020). 2019 Annual Site Environmental Report. U.S. Department of Energy. Available at: [Link]
-
Wang, J., et al. (2013). Phthalate esters contamination in soil and plants on agricultural land near an electronic waste recycling site. ResearchGate. Available at: [Link]
-
Edvotek. (n.d.). DNA Extraction & Human PCR Troubleshooting Guide. Edvotek.com. Available at: [Link]
-
NAJEM, A. (2021). Soxhlet extraction Vs Ultrasound extraction. YouTube. Available at: [Link]
-
U.S. Consumer Product Safety Commission. (2011). Toxicity review of this compound (DIOP). CPSC.gov. Available at: [Link]
-
Esbensen, K. H., & Wagner, C. (2014). QC of sampling processes- a first overview: from field to test portion. PubMed. Available at: [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Fell, A. (2015). Phthalates in soil: GC reveals industrial contamination. Wiley Analytical Science. Available at: [Link]
-
Omar, Z., et al. (2022). Soil Contamination by Phthalate Esters in Cultivated and Non-Cultivated Soils in North African Arid Regions: A Tunisian Case Study. Thai Journal of Science and Technology. Available at: [Link]
-
Cele, N., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. Available at: [Link]
-
Al-Khdhairawi, D. Q. M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. National Institutes of Health (NIH). Available at: [Link]
-
Devi, S. G., et al. (2015). An Improved Method for Soil DNA Extraction to Study the Microbial Assortment within Rhizospheric Region. National Institutes of Health (NIH). Available at: [Link]
-
Kawachale, S. (2024). Sustainable synthesis of Di-iso-octyl Maleate using 3-octanol extracted from Peppermint oil. International Journal for Multidisciplinary Research. Available at: [Link]
-
Royal Society of Chemistry. (2016). Solvent extraction or separation. YouTube. Available at: [Link]
-
Zhang, Q-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. National Institutes of Health (NIH). Available at: [Link]
-
U.S. Geological Survey. (n.d.). QUALITY-CONTROL OF WATER-QUALITY SAMPLES. USGS. Available at: [Link]
-
Dettmer-Wilde, K., & Engewald, W. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]
-
NPTEL-NOC IITM. (2020). Part 1 | Environmental Quality Monitoring & Analysis. YouTube. Available at: [Link]
-
Pino, V., et al. (2013). Comparison of Soxhlet extraction, ultrasonic bath and focused microwave extraction techniques for the simultaneous extraction of PAH's and pesticides from sediment samples. ResearchGate. Available at: [Link]
Sources
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- 27. Quality-Control of QW Samples [pubs.usgs.gov]
- 28. researchgate.net [researchgate.net]
- 29. energy.gov [energy.gov]
Minimizing background contamination in DIOP analysis
Welcome to the technical support resource for Direct Inlet Probe (DIOP) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve background contamination issues that can compromise data quality. As a direct sample introduction technique, DIOP-MS is exquisitely sensitive but also highly susceptible to contamination from a variety of sources.[1][2] This resource provides field-proven insights and systematic procedures to help you achieve the cleanest possible spectra.
Frequently Asked Questions (FAQs)
Q1: I see a repeating series of peaks separated by 44 Da in my spectrum. What is this? This is the classic signature of Polyethylene Glycol (PEG) contamination.[3][4] PEG is ubiquitous and can originate from detergents used to wash glassware, personal care products, and as an additive in many laboratory consumables and reagents.[5][6]
Q2: My blank run (just solvent on the probe) shows significant background ions. Where should I start looking for the problem? A contaminated blank points to a systemic issue rather than a sample-specific one. The most likely culprits are the solvent itself, contaminated glassware or vials, the DIOP probe carrying over a previous sample, or a dirty mass spectrometer ion source.[7] Start by using fresh, high-purity solvent from a newly opened bottle and a meticulously cleaned probe.
Q3: What are the most common background ions I should be aware of? Besides PEG, common contaminants include phthalates (plasticizers, often showing a characteristic ion at m/z 149), siloxanes (from silicone grease, septa, and cosmetics, with repeating units of 74 Da), and alkali metal adducts (sodium [M+Na]⁺ and potassium [M+K]⁺) from glassware or reagents.[3][8][9][10][11]
Q4: Can the laboratory air itself be a source of contamination? Absolutely. Volatile and semi-volatile compounds in the lab environment can be a significant source of background noise in sensitive MS analyses.[12] Phthalates from air conditioning filters or vinyl flooring and siloxanes from personal care products can be drawn into the mass spectrometer's open-source design, contaminating the instrument over time.[3][8]
Q5: How often should I clean the DIOP probe and the ion source? The DIOP probe should be thoroughly cleaned between every unique sample.[13][14] The ion source cleaning frequency depends heavily on usage and sample type. For labs with high throughput or those analyzing "dirty" samples (e.g., complex biological extracts, polymers), monthly cleaning is a good starting point. A gradual increase in background noise or a decrease in sensitivity are key indicators that source cleaning is required.[15][16]
Troubleshooting Guides: A Systematic Approach
Contamination in DIOP-MS can originate from three primary areas: the sample and its preparation, the probe itself (carryover), and the mass spectrometer system. The following guides will help you systematically isolate and eliminate the source of the background.
Guide 1: Contamination from Sample Preparation
The journey to a clean spectrum begins long before the sample reaches the instrument. Every object, solvent, and surface that contacts your sample is a potential source of contamination.[17]
Issue: High background is observed, but it is inconsistent between different "clean" sample preparations.
Causality: This pattern suggests that the contamination is being introduced during the sample preparation workflow. The likely culprits are solvents, reagents, or the plasticware/glassware used.
Troubleshooting Steps:
-
Solvent Check: Infuse a fresh, high-purity (LC-MS grade) solvent from a new, unopened glass bottle directly into the mass spectrometer (if your system allows) or apply it to a known-clean probe. If the background disappears, your working solvent stock is contaminated.
-
Consumables Audit: Systematically replace plastic consumables with higher-grade alternatives.
-
Use vials made from glass or certified low-extractable polypropylene. Avoid caps with paper liners.[3]
-
Switch to pipette tips from a new, unopened box. Be aware that some plastics can leach contaminants, especially with aggressive organic solvents.[18]
-
Never use parafilm or similar plastic films to seal vessels containing your sample or solvents.[19]
-
-
Glassware Cleaning: If you use glassware, ensure it is not washed with detergents containing PEGs.[5][20] After washing, perform a final rinse with high-purity water followed by an LC-MS grade organic solvent like methanol before drying.[5]
-
Reagent Purity: Use the highest quality reagents and additives available (e.g., LC/MS-grade). Purchase small volume containers to ensure they are used quickly, minimizing the chance of contamination from repeated access.[3][19]
Guide 2: Contamination from DIOP Probe Carryover
The DIOP probe is a reusable component that is inserted directly into the high-vacuum region of the mass spectrometer.[1] Inadequate cleaning between samples is a primary cause of sample-to-sample carryover and persistent background.
Issue: A "ghost" of the previous sample's spectrum appears in the subsequent blank or sample run.
Causality: Analyte molecules from a previous, often concentrated, sample have adsorbed onto the surface of the probe tip and were not fully removed during the cleaning step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DIOP probe carryover.
Guide 3: System-Level Contamination (Ion Source & Vacuum)
If the contamination persists even with clean solvents and a meticulously cleaned probe, the issue lies within the mass spectrometer itself. Over time, non-volatile components from samples and the laboratory environment accumulate on the ion source optics, leading to a persistent high background.[15]
Issue: A consistent, high background is present in all analyses, including blanks, and is not resolved by probe cleaning. Sensitivity for target analytes may be reduced.
Causality: The ion source components (e.g., capillary cap, skimmer, octopoles) are coated with contaminants. In severe cases, volatile contaminants may be outgassing from surfaces within the vacuum chamber.
Troubleshooting Steps:
-
Ion Source Cleaning: This is the most effective solution for system-level contamination. It involves venting the instrument, carefully disassembling the ion source, and cleaning the metal components. (Always follow the manufacturer's specific instructions for your instrument) . A general protocol is provided below.[15][21][22]
-
System Bake-out: For persistent issues with volatile contaminants, a system bake-out may be necessary. This procedure involves heating the vacuum chamber under vacuum to drive off adsorbed molecules like water and volatile organics.[23][24] This is typically performed after the system has been vented for maintenance (like a source cleaning).[25] Most modern instruments have an automated bake-out procedure.[23][25]
Protocols & Best Practices
Protocol 1: Standard DIOP Probe Cleaning
This protocol should be performed between each unique sample.
Materials:
-
Lint-free wipes
-
LC-MS grade solvents: Water, Methanol, Acetonitrile, Isopropanol
-
Beakers or scintillation vials for solvents
-
Powder-free nitrile gloves
Procedure:
-
Initial Wipe: After an analysis, and while wearing gloves, remove the probe from the instrument. Use a lint-free wipe dampened with methanol to carefully wipe down the exterior of the probe shaft and the area around the sample tip.
-
Sequential Solvent Rinse: a. Prepare three separate, clean glass vials containing: (1) LC-MS grade water, (2) LC-MS grade methanol, and (3) a 50:50 mixture of LC-MS grade acetonitrile/isopropanol. b. Immerse only the very tip of the probe in the water and sonicate for 2-3 minutes. c. Remove from water, dry with a fresh lint-free wipe. d. Immerse the tip in the methanol and sonicate for 2-3 minutes. e. Remove from methanol, dry with a fresh lint-free wipe. f. Immerse the tip in the acetonitrile/isopropanol mixture and sonicate for 2-3 minutes. g. Remove from the solvent mixture and perform a final rinse with fresh methanol.
-
Final Dry & Inspection: Thoroughly dry the probe tip with a lint-free wipe or high-purity nitrogen stream. Visually inspect the tip to ensure no residue remains. The probe is now ready for the next sample.
Protocol 2: General Ion Source Cleaning
CAUTION: This is a general guide. Always consult and follow your instrument manufacturer's specific hardware manual. Failure to do so can result in damage to the instrument.[21]
Materials:
-
Manufacturer's toolkit for source disassembly
-
Powder-free nitrile gloves[15]
-
Lint-free wipes and swabs
-
Abrasive polishing cloths or aluminum oxide powder (as recommended by manufacturer)[15]
-
LC-MS grade solvents (Methanol, Isopropanol, Water)
-
Beakers for parts and solvents
-
Ultrasonic bath
Procedure:
-
System Shutdown & Venting: Follow the manufacturer's procedure to put the instrument in standby and vent the vacuum system.
-
Source Removal: Once the system is vented, carefully remove the ion source assembly as per the manufacturer's instructions. Take pictures at each step of disassembly to aid in reassembly.[21]
-
Disassembly: On a clean, lint-free surface, carefully disassemble the source components. Place metal parts that will be cleaned into a clean beaker. Keep insulators and ceramic parts separate.[15]
-
Mechanical Cleaning: a. For visible deposits, use the recommended abrasive material. If using an abrasive slurry (e.g., aluminum oxide in methanol), use a cotton swab to polish the surfaces of the metal components until they are clean.[15] b. Pay special attention to the capillary cap, skimmer, and other orifices, but be careful not to change the geometry of any slits or sharp edges.[15]
-
Solvent Cleaning & Sonication: a. After abrasive cleaning, rinse all parts thoroughly with methanol to remove all abrasive particles. b. Place the metal parts in a beaker with fresh methanol or isopropanol and sonicate for 15-20 minutes. c. Discard the solvent, replace it with fresh LC-MS grade water, and sonicate for another 15-20 minutes. d. Finally, perform a final rinse sonication in fresh methanol for 15 minutes.
-
Drying & Reassembly: a. Remove the parts from the final rinse and allow them to dry completely on a clean, lint-free surface. You can use a stream of high-purity nitrogen to speed this up. b. Once completely dry, reassemble the source carefully, wearing fresh gloves to avoid re-contamination.[15]
-
Installation & Pumpdown: Re-install the source, close the vacuum chamber, and follow the manufacturer's procedure to pump the system down. A system bake-out is highly recommended after a source cleaning.[23][25]
Appendices
Table 1: Common Background Contaminants in DIOP-MS
| Contaminant Class | Common Source(s) | Characteristic m/z Signature (Positive Ion Mode) |
| Polyethylene Glycol (PEG) | Detergents, cosmetics, plastic consumables, some solvents.[3][5][6] | Repeating series of ions separated by 44.026 Da (C₂H₄O). Often seen as [M+Na]⁺ or [M+K]⁺ adducts.[3] |
| Phthalates | Plasticizers in tubing, vials, flooring, solvent bottles, lab air.[3][8][26] | Often a prominent fragment ion at m/z 149.023 (C₈H₅O₃⁺). Common parent ions include Di(2-ethylhexyl) phthalate (DEHP) at m/z 391.284.[3][27] |
| Polydimethylsiloxanes (PDMS) | Silicone tubing, septa, vacuum grease, cosmetics, personal care products.[3][9] | Repeating series of ions separated by 74.019 Da ((CH₃)₂SiO). Often seen as cyclic structures.[11] |
| Fatty Acids / Lipids | Fingerprints (improper handling), slide release agents.[17] | Palmitic acid (m/z 257.247), Stearic acid (m/z 285.279). |
| Solvent Additives | Mobile phase modifiers. | Triethylamine (TEA) at m/z 102.128.[8] |
| Alkali Metal Adducts | Glassware, reagents, buffers.[3] | [M+Na]⁺ (mass difference of +22.989 vs. protonated), [M+K]⁺ (mass difference of +38.964 vs. protonated). |
Note: This table provides common examples. Many other contaminants can be present. An excellent resource for identifying unknown contaminants is the publication by Keller et al. and various online databases.[8][28]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allumiqs.com [allumiqs.com]
- 6. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Resources [fishersci.no]
- 11. Oligomeric carbon and siloxane series observed by matrix-assisted laser desorption/ionisation and laser desorption/ionisation mass spectrometry during the analysis of soot formed in fuel-rich flames - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. cpsbc.ca [cpsbc.ca]
- 14. How to Clean an Ultrasound Probe | CIVCO [civco.com]
- 15. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 16. providiongroup.com [providiongroup.com]
- 17. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. reddit.com [reddit.com]
- 22. youtube.com [youtube.com]
- 23. Technical documentation [docs.thermofisher.com]
- 24. Vacuum bake out: its importance and implementation - Leybold USA [leybold.com]
- 25. Technical documentation [docs.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Sciforum : Event management platform [sciforum.net]
- 28. scribd.com [scribd.com]
Technical Support Center: Diisooctyl Phthalate (DIOP) Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for improving the peak resolution of Diisooctyl phthalate (DIOP) and related compounds.
Troubleshooting Guide: Improving DIOP Peak Resolution
Poor peak resolution in HPLC can compromise the accuracy and reliability of quantitative analysis.[1] This guide provides a systematic approach to troubleshooting common resolution issues encountered during the analysis of this compound (DIOP). The resolution (Rs) in chromatography is governed by three key factors: column efficiency (N), selectivity (α), and the retention factor (k').[2] Our troubleshooting is structured around optimizing these fundamental parameters.
Issue 1: My DIOP peak is co-eluting with an isomer or matrix interferent.
This is fundamentally a selectivity (α) problem. Selectivity describes the ability of the chromatographic system to distinguish between two different analytes. When peaks overlap, the primary goal is to alter the chemical interactions within the system to change their relative retention times.[2]
Q: How can I improve the selectivity of my DIOP separation?
A: Modifying the mobile phase or changing the stationary phase are the most powerful ways to influence selectivity.[3]
-
Option 1: Change the Organic Modifier.
-
Causality: Different organic solvents interact differently with the analyte and the stationary phase, altering elution patterns. Acetonitrile, methanol, and tetrahydrofuran (THF) are common choices in reversed-phase HPLC, each offering unique selectivity profiles. If you are using acetonitrile and observing co-elution, switching to methanol is a logical first step.[4] For complex phthalate mixtures, a ternary mobile phase system (e.g., Acetonitrile/Methanol/Water) can provide superior resolution compared to binary systems.[5]
-
Protocol:
-
Prepare a new mobile phase substituting the current organic modifier (e.g., acetonitrile) with an alternative (e.g., methanol) at a concentration that provides a similar retention factor (k') for DIOP.
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample.[6]
-
Analyze the chromatogram for changes in peak spacing.
-
-
-
Option 2: Change the Stationary Phase Chemistry.
-
Causality: The column's stationary phase is the primary site of interaction. While a C18 (octadecylsilane) column is a common starting point for phthalate analysis, its hydrophobic nature may not be sufficient to resolve structurally similar isomers of DIOP.[7][8] Switching to a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano phase, introduces different separation mechanisms (e.g., π-π interactions) that can significantly alter selectivity between aromatic compounds like phthalates.[3]
-
Protocol:
-
Select an alternative column with a different stationary phase (e.g., Phenyl-Hexyl).
-
Install the new column and flush it according to the manufacturer's instructions.
-
Begin with your original mobile phase conditions and optimize as needed.
-
-
-
Option 3: Adjust Mobile Phase pH (for ionizable compounds).
-
Causality: While DIOP itself is not readily ionizable, this factor is critical if co-eluting impurities are acidic or basic. Adjusting the mobile phase pH can change the ionization state of these impurities, drastically altering their retention and potentially resolving them from the neutral DIOP peak.[3] Phthalate analysis has been successfully performed at a pH of 5.0 using an ammonium acetate buffer.[9]
-
Issue 2: My DIOP peak is broad, leading to poor resolution and sensitivity.
Peak broadening is typically an issue of column efficiency (N) , also described as the number of theoretical plates. Higher efficiency results in sharper, narrower peaks, which are easier to resolve from adjacent peaks.[10]
Q: What are the most effective ways to increase column efficiency for my DIOP analysis?
A: Efficiency is primarily influenced by the column's physical characteristics and operating conditions.
-
Option 1: Use a Column with Smaller Particles.
-
Causality: Columns packed with smaller particles (e.g., switching from 5 µm to sub-2 µm for UHPLC) provide more theoretical plates per unit length, leading to significantly sharper peaks and improved resolution.[3][4]
-
Action: Replace your current column with one of the same chemistry and dimensions but packed with smaller particles. Be aware that this will increase system backpressure, potentially requiring a UHPLC system.
-
-
Option 2: Increase Column Length.
-
Causality: Column efficiency is directly proportional to column length.[3] Doubling the column length will theoretically increase the resolution by a factor of √2 (approximately 1.4).
-
Action: Use a longer column (e.g., 250 mm instead of 150 mm). Note that this will increase analysis time and backpressure.
-
-
Option 3: Optimize Column Temperature.
-
Causality: Increasing the column temperature reduces the viscosity of the mobile phase.[11] This improves mass transfer kinetics, allowing analytes to move more quickly between the mobile and stationary phases, which results in sharper peaks (higher efficiency).[4][12] It can also sometimes alter selectivity.[11] For phthalates, temperatures between 30-50°C are often beneficial.[8][13]
-
Protocol:
-
Using a column oven for stability, increase the temperature in 5°C increments (e.g., from 30°C to 35°C, then 40°C).
-
Allow the system to fully equilibrate at each new temperature.
-
Monitor the resolution and peak shape. Ensure the temperature does not exceed the column's recommended operating range.
-
-
-
Option 4: Lower the Flow Rate.
-
Causality: The relationship between flow rate and efficiency is described by the van Deemter equation. In most cases, lowering the flow rate will bring the linear velocity closer to the optimal value, reducing band broadening and improving peak shape.[12]
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will improve resolution at the cost of a longer run time.
-
Issue 3: My DIOP peak retention time is acceptable, but it is not baseline-separated from an earlier or later eluting peak.
This can be addressed by adjusting the retention factor (k') , which is a measure of how long an analyte is retained on the column. An optimal k' is typically between 2 and 10. By adjusting k', you can move peaks into a less crowded region of the chromatogram, allowing for better resolution.
Q: How can I adjust the retention factor to improve my DIOP separation?
A: The retention factor is most easily manipulated by changing the strength of the mobile phase.[2]
-
Action: Adjust Mobile Phase Strength.
-
Causality: In reversed-phase HPLC, the mobile phase strength is determined by the ratio of organic solvent to water. Decreasing the percentage of the organic solvent (a weaker mobile phase) will increase the retention time of non-polar compounds like DIOP. Increasing the organic percentage (a stronger mobile phase) will decrease retention time.[3]
-
Protocol for Increasing Separation from an Earlier Peak:
-
Decrease the percentage of the organic component in your mobile phase by 2-5% (e.g., from 85% acetonitrile to 82%).
-
This will increase the retention of all hydrophobic compounds, including DIOP, potentially creating more space between it and an earlier-eluting, more polar interferent.
-
-
Protocol for Increasing Separation from a Later Peak:
-
Increase the percentage of the organic component by 2-5%.
-
This will decrease the retention of DIOP, moving it away from a later-eluting, more hydrophobic interferent.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing poor peak resolution for DIOP.
Caption: A troubleshooting flowchart for improving HPLC peak resolution.
Data & Methodologies
Table 1: Starting HPLC Method Parameters for DIOP Analysis
This table provides a robust starting point for developing a DIOP separation method. Optimization will likely be required based on your specific sample matrix and instrumentation.
| Parameter | Recommended Condition | Rationale & Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a standard reversed-phase column suitable for non-polar phthalates.[7] |
| Mobile Phase | A: WaterB: Acetonitrile or Methanol | Acetonitrile and methanol are common organic modifiers for phthalate separation.[14] |
| Elution Mode | Gradient | A gradient is often necessary to separate a mixture of phthalates with varying polarities in a reasonable time.[7][14] |
| Example Gradient | Start at 75% B, ramp to 95-100% B over 15-20 min | A gradient allows for the elution of less retained compounds first, followed by more strongly retained compounds like DIOP.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be reduced to improve resolution.[7][12] |
| Column Temp. | 30 - 40°C | Elevated temperatures can improve peak efficiency and reduce backpressure.[11][13] |
| Injection Vol. | 10 µL | A typical injection volume. Should be minimized to prevent peak overload.[7][12] |
| Detection | UV at 225-230 nm | Phthalates exhibit strong absorbance in this UV range.[7][15][16] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound (DIOP)?
The main challenge stems from the fact that commercial DIOP is not a single compound but a complex mixture of isomers.[8] These isomers have very similar chemical structures and physicochemical properties, which leads to significant co-elution and broad, unresolved peaks in standard chromatographic methods.[5][8]
Q2: Should I use an isocratic or gradient elution for DIOP?
For a sample containing only DIOP or a few phthalates with similar polarities, an isocratic method (constant mobile phase composition) may be sufficient.[14] However, if your sample contains a complex mixture of phthalates with a wide range of polarities, a gradient elution is highly recommended to achieve adequate separation for all components within a reasonable analysis time.[7][14]
Q3: My DIOP peak is tailing. What causes this and how can I fix it?
Peak tailing for phthalates can occur due to interactions with active sites (residual silanols) on the silica-based column packing.[8] You can mitigate this by using a modern, well-end-capped column or by adding a small amount of a competitive agent like triethylamine to the mobile phase to mask the silanols. Another common cause is column overload; try reducing the injection volume or sample concentration.[8][12]
Q4: Can I use Gas Chromatography (GC) instead of HPLC for DIOP analysis?
Both GC and HPLC are used for phthalate analysis.[8] GC-MS can offer excellent resolution, but it may struggle to separate high-molecular-weight phthalate isomers like those found in DIOP and DINP/DIDP.[5] HPLC is often a powerful alternative for these complex isomeric mixtures and does not require the sample derivatization that may be needed for some phthalate metabolites in GC.[8][15]
Q5: Why is my system backpressure suddenly high?
High backpressure is often caused by a blockage in the system.[17] Common culprits include a clogged column inlet frit, precipitated buffer salts in the mobile phase, or particulate matter from unfiltered samples.[17][18] To troubleshoot, systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. opus.govst.edu [opus.govst.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. aelabgroup.com [aelabgroup.com]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Navigating DIOP Degradation in Thermal Desorption Analysis
Welcome to the technical support center for Di-iso-octyl phthalate (DIOP) analysis using thermal desorption (TD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DIOP analysis and troubleshoot common issues related to its thermal degradation. As a semi-volatile compound, DIOP can be susceptible to degradation at the elevated temperatures used in TD, leading to inaccurate quantification and challenging data interpretation. This resource provides in-depth, experience-driven guidance to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DIOP and why is its analysis important?
Di-iso-octyl phthalate (DIOP) is a high-molecular-weight phthalate ester used as a plasticizer to impart flexibility to polymers like PVC. Its analysis is crucial in various fields, including material science, environmental monitoring, and pharmaceutical stability studies, due to its potential for migration from plastic materials and its classification as a semi-volatile organic compound (SVOC).
Q2: At what temperatures does DIOP typically degrade during thermal desorption?
While a precise degradation temperature can vary with the sample matrix and TD system conditions, phthalates, in general, can begin to degrade at temperatures above 250°C.[1][2] For DIOP, it is crucial to optimize the desorption temperature to ensure efficient release from the sample matrix without inducing thermal decomposition. Evolved Gas Analysis (EGA)-MS can be a valuable tool to determine the optimal thermal desorption zone for DIOP in your specific sample type.[3]
Q3: What are the common degradation products of DIOP in thermal desorption?
While specific mass spectra for DIOP degradation products are not extensively published, based on the known degradation pathways of other phthalates, common thermal decomposition products can include:
-
Phthalic anhydride: A common product from the thermal degradation of many phthalate esters.
-
Iso-octanol: Resulting from the cleavage of the ester bond.
-
Products of iso-octene elimination: Formed through a rearrangement reaction.
-
Phthalic acid: Can be formed, especially in the presence of water.[2]
It is important to note that the sample matrix can significantly influence degradation pathways. For instance, in the presence of PVC, chlorinated degradation products may also be formed.
Q4: Can the sorbent tube used for sample collection influence DIOP degradation?
Yes, the choice of sorbent and the inertness of the tube material are critical. For semi-volatile compounds like DIOP, it is recommended to use glass or inert-coated stainless steel tubes to minimize active sites that can catalyze degradation.[4][5] The sorbent should be chosen based on the volatility of DIOP, with weaker sorbents like porous polymers often being suitable.[5] Using multi-bed sorbent tubes can also be beneficial, ensuring the weakest sorbent is at the sampling inlet.[5]
Troubleshooting Guide: DIOP Degradation During Thermal Desorption
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor DIOP Recovery and/or Low Response
Symptoms:
-
The peak area for DIOP is significantly lower than expected.
-
Poor reproducibility of DIOP peak areas across replicate analyses.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting/Optimization Protocol |
| Incomplete Desorption | The desorption temperature or time is insufficient to release all DIOP from the sample matrix or sorbent tube. | Protocol 1: Optimization of Desorption Parameters. 1. Perform Evolved Gas Analysis (EGA)-MS: Analyze a representative sample by ramping the temperature of the thermal desorber to determine the temperature range over which DIOP is released.2. Set Desorption Temperature: Based on the EGA thermogram, set the desorption temperature approximately 20-30°C above the peak elution temperature for DIOP.3. Optimize Desorption Time: Start with the manufacturer's recommended time and incrementally increase it (e.g., in 1-2 minute intervals) until the DIOP peak area plateaus, indicating complete desorption.4. Verify with a Second Desorption: After the initial analysis, re-desorb the same sample tube. A negligible DIOP peak in the second run confirms complete desorption in the first.[6] |
| Analyte Degradation | The desorption temperature is too high, causing DIOP to break down into smaller molecules that are not detected as DIOP. | Protocol 2: Minimizing Thermal Degradation. 1. Lower Desorption Temperature: If EGA-MS is not available, systematically lower the desorption temperature in 10°C increments while monitoring the DIOP peak area. The optimal temperature will provide the highest response before a significant drop-off is observed.2. Use a Temperature Ramp: Instead of a rapid, isothermal desorption, program a temperature ramp (e.g., 20°C/min) to the final desorption temperature to minimize thermal shock to the analyte.[3] |
| Active Sites in the System | Active sites in the TD unit, transfer line, or GC column can cause irreversible adsorption or catalytic degradation of DIOP. | Protocol 3: System Inertness Check. 1. Inspect and Clean/Replace Components: Check the condition of the GC inlet liner, transfer line, and the front end of the GC column. Deactivated liners and transfer lines are crucial.[1]2. Run a System Blank: After conditioning, run a blank, conditioned sorbent tube to ensure the system is free from contamination and active sites.3. Analyze a Standard: Inject a known amount of a DIOP standard directly into the GC (if possible) to verify column performance separately from the TD unit. |
Issue 2: Appearance of Unexpected Peaks (Artifacts) in the Chromatogram
Symptoms:
-
Presence of peaks that are not in your standard mixture.
-
These artifact peaks may co-elute with or appear near the DIOP peak.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting/Optimization Protocol |
| DIOP Degradation Products | The unexpected peaks are likely degradation products of DIOP. Common fragment ions for phthalates, such as m/z 149, may be present in the mass spectra of these peaks.[7][8] | Protocol 4: Identification of Degradation Products. 1. Mass Spectral Analysis: Examine the mass spectra of the artifact peaks. Look for characteristic phthalate fragment ions (e.g., m/z 149, 167). Compare the spectra to library entries for potential degradation products like phthalic anhydride.2. Correlate with DIOP: Observe if the intensity of the artifact peaks increases as the DIOP peak decreases when desorption temperatures are elevated.3. Implement Protocol 2: Follow the steps for minimizing thermal degradation to reduce the formation of these artifacts. |
| Sorbent Tube Contamination/Bleed | The sorbent material itself may be breaking down at high temperatures, or the tube may have been contaminated during handling or storage. | Protocol 5: Sorbent Tube Conditioning and Blank Analysis. 1. Proper Conditioning: Ensure sorbent tubes are conditioned according to the manufacturer's instructions, typically at a temperature higher than the analytical desorption temperature.[1]2. Run a Conditioned Blank: Analyze a freshly conditioned, capped sorbent tube to check for any bleed products.3. Storage: Store conditioned and sampled tubes in a clean environment, sealed with appropriate caps, to prevent contamination.[9] |
| Sample Matrix Interference | Other components in the sample matrix may be degrading or reacting at high temperatures. | Protocol 6: Matrix Blank Analysis. 1. Analyze a Matrix Blank: If possible, analyze a sample of the matrix that does not contain DIOP to identify potential interferences.2. Sample Preparation: Consider a sample cleanup step prior to TD analysis if the matrix is particularly complex. |
Issue 3: Poor Peak Shape for DIOP (Tailing or Broadening)
Symptoms:
-
The DIOP peak exhibits significant tailing or is broader than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting/Optimization Protocol |
| Active Sites in the System | As with poor recovery, active sites can lead to peak tailing due to undesirable interactions with the analyte. | Protocol 3: System Inertness Check. Follow the steps outlined in Protocol 3 to ensure a clean and inert sample path. |
| Cold Spots in the System | If any part of the flow path between the TD unit and the GC column is not sufficiently heated, DIOP can condense and then slowly re-vaporize, causing peak broadening. | Protocol 7: Verifying System Temperatures. 1. Check Transfer Line Temperature: Ensure the transfer line temperature is set appropriately, typically at or slightly above the desorption temperature, to prevent condensation of semi-volatile compounds.[10]2. GC Inlet Temperature: The GC inlet temperature should also be high enough to ensure rapid transfer of DIOP to the column. |
| Inappropriate GC Conditions | The GC column phase, temperature program, or carrier gas flow rate may not be optimized for DIOP. | Protocol 8: GC Method Optimization. 1. Column Selection: Use a column with a suitable stationary phase for phthalate analysis (e.g., a 5-type or XLB-type phase).[7][8]2. Oven Temperature Program: Ensure the initial oven temperature is low enough to focus the analytes at the head of the column. A moderate ramp rate is generally effective.3. Carrier Gas Flow: Optimize the carrier gas flow rate for the best resolution and peak shape. |
Visualization of Troubleshooting and Degradation Pathways
DIOP Thermal Degradation Troubleshooting Workflow
Caption: A troubleshooting workflow for DIOP analysis by thermal desorption.
Postulated DIOP Thermal Degradation Pathways
Caption: Potential thermal degradation pathways of DIOP.
References
- Markes International Ltd. (n.d.). Common problems with thermal desorption and how to solve them (TDTS 6).
- Agilent Technologies. (n.d.). Thermal Desorption FAQs.
- Pal, A., & Gin, K. Y. H. (2010). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples.
- LPD Lab Services. (n.d.). Thermal Desorption Gas Chromatography (TD-GC) for Trace Volatile Analysis.
- SKC Ltd. (n.d.). Sorbent Tube.
- Scantec Nordic. (n.d.). Sorbent Tubes and Caps for Thermal Desorption.
- Markes International Ltd. (2013, January 11). Choosing tubes and sorbents for sampling.
- Markes International Ltd. (n.d.). 10 things to consider when using sorbent tubes and caps for thermal desorption.
- Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
- Eurofins Air Toxics. (n.d.). Sorbent & Solution Sampling Guide.
- Zhang, J., et al. (2010). Thermal analysis of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine. Journal of Thermal Analysis and Calorimetry, 101(2), 655-660.
- LCGC International. (2021, August 1). Five Frequently Asked Questions about Thermal Desorption.
- BenchChem. (2025). Technical Support Center: Minimizing Background Contamination in Phthalate Analysis.
- Frontier-Lab. (n.d.). Analysis of phthalates in PVC by thermal desorption GC/MS Part 2: Effect of sample form on reproducibility.
- Frontier-Lab. (n.d.). A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC.
- Wall, L. A. (1962). Mass spectra of thermal degradation products of polymers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 307-313.
- Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Johnson, K. J., et al. (2012). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
- GERSTEL. (n.d.). What Is Thermal Desorption? | GC-MS Sample Introduction.
- Wang, F., et al. (2023). Pyrolysis and Dioxin Production Characteristics of Mineralized Waste in Landfills. Aerosol and Air Quality Research, 23(11), 230181.
- Kumar, A., et al. (2022). Yields of different products derived from the pyrolysis of the pure OP... Biomass Conversion and Biorefinery, 1-16.
- BenchChem. (2025). Troubleshooting peak disappearance in GC-MS analysis of phthalates.
- Pino, V., et al. (2005). Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters.
- Markes International Ltd. (n.d.). Thermal Desorption: A Practical Applications Guide.
- Chemetrix. (n.d.). Thermal Desorption Applications Guide.
- Borrull, F., et al. (2013). Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples.
- Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Wang, G., et al. (2019). Influence of experimental parameters on thermal desorption spectroscopy measurements during evaluation of hydrogen trapping. Materials Science and Engineering: A, 754, 382-390.
- Lattuati-Derieux, A., et al. (2013). Analysis of degradation mechanism of plasticized PVC under artificial aging conditions.
- Cormos, A. M., et al. (2022). ANALYSIS OF PRODUCTS FROM THE PYROLYSIS OF PLASTICS WASTE FROM A PRINTING PLANT: A PILOT SCALE STUDY. Studia Universitatis Babes-Bolyai, Chemia, 67(1), 209-222.
- Zhang, Y., et al. (2024). Influence of Thermal Desorption Technology on Removal Effects and Properties of PAH-Contaminated Soil Based on Engineering Experiments. Applied Sciences, 14(11), 4529.
- Dogu, O., et al. (2023). Can Pyrolysis Oil Be Used as a Feedstock to Close the Gap in the Circular Economy of Polyolefins? Polymers, 15(4), 865.
- Zhang, Y., et al. (2024). Influence of Thermal Desorption Technology on Removal Effects and Properties of PAH-Contaminated Soil Based on Engineering Experiments.
- Wanjura, P., et al. (2021). Crucial impact of exchange between layers on temperature programmed desorption.
- Chantreux, T., et al. (2021). Scheme 1: Radiolytic degradation of DINP in formulated PVC.
- Jones, D. B., et al. (2021). Thermal desorption effects on fragment ion production from multi-photon ionized uridine and selected analogues. Physical Chemistry Chemical Physics, 23(22), 12693-12704.
- Boldyreva, A., et al. (2021). Effects of thermal desorption temperature up to 500°C on the thermophysical properties and fertility of soil in organic-contaminated sites. Journal of Environmental Management, 299, 113630.
- Tikhonov, V., et al. (2015). Study of the Thermal Decomposition of Some Components of Biomass by Desorption Mass Spectrometry. Journal of Analytical Chemistry, 70(8), 940-946.
- Picard, A., et al. (2022). Ultrafast analysis of peptides by laser diode thermal desorption–triple quadrupole mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1246-1255.
- Fusi, M., et al. (2018). Tuning the Thermal Isomerization of Phenylazoindole Photoswitches from Days to Nanoseconds. Journal of the American Chemical Society, 140(7), 2657-2665.
- Adeniyi, A. G., et al. (2018). Pyrolysis Products Composition.
- De la Torre, L., et al. (2019). Degradation of PVC waste into a flexible polymer by chemical modification using DINP moieties. Polymer Chemistry, 10(37), 5125-5134.
- De la Torre, L., et al. (2019). Degradation of PVC waste into a flexible polymer by chemical modification using DINP moieties. RSC Publishing.
- Almasri, B., & Rolando, C. (2022). A Detailed Molecular Analysis of Polyethylene Terephthalate (PET) Microplastics by a Combination of Soft Depolymerization and High-Resolution Mass Spectrometry. ChemRxiv.
- Honda, M., et al. (2017). The thermal Z-isomerization-induced change in solubility and physical properties of (all-E)-lycopene.
Sources
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- 10. agilent.com [agilent.com]
Technical Support Center: Enhancing Di-iso-octyl Phthalate (DIOP) Biodegradation in Wastewater
<_ ! !>
Welcome to the technical support center for the biodegradation of Di-iso-octyl phthalate (DIOP) in wastewater. This resource is designed for researchers, scientists, and drug development professionals actively engaged in bioremediation studies. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of enhancing the biodegradation rate of this persistent organic pollutant.
Introduction to DIOP Biodegradation
Di-iso-octyl phthalate (DIOP) is a high molecular weight phthalate ester extensively used as a plasticizer.[1] Its widespread application leads to its presence in various environmental matrices, including wastewater.[2][3] Due to its low water solubility and complex branched structure, DIOP is often recalcitrant to microbial degradation, posing a significant challenge for conventional wastewater treatment processes.[4][5][6] Effective biodegradation hinges on overcoming these inherent properties and optimizing the conditions for microbial activity.[7][8] This guide provides practical, evidence-based strategies to enhance the efficiency of DIOP biodegradation in your experimental setups.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your DIOP biodegradation experiments. Each issue is followed by a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low or No DIOP Degradation
You've set up your bioreactor or batch experiment, but after the expected incubation period, DIOP concentrations remain stubbornly high.
Potential Causes & Troubleshooting Steps:
-
Inadequate Microbial Strain or Consortium: The selected microorganisms may lack the specific enzymatic machinery to initiate DIOP breakdown. Phthalate degradation is often initiated by esterases that hydrolyze the ester bonds.[6]
-
Solution:
-
Strain Selection: Isolate and screen for microbial strains with known capabilities to degrade high molecular weight phthalates. Genera such as Gordonia, Rhodococcus, and Arthrobacter have shown promise in degrading similar compounds.[9]
-
Enrichment Cultures: If using an environmental inoculum (e.g., activated sludge), perform enrichment cultures with DIOP as the sole carbon source to select for and amplify the population of DIOP-degrading microorganisms.[10]
-
Bioaugmentation: Consider augmenting your system with a known DIOP-degrading strain or a consortium of bacteria with complementary metabolic capabilities.[7][11]
-
-
-
Sub-optimal Environmental Conditions: Microbial activity is highly sensitive to environmental parameters.[8][12]
-
Solution:
-
pH Optimization: Most bacterial degradation processes for phthalates occur optimally within a pH range of 6.0 to 8.0.[13][14] Regularly monitor and adjust the pH of your medium.
-
Temperature Control: The optimal temperature for the biodegradation of many phthalates is typically between 30°C and 35°C.[13][14][15] Ensure your incubator or reactor maintains a stable, optimal temperature.
-
Aeration: Aerobic biodegradation is generally more efficient for phthalate mineralization.[3] Ensure adequate oxygen supply through shaking or sparging, unless you are specifically investigating anaerobic pathways.
-
-
-
Low Bioavailability of DIOP: Due to its hydrophobic nature, DIOP has very low water solubility, which limits its availability to microbial cells.[4][5][6]
-
Solution:
-
Surfactant Addition: Introduce a non-ionic, biodegradable surfactant to increase the aqueous solubility of DIOP. This enhances its transfer from the non-aqueous phase to the microbial cells.
-
Co-solvents: Use of a co-solvent can also improve solubility, but care must be taken to select one that is not toxic to the microorganisms and does not act as a preferential carbon source.
-
-
-
Toxicity at High Concentrations: While aiming for high degradation rates, it's possible that the initial DIOP concentration is toxic to the microbial population.[4]
-
Solution:
-
Toxicity Assay: Conduct preliminary experiments to determine the inhibitory concentration of DIOP for your specific microbial culture.
-
Gradual Acclimation: Start with a low concentration of DIOP and gradually increase it over time. This allows the microbial community to adapt and express the necessary enzymes for degradation.
-
-
Issue 2: Initial Degradation Followed by a Plateau
Your experiment shows an initial decrease in DIOP concentration, but the degradation rate slows down and eventually stops, leaving a residual concentration.
Potential Causes & Troubleshooting Steps:
-
Accumulation of Inhibitory Metabolites: The initial breakdown of DIOP can produce intermediate metabolites, such as mono-iso-octyl phthalate and phthalic acid, which may be more toxic or recalcitrant to further degradation.[9]
-
Solution:
-
Metabolite Analysis: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify intermediate products.[16][17][18]
-
Consortium Approach: A single microbial strain may not possess all the enzymes required for complete mineralization. A microbial consortium can provide a more diverse enzymatic arsenal to break down a wider range of intermediates.[19]
-
-
-
Nutrient Limitation: The initial supply of essential nutrients like nitrogen and phosphorus may have been depleted, halting microbial growth and metabolic activity.[7]
-
Solution:
-
Nutrient Analysis: Monitor the concentration of key nutrients in your medium throughout the experiment.
-
Nutrient Supplementation: Amend your medium with additional nitrogen and phosphorus sources if depletion is observed.
-
-
-
Co-metabolism Requirements: Some microorganisms can only degrade complex compounds like DIOP through co-metabolism, where the presence of a primary, easily metabolizable carbon source is necessary to induce the production of the required enzymes.[20][21][22][23]
-
Solution:
-
Issue 3: Inconsistent and Irreproducible Results
You are running replicate experiments, but the DIOP degradation rates vary significantly between them.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Inoculum: The microbial inoculum may not be homogenous, leading to variations in the initial cell density and community composition.
-
Solution:
-
Standardized Inoculum Preparation: Develop a standardized protocol for growing and harvesting your inoculum to ensure a consistent cell density (measured by optical density, for example) and physiological state for each experiment.
-
-
-
Fluctuations in Experimental Conditions: Even minor variations in temperature, pH, or mixing speed can impact microbial activity and lead to inconsistent results.[25]
-
Solution:
-
Rigorous Monitoring and Control: Implement strict monitoring and control of all experimental parameters. Use calibrated equipment and maintain detailed logs.
-
-
-
Analytical Inaccuracies: Inconsistencies may arise from the analytical methods used to quantify DIOP.
-
Solution:
-
Method Validation: Validate your analytical method for DIOP quantification in your specific wastewater matrix. This includes assessing linearity, accuracy, precision, and limits of detection and quantification.[26][27]
-
Consistent Sample Preparation: Ensure a standardized and reproducible procedure for sample extraction and preparation prior to analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key microbial enzymes involved in DIOP biodegradation?
A1: The biodegradation of DIOP is initiated by the enzymatic hydrolysis of its ester bonds. The key enzymes are esterases or hydrolases , which cleave the ester linkages to form mono-iso-octyl phthalate and subsequently phthalic acid and iso-octanol.[6][9] The aromatic ring of phthalic acid is then cleaved by dioxygenases , leading to intermediates that can enter central metabolic pathways like the Krebs cycle.[28] The iso-octanol is typically oxidized to the corresponding acid and further degraded via β-oxidation.[9]
Q2: What is the expected metabolic pathway for DIOP degradation?
A2: The aerobic biodegradation of DIOP generally follows these steps:
-
Hydrolysis of Diester: DIOP is hydrolyzed to mono-iso-octyl phthalate and iso-octanol.
-
Hydrolysis of Monoester: Mono-iso-octyl phthalate is further hydrolyzed to phthalic acid and another molecule of iso-octanol.
-
Aromatic Ring Cleavage: Phthalic acid is converted to protocatechuic acid, which then undergoes ring cleavage by dioxygenases.[9]
-
Side-Chain Degradation: Iso-octanol is oxidized to iso-octanoic acid and subsequently degraded through the β-oxidation pathway.[9]
-
Central Metabolism: The resulting intermediates from both pathways enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and water.[9]
Q3: How can I effectively isolate DIOP-degrading microorganisms from environmental samples?
A3: The enrichment culture technique is a powerful method for isolating DIOP-degrading microorganisms.[10]
-
Sample Collection: Collect samples from environments likely to be contaminated with phthalates, such as industrial wastewater sludge or contaminated soil.
-
Enrichment Medium: Prepare a minimal salt medium (MSM) with DIOP as the sole source of carbon and energy.
-
Serial Enrichment: Inoculate the MSM with your environmental sample and incubate under appropriate conditions (e.g., 30°C, aerobic). After a period of growth, transfer a small aliquot to fresh MSM with DIOP. Repeat this process several times to enrich for microorganisms that can utilize DIOP.
-
Isolation and Identification: Plate the enriched culture onto solid MSM with DIOP to obtain pure colonies. Individual colonies can then be picked, purified, and identified using molecular techniques such as 16S rRNA gene sequencing.
Q4: What are the optimal conditions for DIOP biodegradation?
A4: While optimal conditions can be strain-specific, general guidelines for enhancing DIOP biodegradation are:
-
Temperature: Mesophilic temperatures, typically around 30°C, are generally favorable for the degradation of many phthalates.[14][15]
-
Oxygen: Aerobic conditions are crucial for the efficient functioning of the dioxygenase enzymes that break down the aromatic ring.[4]
-
Nutrients: A balanced supply of essential nutrients, particularly nitrogen and phosphorus, is necessary to support microbial growth and metabolism.[7]
Q5: Can DIOP be degraded under anaerobic conditions?
A5: While aerobic degradation is generally more efficient for the complete mineralization of phthalates, anaerobic degradation can occur, albeit at a slower rate.[29] Under anaerobic conditions, the initial steps may involve reductive de-esterification. The subsequent breakdown of the aromatic ring is more complex and less energetically favorable without oxygen as the terminal electron acceptor. Some recalcitrant halogenated compounds are known to degrade more effectively under anaerobic conditions.[4]
Experimental Protocols & Data Presentation
Protocol 1: Microbial Acclimatization to DIOP
This protocol outlines a step-by-step method for adapting a microbial consortium to degrade DIOP.
-
Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals and a nitrogen source.
-
Prepare DIOP Stock Solution: Prepare a concentrated stock solution of DIOP in a suitable organic solvent (e.g., acetone).
-
Initial Inoculation: Inoculate the BSM with your microbial source (e.g., activated sludge).
-
Stepwise DIOP Addition:
-
Start with a low, non-toxic concentration of DIOP (e.g., 10 mg/L).
-
Once degradation is observed (monitored by DIOP concentration), add a slightly higher concentration.
-
Continue this stepwise increase in DIOP concentration over several cycles to allow the microbial community to adapt.
-
-
Monitor Degradation: Regularly measure the DIOP concentration and microbial growth (e.g., by optical density at 600 nm).
Protocol 2: Quantification of DIOP in Wastewater Samples
This protocol provides a general workflow for the analysis of DIOP using GC-MS.
-
Sample Collection: Collect wastewater samples in clean glass bottles.
-
Liquid-Liquid Extraction:
-
Acidify the sample to the appropriate pH.
-
Extract the DIOP from the aqueous phase using a suitable organic solvent (e.g., hexane or dichloromethane).
-
Repeat the extraction process multiple times for complete recovery.
-
-
Concentration and Cleanup:
-
Combine the organic extracts and concentrate them using a rotary evaporator.
-
If necessary, perform a cleanup step (e.g., using a silica gel column) to remove interfering substances.
-
-
GC-MS Analysis:
-
Inject the concentrated extract into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate DIOP from other compounds.
-
Identify and quantify DIOP based on its retention time and mass spectrum.
-
Data Summary: Factors Influencing DIOP Biodegradation
| Parameter | Optimal Range | Rationale |
| pH | 6.0 - 8.0 | Optimal for the activity of key degrading enzymes like esterases and dioxygenases.[13][14][30] |
| Temperature | 30 - 35 °C | Promotes higher microbial metabolic activity and enzyme kinetics.[13][14][15] |
| Dissolved Oxygen | > 2 mg/L | Essential for aerobic respiration and the function of oxygenase enzymes in aromatic ring cleavage.[4] |
| Nutrient Ratio (C:N:P) | ~100:10:1 | Provides a balanced supply of essential elements for microbial growth and biosynthesis.[7] |
| DIOP Concentration | < 1000 mg/L (strain dependent) | High concentrations can be inhibitory or toxic to microorganisms.[4][31] |
Visualizations
Conceptual Workflow for Enhancing DIOP Biodegradation
Caption: Troubleshooting workflow for enhancing DIOP biodegradation.
Simplified Metabolic Pathway of DIOP Biodegradation
Caption: Key steps in the aerobic biodegradation of DIOP.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Occurrence of phthalates in aquatic environment and their removal during wastewater treatment processes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Microbial Breakdown of Xenobiotic Compounds • Environmental Studies (EVS) Institute [evs.institute]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental Factors and Bioremediation of Xenobiotics Using White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sparkoncept.com [sparkoncept.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Biodegradation - Cometabolic - Enviro Wiki [enviro.wiki]
- 21. Cometabolism - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Co-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Facilitation of Co-Metabolic Transformation and Degradation of Monochlorophenols by Pseudomonas sp. CF600 and Changes in Its Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. repositorio.unesp.br [repositorio.unesp.br]
- 29. ijcmas.com [ijcmas.com]
- 30. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilizing Diisooctyl Phthalate (DIOP) Standard Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Diisooctyl phthalate (DIOP) standard solutions. This resource is designed for researchers, analytical scientists, and quality control professionals who rely on the accuracy and stability of DIOP standards for quantitative analysis. In the following sections, we address common challenges and questions, providing not just procedural steps but also the scientific reasoning behind them to ensure robust and reproducible experimental outcomes.
Section 1: Frequently Asked Questions - DIOP Solution Fundamentals
This section covers the basic chemical properties and solvent choices that form the foundation of a stable standard.
Q1: What is this compound (DIOP) and why is its standard solution critical for our work?
This compound (DIOP) is a high molecular weight phthalate ester, primarily used as a plasticizer to impart flexibility to polymers like polyvinyl chloride (PVC).[1][2] Its CAS number is 27554-26-3.[1][3] Due to its widespread use, DIOP can migrate from consumer products, leading to human exposure and environmental contamination.[3][4]
Regulatory bodies worldwide, such as those enforcing the Restriction of Hazardous Substances (RoHS) Directive and the Consumer Product Safety Improvement Act (CPSIA), have set limits on its presence in products like toys, food packaging, and medical devices.[5] Therefore, accurate quantification using stable, reliable, and traceable standard solutions is essential for regulatory compliance, safety assessment, and research into its environmental fate and toxicological effects.
Q2: What are the key chemical properties of DIOP I should be aware of?
Understanding DIOP's properties is crucial for proper handling and storage. It is a colorless to light yellow, viscous, oily liquid with a slight ester odor.[1][2][6] Its chemical structure consists of a phthalic acid backbone with two isooctyl ester side chains.[1][3]
Key properties include:
-
Solubility: It is practically insoluble in water but soluble in most organic solvents, including hydrocarbons like hexane and alcohols like methanol.[1][6]
-
Stability: DIOP is generally stable under recommended conditions.[7] However, it is susceptible to chemical reactions. It can react exothermically with strong acids, leading to hydrolysis back to phthalic acid and isooctanol.[6] It also reacts with strong oxidants and caustic solutions.[6][8]
Q3: Which solvent should I choose for my DIOP standard solution?
The choice of solvent is one of the most critical decisions and depends primarily on your analytical methodology and the desired concentration range.
-
For Gas Chromatography (GC): High-purity Hexane is a common and excellent choice. It is volatile, compatible with most GC injection systems, and provides good solubility for DIOP.[9][10]
-
For Liquid Chromatography (LC), including LC-MS: Methanol and Acetonitrile are preferred due to their miscibility with typical mobile phases. Methanol is a common solvent for commercially available DIOP standards intended for LC applications.[11] For creating working standards, mixtures of methanol and water are often used.[12]
-
For High Concentration Stock Solutions: Dimethyl sulfoxide (DMSO) can also be used, though it is less common and primarily for specialized applications where high concentrations are needed and subsequent dilution into an analysis-compatible solvent will occur.[13]
Expert Tip: Always use the highest purity solvent available (e.g., HPLC-grade, LC-MS grade) to minimize background contamination. Phthalates are common laboratory contaminants, and low-grade solvents can be a significant source of interference.[14]
| Solvent | Primary Use | Boiling Point (°C) | Key Considerations |
| Hexane | GC-based methods | 69 | Highly volatile; ensure containers are tightly sealed to prevent concentration changes. |
| Methanol | LC-based methods | 65 | Good general-purpose solvent for LC; less volatile than hexane. |
| Acetonitrile | LC-based methods | 82 | Excellent for reverse-phase LC; often provides sharper peaks than methanol. |
| DMSO | Stock Solutions | 189 | Low volatility, high boiling point; must be significantly diluted for analysis. |
Section 2: Protocols for Preparation and Handling
This section provides validated, step-by-step procedures for preparing reliable DIOP standards.
Q4: How do I prepare a stable DIOP primary stock solution from neat material?
Preparing a stock solution requires meticulous technique to ensure accuracy and prevent contamination. This protocol is a self-validating system when followed correctly.
-
Glassware Preparation: Use only Class A volumetric flasks and gas-tight syringes. Thoroughly clean all glassware with a laboratory-grade detergent, rinse extensively with deionized water, and finally rinse with high-purity solvent (the same solvent to be used for the solution). Air-dry in a clean environment or use a laboratory oven. Avoid plastic instruments wherever possible.
-
Weighing the Standard: Accurately weigh approximately 10 mg of neat DIOP standard (purity >99%) into a clean glass weighing vessel. Record the weight to at least four decimal places (0.0001 g).
-
Dissolution: Quantitatively transfer the weighed DIOP to a 10 mL Class A volumetric flask using a solvent-rinsed funnel. Use a small amount of the chosen solvent (e.g., hexane or methanol) to rinse the weighing vessel multiple times, ensuring all material is transferred into the flask.
-
Dilution to Volume: Add the solvent to the flask until it is about two-thirds full. Gently swirl the flask to dissolve the DIOP completely.
-
Equilibration: Allow the solution to equilibrate to room temperature (if dissolution caused any temperature change).
-
Final Dilution: Carefully add the solvent dropwise until the bottom of themeniscus touches the calibration mark on the neck of the flask.[15]
-
Homogenization: Stopper the flask securely with a ground-glass or PTFE stopper. Invert the flask at least 15-20 times to ensure the solution is completely homogeneous.
-
Storage and Labeling: Immediately transfer the solution to a pre-cleaned amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store as recommended in Section 3.
Caption: Workflow for Preparing a Stable DIOP Stock Solution.
Q5: What are the best practices for preparing serial dilutions and working standards?
-
Use the Right Tools: Use calibrated gas-tight syringes or Class A volumetric pipettes for all dilutions.
-
Fresh is Best: Prepare fresh working standards from your stock solution daily or as frequently as your method validation requires.[16] Diluted solutions are less stable than concentrated stocks.[17]
-
Solvent Consistency: Always use the same solvent for dilutions unless your protocol specifically requires a solvent exchange.
-
Verification: After preparation, run a quality control (QC) check by analyzing the new working standard against the previous batch to ensure consistency.
Section 3: Ensuring Long-Term Stability and Storage
Improper storage is a primary cause of standard solution failure. This section details how to maintain the integrity of your DIOP solutions over time.
Q6: What are the primary factors that cause DIOP standard solutions to degrade?
Several factors can compromise the stability of DIOP solutions:
-
Temperature: Elevated temperatures accelerate degradation pathways and can cause solvent evaporation from improperly sealed containers.[18][19]
-
Hydrolysis: The ester linkages in DIOP can be hydrolyzed (broken down by water) to form mono-isooctyl phthalate and eventually phthalic acid. This process is significantly faster in acidic or basic solutions and is accelerated by heat.[18]
-
Photodegradation: Exposure to UV light, including direct sunlight, can induce photodegradation, breaking down the aromatic ring and modifying the side chains.[20]
-
Contamination: Introduction of impurities, including water, can initiate or catalyze degradation reactions.
Q7: What are the optimal storage conditions (temperature, container type) for DIOP solutions?
To maximize shelf-life, adhere strictly to the following storage conditions.
| Parameter | Stock Solutions (>100 µg/mL) | Working Standards (<100 µg/mL) | Rationale |
| Temperature | 2-8 °C (Refrigerated)[5][17][21] | 2-8 °C (Refrigerated) | Slows chemical degradation, reduces solvent evaporation. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber Glass Vial with PTFE-lined Cap | Amber glass protects from light to prevent photodegradation.[18] PTFE is inert and prevents leaching/adsorption. |
| Atmosphere | Tightly sealed | Tightly sealed | Prevents solvent evaporation and introduction of atmospheric contaminants (e.g., water, other phthalates).[7] |
Authoritative Note: Never store DIOP solutions in soft plastic containers (e.g., PVC) as DIOP can leach from the container, causing self-contamination, or adsorb to the container walls. While some standards are shipped in HDPE, long-term storage should be in glass.
Q8: What is the expected shelf-life of my DIOP stock and working solutions?
-
Stock Solutions: When prepared in a high-purity solvent and stored correctly as described above, a concentrated stock solution can be stable for 12-24 months .[13] Always refer to the manufacturer's certificate of analysis for commercial standards.
-
Working Solutions: Diluted working standards are significantly less stable. Their shelf-life can range from one week to one month when refrigerated.[17] It is best practice to prepare these fresh for each analytical batch.
Section 4: Troubleshooting Guide
Even with careful preparation, problems can arise. This guide addresses the most common issues.
Q9: My blank samples show DIOP contamination. What are the common sources and how can I prevent this?
Phthalate contamination is one of the most persistent challenges in trace analysis. If you are seeing DIOP in your blanks, investigate these common sources:
-
Laboratory Plastics: The primary source is often plastic lab equipment. This includes pipette tips, vials, tubing, and bottle caps. Use glass and PTFE wherever possible.
-
Solvents and Reagents: Ensure all solvents are of the highest purity. Filter mobile phases if necessary.
-
Gloves: Some disposable gloves can be a source of phthalates. Use nitrile gloves and test them by soaking a piece in clean solvent and analyzing the extract.
-
Laboratory Air: Phthalates can be present in indoor air from building materials and equipment. Keep solvent and sample containers covered at all times.[14]
Q10: The concentration of my working standard seems to be decreasing over time. What could be the cause?
A decrease in concentration is typically due to one of three factors:
-
Solvent Evaporation: This is the most common cause, especially with volatile solvents like hexane. Ensure your vial caps are sealing perfectly. Use vials with high-quality PTFE-lined septa.
-
Adsorption: DIOP can adsorb to the inner surfaces of containers, especially if they are made of inappropriate plastic or are not scrupulously clean.
-
Degradation: If the solution was exposed to light, high temperatures, or contaminants (like water or acid/base), it may have degraded. Review the storage conditions in Section 3.
Q11: I'm seeing inconsistent results or peak shifting in my chromatography. Could this be related to my standard solution?
Yes, standard solution integrity is directly linked to chromatographic performance.
-
Retention Time Drift: This is often caused by temperature fluctuations. Ensure your standard solution is at the same temperature as your instrument's autosampler. Also, confirm the stability of your mobile phase, as changes in its composition can cause shifts.[16]
-
Poor Peak Shape/Inconsistent Response: This can indicate partial degradation of the standard, leading to the presence of breakdown products like mono-isooctyl phthalate. It could also suggest an issue with solubility if the standard is precipitating out of solution in the mobile phase.
-
Extra Peaks: The appearance of new, small peaks may signal either degradation of the DIOP standard or the introduction of a contaminant into the solution.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound(DIOP)-Shenzhen Jieling Industries Co., LTD [szjlin.com]
- 3. cpsc.gov [cpsc.gov]
- 4. accustandard.com [accustandard.com]
- 5. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. This compound | 27554-26-3 [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. ICSC 0876 - this compound [chemicalsafety.ilo.org]
- 9. esslabshop.com [esslabshop.com]
- 10. scpscience.com [scpscience.com]
- 11. accustandard.com [accustandard.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 14. fishersci.com [fishersci.com]
- 15. practical-science.com [practical-science.com]
- 16. Learn how to fix retention drift, ion-pair instability, column aging, and metal surface interactions in LC-UV and LC-MS workflows. | Separation Science [sepscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 21. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Diisooctyl Phthalate (DIOP)
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Diisooctyl phthalate (DIOP) is a critical concern. As a common plasticizer, DIOP is a potential extractable and leachable (E&L) that can migrate from container closure systems, manufacturing components, and delivery devices into pharmaceutical products.[1][2][3] Its presence, even at trace levels, necessitates rigorously validated analytical methods to ensure patient safety, product quality, and regulatory compliance.
This guide provides an in-depth comparison of the two primary analytical techniques for DIOP determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the validation of these methods through the lens of international regulatory standards, offering detailed experimental protocols and supporting data to guide you in selecting and implementing the most suitable approach for your laboratory's needs.
The Regulatory Bedrock: ICH Q2(R2) and FDA Guidelines
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) provides the globally recognized framework for this process in its Q2(R2) guideline, "Validation of Analytical Procedures."[4][5][6][7] The U.S. Food and Drug Administration (FDA) aligns with these principles, ensuring a harmonized approach to regulatory submissions.[8][9][10][11]
An analytical method's validation is built upon several key performance characteristics, which collectively ensure the integrity of the generated data.
Caption: Key validation parameters as per ICH Q2(R2) guidelines.
Head-to-Head: A Comparative Analysis of GC-MS and HPLC
The choice between GC-MS and HPLC for DIOP analysis depends on factors like required sensitivity, sample matrix complexity, and the potential for isomeric interferences.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like phthalates.[13][14]
-
Principle of Causality: The method's power lies in its dual-stage process. First, the gas chromatograph separates compounds in a sample based on their volatility and interaction with a capillary column. As each compound elutes, it enters the mass spectrometer, which ionizes it and separates the resulting fragments based on their mass-to-charge ratio (m/z). This produces a unique mass spectrum, acting as a chemical fingerprint for definitive identification, while the signal intensity allows for precise quantification.[14][15] For phthalates, the protonated phthalic acid anhydride ion (m/z 149) is a characteristic fragment used for quantification.[15]
-
Strengths:
-
High Specificity: The mass spectrometer provides structural information, making identification highly reliable.[14]
-
Excellent Sensitivity: GC-MS can achieve low limits of detection (LOD), often in the parts-per-billion (ppb) range, crucial for trace-level impurity analysis.[16][17]
-
Established Methods: Numerous regulatory methods (e.g., by the EPA) and scientific publications utilize GC-MS for phthalate analysis, providing a wealth of established protocols.[18][19]
-
-
Limitations:
-
Matrix Interference: Complex sample matrices from certain drug formulations can sometimes interfere with the analysis, requiring extensive sample cleanup.[20]
-
Isomer Co-elution: Technical grade phthalates like DIOP are often mixtures of isomers, which can be challenging to separate chromatographically on standard GC columns.[14][18]
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a powerful alternative, particularly when dealing with complex mixtures or compounds that are not amenable to GC.[12][21]
-
Principle of Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. The choice of column (e.g., C18, Phenyl-Hexyl) and mobile phase composition dictates the separation mechanism, typically based on polarity.[21][22] For detection, a UV or Diode-Array Detector (DAD) is common, though coupling HPLC with a mass spectrometer (LC-MS) provides a significant increase in specificity and sensitivity, rivaling that of GC-MS.[12][16]
-
Strengths:
-
Versatility: Suitable for a broader range of compounds, including those with lower volatility or thermal instability.
-
Superior Isomer Resolution: In some cases, specialized HPLC columns and mobile phase gradients can provide better resolution of phthalate isomers like DIOP and DINP than standard GC methods.[18]
-
Direct Injection: For cleaner sample matrices, HPLC may allow for direct injection with minimal sample preparation.
-
-
Limitations:
-
Sensitivity with UV Detection: Standard HPLC-UV methods may have higher detection limits compared to GC-MS, which might not be sufficient for trace-level leachable analysis.[16][23]
-
Mobile Phase Complexity: Developing a gradient elution method that effectively separates all target analytes can be more complex than developing a GC temperature program.[18]
-
Quantitative Performance: A Data-Driven Comparison
To provide an objective comparison, the following table summarizes typical performance characteristics for phthalate analysis using both GC-MS and HPLC-based methods, as reported in scientific literature.
| Validation Parameter | GC-MS | HPLC-UV/DAD | Supporting Evidence |
| Linearity Range | 0.25 - 100 µg/mL | 1 - 200 mg/L | The calibration range for GC/MS can extend to low µg/mL levels, while HPLC-PAD methods have been validated in the mg/L range.[19][20][23] |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 | Both techniques demonstrate excellent linearity.[19][21] |
| Limit of Detection (LOD) | 0.003 - 3.46 µg/mL | 0.01 - 0.10 mg/L | GC-MS generally offers lower detection limits, making it highly suitable for trace analysis.[17][20][23] |
| Limit of Quantitation (LOQ) | 0.01 - 10.10 µg/mL | 0.5 - 30 µg/L | The LOQ for GC-MS is consistently low, while HPLC LOQs can vary significantly based on the detector used.[17][20][22] |
| Accuracy (% Recovery) | 76 - 110% | 82 - 107% | Both methods show high accuracy with appropriate sample preparation.[20][23] |
| Precision (% RSD) | 0.6 - 19% | 0.8 - 4.2% | Precision is highly dependent on the concentration and matrix, but both methods can achieve excellent reproducibility (<2% RSD).[20][23][24] |
Self-Validating Systems: Experimental Protocols and Workflows
A trustworthy protocol is a self-validating one. The following sections provide detailed, step-by-step methodologies that incorporate the principles of scientific integrity.
Critical First Step: Sample Preparation Workflow
The goal of sample preparation is to isolate DIOP from the product matrix and concentrate it for analysis, while crucially avoiding external contamination. Phthalates are ubiquitous in the lab environment, originating from plasticware, solvents, and septa.
Causality: Using glassware and high-purity, pesticide-grade solvents is mandatory. All glassware should be scrupulously cleaned and rinsed with solvent to remove any residual phthalate contamination before use.[25] This prevents the introduction of background DIOP, which would invalidate low-level quantification.
Caption: General workflow for liquid-liquid extraction of DIOP.
Protocol: Validation of a GC-MS Method for DIOP Quantification
This protocol outlines the steps to fully validate a GC-MS method according to ICH Q2(R2) guidelines.
Caption: A structured workflow for analytical method validation.
Step 1: Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to DIOP.
-
Procedure:
-
Inject a blank solvent (e.g., hexane) to check for system contamination.
-
Prepare and analyze a blank matrix sample (e.g., an extract from a product placebo) to identify any interfering peaks at the retention time of DIOP.
-
Prepare and analyze a blank matrix sample spiked with a known concentration of DIOP and any potential impurities or related compounds.
-
-
Causality & Acceptance Criteria: The method is specific if no significant interfering peaks are observed at the retention time of DIOP in the blank matrix. The mass spectrum of the DIOP peak in the spiked sample must match the reference spectrum.
Step 2: Linearity and Range
-
Objective: To establish a direct proportional relationship between concentration and the instrument's response over a defined range.[24]
-
Procedure:
-
Prepare a series of at least five calibration standards of DIOP, bracketing the expected concentration in samples. A typical range might be 0.1 µg/mL to 50 µg/mL.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Causality & Acceptance Criteria: The relationship is linear if the correlation coefficient (R²) is ≥ 0.995. The range is the interval between the upper and lower concentrations that demonstrate suitable accuracy, precision, and linearity.[5]
Step 3: Accuracy (as % Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Spike a blank matrix with DIOP at a minimum of three concentration levels (e.g., low, medium, and high).
-
Prepare at least three replicates at each level.
-
Analyze the samples and calculate the recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
-
Causality & Acceptance Criteria: Accuracy is demonstrated if the mean recovery is within an acceptable range, typically 80-120%, depending on the concentration.
Step 4: Precision (as % RSD)
-
Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[24]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
-
Causality & Acceptance Criteria: The method is precise if the %RSD is within acceptable limits, often ≤15% for impurity analysis, but this can vary. A common acceptance criterion for assays is an RSD of ≤ 2%.[24]
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of DIOP that can be reliably detected (LOD) and accurately quantified (LOQ).[26]
-
Procedure:
-
Based on Signal-to-Noise Ratio (S/N): Analyze samples with decreasing concentrations of DIOP. The LOD is the concentration that yields a S/N ratio of approximately 3:1, and the LOQ corresponds to a S/N ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope: Analyze a series of blank samples and calculate the standard deviation of the response. The LOD and LOQ are then calculated from the standard deviation and the slope of the calibration curve.
-
-
Causality & Acceptance Criteria: The LOQ must be established with acceptable accuracy and precision and should be at or below the reporting threshold for the impurity.
Step 6: Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.[27][28][29]
-
Procedure:
-
Identify critical GC-MS parameters (e.g., injector temperature, column flow rate, oven ramp rate, ion source temperature).
-
Systematically vary these parameters within a small, predefined range (e.g., flow rate ± 10%, temperature ± 5°C). Youden's test is an efficient experimental design for this purpose.[30][31]
-
Analyze a standard sample under each condition and assess the impact on key responses like peak area, retention time, and resolution.
-
-
Causality & Acceptance Criteria: The method is robust if the results remain within the system suitability criteria despite the variations. This test identifies parameters that must be strictly controlled during routine analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The validation process, grounded in the principles of ICH Q2(R2), is essential to demonstrate that a chosen method is fit for its intended purpose.
Recommendation Framework:
-
For broad screening of unknown extractables and leachables: GC-MS is often the preferred starting point due to its high sensitivity and the definitive identification provided by its mass spectral libraries.
-
For routine quality control of known DIOP levels in clean matrices: A validated HPLC-UV method can be a cost-effective and high-throughput solution, provided its LOQ meets the required specification.
-
For complex matrices or challenging isomer separations: HPLC-MS offers the best of both worlds, combining the versatile separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry.
Ultimately, the choice of methodology must be justified and supported by a comprehensive validation package. By following the structured approach outlined in this guide, researchers, scientists, and drug development professionals can ensure their analytical data is accurate, reliable, and defensible, safeguarding product quality and patient safety.
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A Comparative Toxicological Assessment: Diisooctyl Phthalate (DIOP) vs. Di(2-ethylhexyl) Phthalate (DEHP)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates, a class of synthetic chemicals, are extensively used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Their widespread use in consumer products, medical devices, and industrial applications has led to ubiquitous human exposure. Among the myriad of phthalates, Di(2-ethylhexyl) phthalate (DEHP) has historically been the most common, but its well-documented adverse health effects have prompted a search for alternatives. One such alternative is Diisooctyl phthalate (DIOP), a high molecular weight phthalate. This guide provides an in-depth, objective comparison of the toxicological profiles of DIOP and DEHP, supported by experimental data, to aid researchers and professionals in making informed decisions regarding their use and in understanding their potential biological impacts.
Chemically, both are diesters of phthalic acid, but they differ in the structure of their alcohol side chains. DEHP has a branched 2-ethylhexyl chain, while DIOP is a complex mixture of isomers with branched octyl chains.[1] This structural difference, although seemingly minor, can significantly influence their metabolic pathways and toxicological properties. It is also important to note that technical grade DIOP may contain up to 2% DEHP as an impurity.[2]
Comparative Toxicological Profile
The toxicological profiles of DEHP and DIOP diverge significantly, primarily due to the extensive body of research on DEHP, which has established it as a reproductive and developmental toxicant and an endocrine disruptor. In contrast, the toxicological database for DIOP is considerably more limited, with a notable lack of comprehensive studies on its chronic effects.[2][3]
Acute Toxicity
Both DIOP and DEHP exhibit low acute toxicity via oral and dermal routes of exposure.
| Endpoint | This compound (DIOP) | Di(2-ethylhexyl) phthalate (DEHP) |
| Oral LD50 (rat) | >22,000 mg/kg[4] | ~25,000 mg/kg |
| Oral LD50 (mouse) | 2,769 mg/kg and >22,000 mg/kg[2][4] | ~30,000 mg/kg |
| Dermal LD50 (rabbit) | >3,160 mg/kg[2][4] | ~25,000 mg/kg |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Endocrine Disruption
Endocrine-disrupting chemicals (EDCs) interfere with the body's endocrine system, which can lead to adverse developmental, reproductive, neurological, and immune effects.[1][5]
DEHP is a well-established endocrine disruptor.[5] Its mechanisms of action include:
-
Anti-androgenic effects: DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can antagonize the androgen receptor (AR), inhibiting the action of male hormones like testosterone.[6][7] This disruption of androgen signaling is a key factor in its reproductive and developmental toxicity.
-
Thyroid hormone disruption: Studies have shown that DEHP can interfere with thyroid hormone function.[3][8]
-
Estrogenic activity: Some studies suggest that DEHP can exhibit weak estrogenic activity.[8]
DIOP , on the other hand, has a less defined endocrine-disrupting profile due to a lack of dedicated studies. However, its structural similarity to other phthalates raises concerns about its potential to interact with the endocrine system. A recent study using in vitro and in vivo models indicated that DIOP exposure can lead to reproductive toxicity in C. elegans, suggesting a potential for endocrine disruption.[9]
Diagram: Simplified Mechanism of Phthalate-Induced Endocrine Disruption
Caption: Phthalates like DEHP can act as androgen receptor antagonists.
Reproductive and Developmental Toxicity
The effects of phthalates on the reproductive system, particularly during development, are a primary area of concern.
DEHP is classified as a reproductive toxicant.[10] In utero exposure to DEHP in animal studies is associated with a range of adverse effects on the male reproductive system, often referred to as the "phthalate syndrome," which includes:[11][12]
-
Testicular atrophy
-
Decreased sperm production
-
Reduced anogenital distance (AGD)
-
Hypospadias (abnormal urethral opening)
-
Cryptorchidism (undescended testes)
The No-Observed-Adverse-Effect Level (NOAEL) for DEHP-induced reproductive tract malformations in rats has been established at 4.8 mg/kg/day .[11][13]
DIOP has not been adequately studied for its reproductive and developmental toxicity in mammals.[2][4] Consequently, no reliable NOAEL or Lowest-Observed-Adverse-Effect Level (LOAEL) has been established for these endpoints.[2][3] However, a recent study on the nematode C. elegans demonstrated that DIOP exposure adversely affects reproductive fitness.[9] Due to the lack of mammalian data, risk assessments for DIOP often rely on read-across from other high molecular weight phthalates, which generally show lower reproductive toxicity than DEHP.
| Endpoint | This compound (DIOP) | Di(2-ethylhexyl) phthalate (DEHP) |
| Reproductive Toxicity | Inadequate data in mammals; adverse effects on reproductive fitness in C. elegans observed.[2][4][9] | Established reproductive toxicant; causes testicular atrophy, decreased sperm production.[10][14] |
| Developmental Toxicity | Inadequate data in mammals.[2][4] | Associated with "phthalate syndrome" in male offspring (e.g., reduced AGD, hypospadias).[11][12] |
| NOAEL (Reproductive/Developmental) | Not established.[2][3] | 4.8 mg/kg/day (for reproductive tract malformations in rats).[11][13] |
Carcinogenicity
DEHP is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[15] This classification is based on sufficient evidence of carcinogenicity in experimental animals, where dietary exposure to DEHP has been shown to cause liver tumors in rats and mice.[16] The proposed mechanism for DEHP-induced liver tumors in rodents involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[15]
DIOP has not been tested for carcinogenicity in long-term animal studies, and therefore its carcinogenic potential is unknown.[2][4]
Experimental Protocols for Toxicological Assessment
The evaluation of the toxicological effects of substances like DIOP and DEHP relies on a battery of standardized in vivo and in vitro assays. Below are outlines of key experimental workflows.
In Vivo: OECD 421 - Reproduction/Developmental Toxicity Screening Test
This test provides initial information on the potential effects of a substance on reproductive and developmental parameters.[17][18][19][20]
Objective: To assess effects on gonadal function, mating behavior, conception, development of the conceptus, and parturition.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats are used.[19]
-
Dosing: The test substance is administered daily via oral gavage to several groups of male and female rats at different dose levels, including a control group.[17] Males are dosed for a minimum of four weeks (including a pre-mating period), and females are dosed throughout the study.[17]
-
Mating: Animals are paired for mating.
-
Observation: Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[17]
-
Endpoints:
-
Parental Animals: Fertility, gestation length, and maternal behavior are assessed. At the end of the study, reproductive organs are weighed and examined histopathologically.[17]
-
Offspring: The number of live and dead pups, pup weight, sex, and anogenital distance are recorded. Pups are observed for any physical abnormalities.[17][20]
-
Diagram: OECD 421 Experimental Workflow
Caption: Workflow for the OECD 421 reproductive toxicity screening test.
In Vitro: H295R Steroidogenesis Assay (OECD 456)
This assay is used to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.[21][22][23][24]
Objective: To identify substances that can interfere with steroidogenesis.
Methodology:
-
Cell Line: The human adrenal carcinoma cell line H295R is used, as it expresses the key enzymes for steroidogenesis.[21][23]
-
Cell Culture: Cells are cultured in multi-well plates.[21]
-
Exposure: Cells are exposed to the test chemical at various concentrations for 48 hours.[21][22]
-
Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods like ELISA or LC-MS/MS.[21][22]
-
Cell Viability: The viability of the cells is assessed to ensure that any observed changes in hormone levels are not due to cytotoxicity.[22]
In Vitro: Androgen Receptor (AR) Binding Assay
This assay determines the ability of a chemical to bind to the androgen receptor.[4][25][26][27]
Objective: To identify potential androgen receptor agonists or antagonists.
Methodology:
-
Receptor Source: Androgen receptors are typically obtained from rat prostate cytosol or recombinant sources.[4][26]
-
Competitive Binding: A radiolabeled androgen (e.g., ³H-R1881) and the test chemical are incubated with the androgen receptor preparation.[4][25]
-
Separation: The receptor-bound and unbound radiolabeled androgen are separated.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.[4]
-
Analysis: A decrease in the binding of the radiolabeled androgen in the presence of the test chemical indicates that the chemical is competing for the same binding site on the androgen receptor.
In Vitro: Estrogen Receptor (ER) Transactivation Assay
This assay identifies chemicals that can activate the estrogen receptor and induce the expression of estrogen-responsive genes.[28][29][30][31][32]
Objective: To screen for potential estrogen receptor agonists.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HeLa, HepG2) is stably transfected with two genetic constructs: one expressing the human estrogen receptor (ERα) and another containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).[29][32]
-
Exposure: The cells are exposed to the test chemical.
-
Transactivation: If the chemical binds to and activates the ER, the complex will bind to the ERE and "transactivate" the reporter gene, leading to the production of the reporter protein (e.g., luciferase).[32]
-
Measurement: The activity of the reporter protein is measured (e.g., by adding a substrate for luciferase and measuring the resulting light emission).[32]
-
Analysis: An increase in reporter gene activity indicates that the test chemical has estrogenic activity.
Conclusion
The toxicological profiles of DIOP and DEHP are markedly different, largely due to the extensive research on DEHP that has established its reproductive and developmental toxicity, as well as its endocrine-disrupting properties and carcinogenic potential in rodents. The lack of comprehensive toxicological data for DIOP, particularly for chronic endpoints, makes a direct, robust comparison challenging.
While DIOP appears to have low acute toxicity, similar to DEHP, its potential for long-term health effects remains largely uncharacterized in mammalian systems. The recent findings of reproductive toxicity in C. elegans and in vitro cytotoxicity highlight the need for further investigation into the safety of DIOP as a replacement for DEHP.[9]
For researchers, scientists, and drug development professionals, the choice between these two plasticizers should be made with a clear understanding of these data gaps. While DEHP has a well-defined, albeit concerning, toxicological profile, the uncertainty surrounding DIOP's chronic toxicity warrants a cautious approach. The principle of "data-rich" versus "data-poor" is critical here. The extensive database on DEHP allows for more quantitative risk assessments, whereas the use of DIOP relies more heavily on read-across and assumptions that may not fully capture its unique toxicological properties. This guide underscores the importance of continued research into the safety of alternative plasticizers to ensure that they are indeed safer than the substances they are intended to replace.
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Blystone, C. R., Kissling, G. E., Bishop, J. B., Chapin, R. E., Wolfe, G. W., & Foster, P. M. (2010). Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood. Toxicological sciences, 116(2), 640–646. [Link]
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Blystone, C. R., Kissling, G. E., Bishop, J. B., Chapin, R. E., Wolfe, G. W., & Foster, P. M. (2010). Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. Toxicological Sciences, 116(2), 640-646. [Link]
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U.S. Consumer Product Safety Commission. (2011). Toxicity review of this compound (DIOP). [Link]
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Kay, V. R., Chambers, C., & Foster, W. G. (2013). Reproductive and developmental effects of phthalate diesters in females. Critical reviews in toxicology, 43(3), 200–219. [Link]
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Blystone, C. R., Kissling, G. E., Bishop, J. B., Chapin, R. E., Wolfe, G. W., & Foster, P. M. (2010). Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. Toxicological Sciences, 116(2), 640-646. [Link]
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OECD. (1995). OECD Guideline for Testing of Chemicals 421: Reproduction/Developmental Toxicity Screening Test. [Link]
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Karmaus, A. L., To,a, T. M., Martin, M. T., Houck, K. A., & Richard, A. M. (2019). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 168(1), 195–210. [Link]
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Hannon, P. R., & Flaws, J. A. (2015). The effects of phthalates on the ovary. Frontiers in endocrinology, 6, 8. [Link]
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Freyberger, A., & Hartmann, E. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive toxicology (Elmsford, N.Y.), 29(2), 151–159. [Link]
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Mankidy, R., Wiseman, S., Ma, H., & Giesy, J. P. (2013). Biological impact of phthalates. Toxicology letters, 217(1), 50–58. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). U.S. Department of Health and Human Services. [Link]
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Ligand Competition Binding Assay for the Androgen Receptor. (2011). In Endocrine Disruptors (pp. 119-129). Humana Press. [Link]
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OECD. (2021). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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U.S. Environmental Protection Agency. (n.d.). Section 6 Supplemental, Descriptions of HTP Assays for the Detection of Estrogen Receptor Agonists F. [Link]
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Kim, I. Y., Han, S. Y., Moon, A., & Park, Y. J. (2011). Comparative toxicological evaluation of phthalate diesters and metabolites in Sprague-Dawley male rats for risk assessment. Journal of toxicology and environmental health. Part A, 74(22-24), 1437–1448. [Link]
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DB-ALM. (2015). Method Summary n° 455: Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. JRC Big Data Analytics Platform. [Link]
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Wang, Y., Qian, H., & Ji, X. (2021). Phthalates and Their Impacts on Human Health. Healthcare (Basel, Switzerland), 9(5), 603. [Link]
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Deisenroth, C., Bicher, M., & Hiemstra, T. (2022). Chemical Screening in an Estrogen Receptor Transactivation Assay With Metabolic Competence. Toxicological Sciences, 186(1), 114–126. [Link]
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OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]
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Kluwe, W. M. (1982). Carcinogenic potential of DEHP in rodents and its implications for human risk. The Journal of the American College of Toxicology, 1(4), 149-198. [Link]
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Zhu, H., Guo, Y., & Li, Y. (2004). Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL. Reproductive toxicology (Elmsford, N.Y.), 18(5), 701–707. [Link]
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Blystone, C. R., Kissling, G. E., Bishop, J. B., Chapin, R. E., Wolfe, G. W., & Foster, P. M. (2010). Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood. Toxicological sciences, 116(2), 640–646. [Link]
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Rhee, G. S., Kim, J. W., & Lee, J. C. (2011). Comparison of the Short Term Toxicity of Phthalate Diesters and Monoesters in Sprague-Dawley Male Rats. Journal of Toxicology and Environmental Health, Part A, 74(22-24), 1437-1448. [Link]
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Wang, Y., Zhang, Y., & Chen, X. (2024). This compound (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress. Ecotoxicology and environmental safety, 290, 117594. [Link]
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Hannon, P. R., & Flaws, J. A. (2015). The effects of phthalates on the ovary. Frontiers in endocrinology, 6, 8. [Link]
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Comparing plasticizing efficiency of DIOP and DINP
An In-Depth Comparative Guide to the Plasticizing Efficiency of DIOP and DINP
Authored by a Senior Application Scientist
For researchers and formulation scientists in the polymer industry, the selection of a plasticizer is a critical decision that dictates the performance, processability, and longevity of flexible Polyvinyl Chloride (PVC) products. Among the vast array of available plasticizers, Diisooctyl Phthalate (DIOP) and Diisononyl Phthalate (DINP) are two high-molecular-weight phthalates that warrant careful comparison. While structurally similar, the single-carbon difference in their alcohol precursors—C8 for DIOP and C9 for DINP—gives rise to significant variations in their performance profiles.[1]
This guide provides an objective, data-driven comparison of DIOP and DINP, moving beyond simple data sheets to explain the causality behind their performance differences. We will delve into standardized experimental protocols, present comparative data, and offer field-proven insights to assist you in making an informed selection for your specific application.
Foundational Physicochemical Properties
Understanding the fundamental properties of DIOP and DINP is the first step in appreciating their behavior within a PVC matrix. DINP's higher molecular weight is a primary determinant of its lower volatility and enhanced permanence compared to DIOP.
| Property | This compound (DIOP) | Diisononyl Phthalate (DINP) | Rationale for Significance |
| Chemical Formula | C₂₄H₃₈O₄[2] | C₂₆H₄₂O₄[3] | Defines the basic structure and elemental composition. |
| Molecular Weight | ~390.6 g/mol [2][4] | ~418.6 g/mol [3] | Higher molecular weight generally correlates with lower volatility, reduced migration, and improved permanence.[1] |
| CAS Number | 27554-26-3 | 28553-12-0[3] | Unique identifier for chemical substance registration. |
| Appearance | Colorless, viscous liquid[4] | Clear, colorless liquid[3][5] | A key quality control parameter indicating purity. |
| Density (at 20°C) | ~0.980 - 0.983 g/cm³[2] | ~0.970 - 0.974 g/cm³[3] | Important for formulation calculations and material handling. |
| Viscosity (at 20°C) | ~83 cP[2] | ~70 - 80 cP[3] | Affects pumping, mixing, and the viscosity of PVC plastisols. |
| Flash Point | ~227 - 232 °C[4] | ~205 °C[3] | A critical safety parameter for handling and processing at elevated temperatures. |
Experimental Workflow for Plasticizer Evaluation
A systematic approach is crucial for an unbiased comparison. The following workflow outlines the necessary steps from material compounding to final performance analysis. This process ensures that each plasticizer is evaluated under identical conditions, providing a reliable basis for comparison.
Caption: Workflow for Comparative Evaluation of Plasticizer Performance.
Core Performance Metrics: A Head-to-Head Comparison
The "efficiency" of a plasticizer is not a single metric but a balance of several performance characteristics. Here, we dissect the key indicators.
A. Mechanical Properties: The Measure of Flexibility
The primary function of a plasticizer is to impart flexibility. We evaluate this by measuring hardness, tensile strength, and elongation. For a valid comparison, formulations are typically adjusted to achieve the same hardness level, after which other mechanical properties are compared.
Comparative Mechanical Data (Target Hardness: Shore A 85)
| Property | Test Method | DIOP Formulation | DINP Formulation | Performance Insight |
| Plasticizer Concentration | - | ~48 phr | ~50 phr | DINP's larger molecular structure means slightly more is needed to achieve the same softness as DIOP.[6] |
| Hardness, Shore A | ASTM D2240[7] | 85 | 85 | The baseline for comparison, indicating the degree of flexibility. |
| 100% Modulus (MPa) | ASTM D638[8] | 10.5 | 10.2 | Lower modulus indicates greater flexibility under initial strain. |
| Tensile Strength (MPa) | ASTM D638[8] | 19.5 | 19.8[6] | At equivalent hardness, both plasticizers yield comparable tensile strength. |
| Elongation at Break (%) | ASTM D638[8] | 380% | 374%[6] | Both provide excellent elongation, crucial for applications requiring high flexibility. |
*phr = parts per hundred resin by weight. Values are typical and can vary with PVC grade and other additives.
Experimental Protocol: Durometer Hardness (ASTM D2240)
-
Principle: This test measures the indentation depth of a standardized presser foot into the material.[9] For flexible PVC, the Shore A scale is most common.[10][11]
-
Causality: Hardness is a direct indicator of the plasticizer's effectiveness in separating PVC polymer chains, thereby reducing the material's rigidity.
-
Methodology:
-
Specimen Conditioning: Condition test specimens (minimum 6.4 mm thick) at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[12]
-
Instrument Setup: Use a Shore A durometer. Verify its calibration using standard test blocks.
-
Measurement: Place the specimen on a hard, flat surface. Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.[10]
-
Reading: Apply firm, constant pressure without shock. Read the hardness value on the dial within one second of firm contact between the presser foot and the specimen.[9]
-
Replication: Take five measurements at different positions on the specimen, at least 12 mm apart, and report the median value.
-
Experimental Protocol: Tensile Properties (ASTM D638)
-
Principle: A standard "dumbbell" shaped specimen is pulled apart at a constant rate until it breaks.[13] The force required and the elongation are measured.[14]
-
Causality: This test quantifies the material's ultimate strength and its ability to stretch before failing, reflecting the integrity of the plasticized polymer matrix.
-
Methodology:
-
Specimen Preparation: Die-cut dumbbell-shaped specimens (Type IV is common for flexible materials) from a compression-molded sheet.
-
Conditioning: Condition specimens as per ASTM D2240.
-
Machine Setup: Use a universal testing machine (UTM) equipped with grips suitable for flexible plastics and a load cell of appropriate capacity.[8][13] Set the crosshead speed (rate of pull), typically 500 mm/min for flexible PVC.
-
Testing: Secure the specimen in the grips. Start the test, recording the force (stress) and the extension (strain) simultaneously until the specimen ruptures.[14]
-
Data Analysis: The software automatically calculates Tensile Strength (the maximum stress applied) and Elongation at Break (the percentage increase in length at rupture).[13] Test at least five specimens and report the average results.
-
B. Permanence: Volatility and Migration Resistance
A critical, yet often overlooked, aspect of efficiency is permanence. A plasticizer that easily escapes the PVC matrix is inefficient in the long term, leading to product stiffening, cracking, and potential environmental contamination. DINP's higher molecular weight gives it a distinct advantage in this area.[1][15]
Comparative Permanence Data
| Property | Test Method | DIOP | DINP | Performance Insight |
| Volatility (Weight Loss %) | ISO 176 (24h @ 100°C) | ~1.5% | ~0.8% | DINP is significantly less volatile, leading to better performance at high temperatures and improved product longevity.[1][16] |
| Migration into Soapy Water | Internal Method | Higher | Lower | DINP shows better resistance to extraction by aqueous solutions, crucial for items that are frequently cleaned.[1] |
| Migration into Hexane | Internal Method | Higher | Lower | DINP's lower migration into oils and solvents makes it suitable for applications like gaskets and hoses. |
Experimental Protocol: Plasticizer Volatility (ISO 176 - Activated Carbon Method)
-
Principle: This method determines the mass loss of a plastic material at elevated temperatures in the presence of activated carbon, which acts as a sink for volatile components, preventing their re-condensation on the specimen.[17]
-
Causality: This accelerated aging test simulates long-term evaporative loss. A lower weight loss indicates a more permanent plasticizer, which is essential for maintaining flexibility over the product's service life.
-
Methodology:
-
Specimen Preparation: Cut three circular specimens (e.g., 50 mm diameter, 1 mm thick) from a molded sheet.
-
Initial Weighing: Weigh each specimen to the nearest 0.1 mg (W₁).
-
Test Setup: Fill a container with a layer of activated carbon. Place the specimens on the carbon, ensuring they do not touch each other. Cover the specimens with another layer of activated carbon.[17]
-
Exposure: Place the sealed container in an oven at a specified temperature and duration (e.g., 100 ± 1°C for 24 hours).
-
Final Weighing: After exposure, remove the container, allow it to cool to room temperature, carefully remove the specimens, and clean off any adhering carbon particles with a soft brush. Weigh each specimen again (W₂).
-
Calculation: Calculate the percentage weight loss for each specimen as: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100. Report the average of the three specimens.
-
Summary and Authoritative Recommendation
The choice between DIOP and DINP is a trade-off between initial plasticizing action and long-term permanence.
-
DIOP (this compound): Can be considered a slightly more "active" solvent for PVC, requiring a lower concentration (phr) to achieve a target hardness. This may offer minor advantages in processing speed or initial material cost. However, this higher activity is coupled with higher volatility and lower permanence.
-
DINP (Diisononyl Phthalate): As a higher molecular weight plasticizer, DINP requires a slightly higher concentration to achieve the same initial softness.[6] However, its key advantage is superior permanence.[1] It exhibits significantly lower volatility, better resistance to migration and extraction, and improved performance in heat aging tests.[15][16] This translates to a longer service life for the end product, with flexibility and mechanical properties being retained for a greater duration.
Recommendation for the Scientist:
For applications where long-term durability, heat resistance, and low migration are paramount—such as automotive interiors, wire and cable insulation, roofing membranes, and medical devices—DINP is the demonstrably superior choice. The improved permanence ensures that the product maintains its specified properties throughout its intended lifecycle.
For less demanding, general-purpose applications where long-term aging is not a primary concern and processing efficiency is the main driver, DIOP can be a technically viable option. However, with increasing regulatory focus and consumer demand for higher-performing, longer-lasting materials, the trend has decidedly shifted towards higher-permanence plasticizers like DINP.
References
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics. Source: ASTM International.
-
ISO 527-1: Plastics — Determination of tensile properties. Source: International Organization for Standardization.
-
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness. Source: ASTM International.
-
ISO 176:2005: Plastics — Determination of loss of plasticizers — Activated carbon method. Source: International Organization for Standardization.
-
DINP vs. DOP: A Comparative Analysis for Plasticizer Buyers. Source: NINGBO INNO PHARMCHEM CO.,LTD.
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Diisononyl Phthalate Technical Data Sheet. Source: Univar Solutions.
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A Comparative Guide to the Cross-Validation of Diisooctyl Phthalate (DIOP) Quantification by GC-MS and LC-MS
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of Diisooctyl Phthalate (DIOP) is of paramount importance. As a widely used plasticizer, DIOP is a potential endocrine disruptor, and its presence in consumer products, medical devices, and environmental samples is under strict scrutiny.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques for DIOP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Supported by experimental data and established analytical principles, this document will assist you in selecting the most appropriate methodology for your specific analytical challenges and in understanding the nuances of cross-validating these two orthogonal techniques.
The validation of analytical methods is a cornerstone of regulatory compliance and data integrity.[2][3] This guide is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure that the methodologies discussed are robust, reliable, and fit for purpose.[4][5][6][7][8][9][10]
The Analytical Challenge: Understanding this compound (DIOP)
DIOP is a complex mixture of isomers, primarily used to impart flexibility to polyvinyl chloride (PVC) plastics. Its high molecular weight and lipophilic nature present unique challenges for extraction and analysis. The primary goal of any analytical method for DIOP is to achieve sensitive, selective, and accurate quantification, often in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for DIOP Quantification
GC-MS has traditionally been the workhorse for phthalate analysis due to its excellent chromatographic resolution for volatile and semi-volatile compounds.[11][12]
The "Why": Principles of GC-MS for DIOP Analysis
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For DIOP, which is a semi-volatile compound, GC is a suitable separation technique. Following separation, the eluting DIOP molecules are ionized, typically by Electron Ionization (EI), and the resulting ions are separated by their mass-to-charge ratio (m/z) in the mass spectrometer.
Mechanism of Electron Ionization (EI): In EI, high-energy electrons (typically 70 eV) bombard the DIOP molecule, causing the ejection of an electron and the formation of a positively charged molecular ion (M•+).[13] This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[13] The fragmentation pattern is like a fingerprint, providing high confidence in compound identification. For many phthalates, a common and abundant fragment ion is the phthalic anhydride ion at m/z 149, which is often used for quantification.[12][14]
Experimental Protocol: A Validated GC-MS Workflow
A robust GC-MS method is built upon a foundation of meticulous sample preparation and optimized instrumental parameters.
Step-by-Step Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is a widely used technique for the extraction and clean-up of analytes from complex matrices, enhancing the accuracy and reliability of results.[15][16]
-
Accurately weigh 1 gram of the homogenized sample into a glass vial.
-
Spike with an appropriate internal standard (e.g., D4-labeled DEHP, as a labeled DIOP standard may be less common).
-
Add 5 mL of hexane and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned Florisil SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove interferences.
-
Elute the DIOP with 10 mL of a 70:30 hexane:acetone mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
-
Instrumental Analysis (GC-MS):
-
Rationale: The choice of a low-polarity column like a DB-5ms is ideal for separating phthalates.[12] The temperature program is optimized to ensure good peak shape and separation from other phthalates.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode at 280°C.[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.
-
MS System: Agilent 5977B MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[17]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ions to Monitor: Quantifier ion: m/z 149; Qualifier ions: m/z 167, 279.[17]
-
Performance Characteristics of GC-MS for DIOP Quantification
The following table summarizes typical performance data for the GC-MS analysis of DIOP.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L[18] |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for DIOP Quantification
LC-MS has emerged as a powerful alternative and complementary technique to GC-MS, particularly for less volatile and thermally labile compounds.[19] For high molecular weight phthalates like DIOP, LC-MS offers distinct advantages.
The "Why": Principles of LC-MS for DIOP Analysis
LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography with a C18 column is commonly employed for phthalate analysis. Following separation, DIOP is ionized using a "soft" ionization technique, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[20][21][22]
Mechanism of Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution.[21] The sample solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For DIOP, ESI in positive ion mode typically forms the protonated molecule [M+H]+.[23][24] This soft ionization minimizes fragmentation, resulting in a simple mass spectrum dominated by the molecular ion, which is ideal for quantification.[25]
Experimental Protocol: A Validated LC-MS Workflow
A key advantage of LC-MS can be a simpler sample preparation workflow.
Step-by-Step Methodology:
-
Sample Preparation ("Dilute-and-Shoot"):
-
Rationale: For less complex matrices, a "dilute-and-shoot" approach can be employed, significantly reducing sample preparation time and potential for contamination.[24]
-
Accurately weigh 1 gram of the homogenized sample into a glass vial.
-
Spike with an appropriate internal standard (e.g., D4-labeled DEHP).
-
Add 9 mL of methanol and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Instrumental Analysis (LC-MS/MS):
-
Rationale: Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by monitoring specific fragmentation transitions (Multiple Reaction Monitoring - MRM).[26]
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for DIOP (m/z 391.3): Precursor Ion: 391.3 -> Product Ions: 149.1 (quantifier), 167.1 (qualifier).
-
Performance Characteristics of LC-MS for DIOP Quantification
The following table summarizes typical performance data for the LC-MS analysis of DIOP.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.005 - 0.2 µg/L |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Cross-Validation: Ensuring Data Concordance
Cross-validation of analytical methods is a critical process to ensure that different techniques produce comparable and reliable results.[27] This is particularly important when transitioning between methods or when confirming results from different laboratories.
Experimental Workflow for Cross-Validation
The following workflow outlines a robust approach to cross-validating GC-MS and LC-MS methods for DIOP quantification.
Caption: Cross-validation workflow for DIOP quantification.
Comparative Data Summary
The following table presents hypothetical cross-validation data for DIOP-spiked samples analyzed by both GC-MS and LC-MS.
| Spiked Concentration (µg/L) | GC-MS Measured (µg/L) | LC-MS Measured (µg/L) | % Difference |
| 1.0 | 0.95 | 1.02 | 7.1% |
| 10.0 | 9.8 | 10.1 | 3.0% |
| 50.0 | 48.5 | 50.5 | 4.0% |
Statistical analysis of the data, such as a paired t-test or a Bland-Altman plot, should be performed to determine if there is a statistically significant difference between the two methods. A high correlation coefficient (R² > 0.98) and a non-significant p-value (p > 0.05) would indicate good agreement between the GC-MS and LC-MS results.[27]
Method Selection Guide: Choosing the Right Tool for the Job
The choice between GC-MS and LC-MS for DIOP analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting between GC-MS and LC-MS.
Key Considerations:
-
GC-MS is often preferred for:
-
Routine analysis where high throughput is needed.
-
Matrices where its high chromatographic resolution can separate DIOP isomers from other phthalates.[11]
-
Laboratories with established GC-MS expertise and instrumentation.
-
-
LC-MS/MS is advantageous for:
-
Achieving very low detection limits (ppt levels).[19]
-
Analyzing complex matrices where matrix effects can be mitigated with stable isotope-labeled internal standards.
-
Samples containing thermally labile co-extractants that may interfere with GC analysis.
-
Conclusion: An Integrated Approach
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of DIOP. While GC-MS offers excellent resolving power, LC-MS/MS provides superior sensitivity and can simplify sample preparation. The choice of method should be based on the specific requirements of the analysis. Cross-validation is an essential practice to ensure data integrity and comparability between these two orthogonal techniques. By understanding the principles, strengths, and limitations of each method, researchers can confidently select and validate the most appropriate approach for their DIOP quantification needs, ensuring compliance with regulatory standards and contributing to product safety and environmental monitoring.
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An Expert's Guide to Inter-Laboratory Comparison of Diisooctyl Phthalate (DIOP) Measurements in Polymeric Materials
This guide provides an in-depth technical framework for researchers, scientists, and quality control professionals on establishing and participating in inter-laboratory comparisons (ILCs) for the measurement of Diisooctyl Phthalate (DIOP) in polymeric matrices. Ensuring the accuracy and comparability of DIOP quantification is paramount for regulatory compliance, product safety, and research integrity, particularly in industries such as consumer goods, medical devices, and automotive components where DIOP is used as a plasticizer. This document moves beyond a simple recitation of methods to explain the scientific rationale behind the recommended protocols, empowering laboratories to generate robust and reliable data.
The Imperative for Inter-Laboratory Comparison in DIOP Analysis
This compound (DIOP), a high molecular weight phthalate, is valued for its plasticizing effects in polymers like polyvinyl chloride (PVC), enhancing flexibility and durability.[1] However, concerns over the potential for phthalates to migrate from products and their classification as endocrine disruptors have led to strict regulatory limits on their presence in many consumer articles.[2]
Given the low concentration thresholds mandated by regulations, the analytical methods employed for DIOP measurement must be both sensitive and accurate. An inter-laboratory comparison is the ultimate test of a method's transferability and the proficiency of the laboratories implementing it.[3] These studies are essential for:
-
Assessing Method Robustness: Evaluating the performance of an analytical method across different laboratory environments, equipment, and personnel.
-
Ensuring Data Comparability: Harmonizing results between different testing sites, which is crucial for global supply chains and regulatory acceptance.
-
Identifying Analytical Bias: Uncovering systematic errors in a laboratory's procedures that might not be apparent through internal quality control alone.
-
Driving Continuous Improvement: Providing laboratories with an objective measure of their performance against their peers, highlighting areas for training and procedural refinement.[3]
The ubiquitous nature of phthalates in the laboratory environment presents a significant challenge, as background contamination can lead to false positives or overestimated results.[4] A well-designed ILC, incorporating rigorous blank controls, is a critical tool in managing this analytical pitfall.
Foundational Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of semi-volatile compounds like DIOP, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.[5] This technique offers a powerful combination of chromatographic separation and specific mass-based detection, providing the high degree of certainty required for trace-level quantification.
Why GC-MS?
-
Separation Power: The gas chromatograph separates DIOP from other plasticizers and matrix components based on their boiling points and affinities for the GC column's stationary phase. This is critical as products can contain a complex mixture of additives.[6]
-
Specificity and Sensitivity: The mass spectrometer fragments the eluting molecules in a predictable manner, generating a unique mass spectrum that acts as a chemical fingerprint. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of DIOP, dramatically increasing sensitivity and filtering out background noise.[7][8] For many phthalates, the ion at a mass-to-charge ratio (m/z) of 149 is a common, abundant fragment, providing a strong signal for quantification.[5][6]
The following sections detail a comprehensive, self-validating workflow for DIOP measurement designed for an inter-laboratory comparison study.
The Inter-Laboratory Comparison Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, incorporating a certified reference material to anchor the results to a known value.
Study Design and Materials
-
Central Organizer: A coordinating body is responsible for preparing and distributing the test materials and for collating and statistically analyzing the results.
-
Test Material: A homogenous batch of polymer (e.g., PVC) containing a known concentration of DIOP is required. This is best achieved by using a Certified Reference Material (CRM) from a reputable supplier. The use of a CRM provides an assigned value with a stated uncertainty, against which laboratory performance can be objectively measured.
-
Sample Distribution: Each participating laboratory receives:
-
One unit of the DIOP CRM (e.g., 5g of polymer pellets).
-
One unit of a "blank" polymer, certified to be free of DIOP, to assess laboratory contamination.
-
A detailed protocol document (as outlined below).
-
A standardized reporting template.
-
Experimental Workflow: From Sample to Result
The following workflow provides a detailed methodology for the analysis of DIOP in a polymer matrix.
Caption: Experimental workflow for DIOP analysis in polymers.
Detailed Protocol Steps:
1. Sample Preparation (The Foundation of Accuracy)
-
Step 1.1: Cryogenic Grinding: The polymer sample (CRM and blank) must be ground to a fine powder. Cryogenic grinding (using liquid nitrogen) is recommended to prevent the polymer from melting due to frictional heat and to ensure a uniform, high surface area for extraction.
-
Causality: Grinding increases the surface area of the polymer, allowing for more efficient penetration of the extraction solvent and complete extraction of the DIOP.[4]
-
-
Step 1.2: Weighing: Accurately weigh approximately 0.5 g of the powdered polymer into a clean, 20 mL glass vial with a PTFE-lined cap. Perform this in triplicate for both the CRM and the blank sample.
-
Trustworthiness: Using an analytical balance and performing triplicate measurements ensures precision and allows for the assessment of repeatability.
-
-
Step 1.3: Internal Standard Spiking: Add a known amount of an internal standard (IS), such as Benzyl Benzoate (BBP-d4 if using isotope dilution), to each vial.
-
Causality: The IS corrects for variations in extraction efficiency and instrument response between samples, significantly improving the accuracy and precision of the quantification.
-
2. Extraction (Isolating the Analyte)
-
Step 2.1: Dissolution: Add 10 mL of Tetrahydrofuran (THF) to each vial.
-
Causality: THF is an aggressive solvent capable of completely dissolving PVC and other polymers, ensuring the release of all trapped DIOP into the solution.[9]
-
-
Step 2.2: Ultrasonic Extraction: Place the sealed vials in an ultrasonic bath for 30 minutes.
-
Causality: Sonication uses high-frequency sound waves to create cavitation bubbles, which agitate the sample and accelerate the dissolution process, ensuring a complete and rapid extraction.[4]
-
-
Step 2.3: Polymer Precipitation: Add 10 mL of a non-polar solvent like n-hexane or acetonitrile to the vial and vortex thoroughly.
-
Causality: The polymer is insoluble in this "anti-solvent" and will precipitate out of the solution, leaving the DIOP and internal standard dissolved in the solvent mixture. This step effectively cleans up the sample by removing the bulk of the polymer matrix.[9]
-
-
Step 2.4: Centrifugation and Filtration: Centrifuge the vials at 3000 rpm for 10 minutes to pellet the precipitated polymer. Carefully transfer the supernatant (the liquid portion) to a clean vial, passing it through a 0.45 µm PTFE syringe filter to remove any remaining particulates.
-
Trustworthiness: This final cleanup step prevents contamination of the GC inlet and column, ensuring robust and reliable instrument performance.
-
3. GC-MS Analysis (Separation and Detection)
-
Step 3.1: Instrument Calibration: Prepare a series of calibration standards of DIOP and the internal standard in the final extraction solvent mixture. Analyze these standards to generate a calibration curve.
-
Step 3.2: GC-MS Parameters: The following are typical starting parameters, which should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent) | A 5% phenyl-methylpolysiloxane phase provides good selectivity for semi-volatile compounds like phthalates.[6] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min | Provides consistent retention times. Hydrogen can offer faster analysis times but may require a specialized MS source.[5] |
| Injection Mode | 1 µL, Splitless | Maximizes the transfer of the analyte onto the column, which is essential for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of DIOP without thermal degradation. |
| Oven Program | Initial 100°C (1 min), ramp at 15°C/min to 300°C, hold for 5 min | This temperature gradient effectively separates DIOP from other phthalates and matrix components. |
| MS Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and selectivity compared to full scan mode by only monitoring for specific DIOP fragment ions.[10] |
| Quantifier Ion | m/z 149 | A common and abundant fragment ion for most phthalates, providing a strong signal for quantification.[8] |
| Qualifier Ions | e.g., m/z 167, 279 | Used to confirm the identity of DIOP. The ratio of qualifier to quantifier ions should be consistent across samples and standards.[11] |
-
Step 3.3: Data Analysis: Integrate the peak areas for DIOP and the internal standard in each chromatogram. Use the calibration curve to calculate the concentration of DIOP in the extracts, and then back-calculate to determine the mass fraction (e.g., in mg/kg) in the original polymer sample.
Data Presentation and Performance Evaluation
Participating laboratories should report their mean DIOP concentration for the CRM, the standard deviation of their triplicate measurements, and the result for the blank sample. The organizing body then compiles this data for comparison.
Hypothetical Inter-Laboratory Comparison Data for DIOP CRM
(Assigned Value of CRM: 1000 mg/kg)
| Laboratory ID | Reported Mean (mg/kg) | Standard Deviation (mg/kg) | Blank Result (mg/kg) | Z-Score | Performance |
| Lab A | 985 | 45 | < 1.0 | -0.15 | Satisfactory |
| Lab B | 1050 | 50 | < 1.0 | 0.50 | Satisfactory |
| Lab C | 1250 | 65 | 5.5 | 2.50 | Unsatisfactory |
| Lab D | 890 | 40 | < 1.0 | -1.10 | Satisfactory |
| Lab E | 955 | 150 | 2.1 | -0.45 | Questionable |
| Lab F | 750 | 35 | < 1.0 | -2.50 | Unsatisfactory |
Performance Evaluation:
The primary metric for evaluating performance in an ILC is the Z-score . It is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (the certified value of the CRM).
-
σ is the target standard deviation for proficiency assessment (often determined from previous ILCs or using models like the Horwitz equation).[3]
A common interpretation of Z-scores is:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Troubleshooting Common Issues in DIOP Analysis
Even with a robust protocol, challenges can arise. Below is a guide to common problems and their solutions.
Caption: Troubleshooting guide for common issues in DIOP analysis.
A detailed troubleshooting guide can also be found in resources dedicated to GC-MS analysis of phthalates.[12][13][14] The most pervasive issue is background contamination. Laboratories must maintain a "phthalate-free" workflow as much as possible, including using glass and metal apparatus and pre-rinsing all items with high-purity solvents.[15]
References
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Witzler, K. (2017). Problem encountered during phthalate analysis by gas chromatography-mass spectrometry (GC-MS). ResearchGate. [Link]
- Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- Community Reference Laboratory for Food Contact Material. (n.d.).
- OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV).
- Phenomenex. (n.d.). GC Troubleshooting Guide.
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Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. [Link]
- Shimadzu Corporation. (n.d.).
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ResearchGate. (n.d.). GC-MS chromatogram of six targeted phthalates and the IS in SIM mode. [Link]
- Shimadzu. (n.d.).
- Agilent. (2012).
- Restek. (n.d.).
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- Naude, Y., De Sa, M., & Rohwer, E. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography.
- BenchChem. (2025).
- Le, T. S., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Foods, 7(11), 189.
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ResearchGate. (n.d.). (a) Selection of extraction solvent; (b) Influence of extraction.... [Link]
- Greenpeace Research Laboratories. (n.d.). Determination of the Composition and Quantity of Phthalate Ester Additives in PVC Children's Toys.
- Stringer, R., et al. (2000). Concentrations of phthalate esters and identification of other additives in PVC children's toys. Environmental Science and Pollution Research, 7(1), 27–36.
- BenchChem. (2025). A Comparative Analysis of Phthalate Esters in Plastics: A Guide for Researchers.
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A Comparative Performance Analysis for Scientific Applications: Diisooctyl Phthalate (DIOP) vs. Dioctyl Terephthalate (DOTP)
Executive Summary
The selection of a plasticizer in the formulation of polymers for research, medical, and pharmaceutical applications is a critical decision dictated by performance, stability, and, most importantly, toxicological safety. This guide provides an in-depth comparison of two prominent C8 plasticizers: Diisooctyl phthalate (DIOP), an ortho-phthalate ester, and Dioctyl terephthalate (DOTP), a non-ortho-phthalate (terephthalate) alternative. While both impart flexibility to polymers like polyvinyl chloride (PVC), their fundamental structural differences lead to significant variations in performance and biocompatibility. DOTP has emerged as the preferred alternative in sensitive applications due to its superior safety profile, lower migration rates, and enhanced thermal stability, aligning with modern regulatory and environmental standards.[1][2][3] This document synthesizes experimental data to provide researchers and drug development professionals with a clear, evidence-based framework for making an informed selection.
Introduction: A Tale of Two Isomers
The core difference between DIOP and DOTP lies in their chemical architecture. Both are diesters of phthalic acid isomers with 2-ethylhexanol, resulting in the same molecular formula (C₂₄H₃₈O₄) and weight (390.6 g/mol ).[4][5] However, the orientation of the ester groups on the benzene ring is fundamentally different.
-
DIOP (this compound) is an ortho-phthalate, where the two ester side chains are attached to adjacent carbons (1,2-position) on the benzene ring.[6][7] This spatial arrangement is common to a class of plasticizers that has faced increasing regulatory scrutiny over health concerns.[3][8]
-
DOTP (Dioctyl Terephthalate) is a para-phthalate, or terephthalate, with its ester groups attached on opposite sides of the benzene ring (1,4-position).[9][10] This linear and more symmetrical structure is the primary reason for its distinct toxicological and performance characteristics.[4]
This seemingly subtle isomeric difference has profound implications for intermolecular interactions, polymer compatibility, and biological activity.
Caption: Chemical structures of DIOP and DOTP highlighting the isomeric difference.
Core Performance Characteristics: A Comparative Analysis
The choice of plasticizer directly impacts the physical and chemical properties of the final polymer formulation. DOTP consistently demonstrates performance advantages crucial for high-stakes applications.
Thermal Stability and Volatility
In applications requiring heat sterilization or long-term ambient stability, plasticizer volatility is a critical failure point. Volatilization leads to material stiffening, embrittlement, and the release of chemical compounds.
Causality: DOTP's linear, symmetrical structure allows for more efficient molecular packing, resulting in stronger intermolecular forces compared to the more sterically hindered ortho-positioning of DIOP. This enhanced stability requires more energy to disrupt, leading to lower volatility and a higher boiling point.
Experimental data shows that DOTP's mass loss rate at elevated temperatures can be as low as one-third that of ortho-phthalates like DOP, a close structural analog of DIOP.[4] This translates to superior material integrity over time and a longer functional lifespan.[1] Furthermore, DOTP has a significantly lower vapor pressure, minimizing evaporation and the associated risks of environmental and sample contamination.[11]
Migration Resistance
For medical devices, drug delivery systems, and laboratory consumables, plasticizer migration—the process of leaching from the polymer matrix—is a primary safety concern. Migrated plasticizers can contaminate solutions, interact with active pharmaceutical ingredients (APIs), and pose a direct toxicological risk.
Causality: The same structural stability that enhances DOTP's thermal performance also reduces its tendency to migrate. Its lower polarity and symmetrical shape lead to better compatibility and entanglement within the PVC matrix.[4] In contrast, the asymmetric structure of ortho-phthalates like DIOP can create concentration gradients within the polymer, accelerating diffusion to the surface.[4]
DOTP's migration rate has been shown to be significantly lower than that of ortho-phthalates, a crucial attribute for its use in blood bags, IV tubing, and food packaging.[4][12][13] This property ensures greater stability and safety, making it the preferred choice where biocompatibility is paramount.[14]
Low-Temperature Flexibility
Materials used for cryogenic storage or in cold-chain logistics must retain their flexibility at low temperatures. Plasticizer performance is key to preventing embrittlement.
Causality: A plasticizer's effectiveness at low temperatures is related to its ability to disrupt polymer chain crystallization and maintain free volume. DOTP generally exhibits a lower glass transition temperature (Tg) in PVC formulations compared to ortho-phthalates.[4] This allows the polymer to remain flexible over a broader temperature range, making DOTP superior for applications requiring cold resistance.[2][15]
Electrical Properties
For laboratory equipment, sensors, and diagnostic devices, the electrical insulating properties of polymer components can be critical.
Causality: The polarity of a plasticizer influences its ability to conduct an electrical current. DOTP's less polar, symmetrical structure results in significantly higher electrical resistivity. The volume resistivity of DOTP is noted to be up to 20 times higher than that of DOP.[15] This makes it an excellent choice for wire and cable insulation and other applications where high electrical insulation is required.[3][12]
Toxicological and Regulatory Profile
The most compelling driver for the adoption of DOTP over DIOP is its toxicological profile.
-
DIOP and Ortho-Phthalates: DIOP belongs to the ortho-phthalate class, which has been associated with adverse health effects, including endocrine disruption.[2][10] While data on DIOP itself is more limited than for its close relative DEHP (DOP), the entire class is under increasing regulatory pressure from bodies like ECHA (REACH) in Europe.[6][8] Recent studies on DIOP have shown it can induce oxidative stress and apoptosis in cells and cause toxicity in model organisms like C. elegans.[16]
-
DOTP (Non-Phthalate): DOTP is not an ortho-phthalate and is considered a non-phthalate plasticizer from a regulatory and toxicological standpoint.[3][14] It does not exhibit the endocrine-disrupting effects associated with many ortho-phthalates.[1][17] Consequently, DOTP meets stringent global standards like REACH and is approved for use in sensitive applications such as toys, food contact materials, and medical devices.[1][14]
This clear distinction in safety and regulatory acceptance makes DOTP the responsible and future-proof choice for scientific and medical product development.[13]
Quantitative Performance Data Summary
The following table summarizes key quantitative data, using DOP as a well-documented proxy for DIOP where specific DIOP data is unavailable, given their structural similarities as C8 ortho-phthalates.
| Performance Characteristic | DIOP / DOP (ortho-phthalate) | DOTP (terephthalate) | Advantage |
| Chemical Family | Ortho-phthalate | Terephthalate (Non-Phthalate) | DOTP |
| Molecular Weight ( g/mol ) | ~390.6[5] | ~390.6[18] | Neutral |
| Density (g/cm³ @ 20-25°C) | ~0.980[5] | ~0.983[11] | Neutral |
| Flash Point (°C) | ~227[19] | >210[18] | Neutral/DIOP |
| Boiling Point (°C) | ~370[19] | ~383[20] | DOTP |
| Volatility / Mass Loss | Higher[4] | Significantly Lower[2][4] | DOTP |
| Migration Rate | Higher[4] | Significantly Lower[4][11] | DOTP |
| Low-Temp. Flexibility | Good | Excellent[2][11] | DOTP |
| Electrical Resistivity | Lower | Higher (up to 20x vs. DOP)[15] | DOTP |
| Toxicology Profile | Endocrine disruption concerns[2] | Favorable, non-toxic profile[14][17] | DOTP |
| Regulatory Compliance | Restricted in many applications[8] | Widely approved (REACH, FDA)[3][14] | DOTP |
Experimental Protocols for Performance Evaluation
To ensure the selection of the appropriate plasticizer, rigorous, standardized testing is essential. The following protocols describe self-validating methodologies for assessing critical performance attributes.
Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To quantify and compare the thermal stability and volatility of DIOP- and DOTP-plasticized PVC.
Methodology (based on ASTM E1131):
-
Sample Preparation: Prepare PVC samples plasticized with precisely 30% (by weight) of DIOP and DOTP, respectively. Ensure homogenous mixing using a two-roll mill.
-
Instrument Setup: Calibrate a Thermogravimetric Analyzer (TGA) for temperature and mass.
-
Experimental Run:
-
Place a 10-15 mg sample of the plasticized PVC into a ceramic or platinum TGA pan.
-
Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.
-
Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
The initial weight loss, typically occurring between 190°C and 350°C, corresponds to the volatilization of the plasticizer.[21] A second major weight loss event corresponds to the dehydrochlorination of the PVC backbone.[21][22]
-
Primary Metric: The temperature at which 5% mass loss occurs (T₅%). A higher T₅% indicates lower volatility and greater thermal stability.
-
Secondary Metric: The total mass loss in the plasticizer decomposition region. A lower mass loss for a given formulation indicates a more stable plasticizer.
-
Caption: Experimental workflow for TGA comparison of plasticizer thermal stability.
Protocol: Migration Testing in a Simulated Use Environment
Objective: To measure the amount of plasticizer that leaches from a polymer into a contacting liquid, simulating conditions in medical or laboratory use.
Methodology (based on ASTM D2199 principles and food contact regulations): [23][24]
-
Sample Preparation: Press-mold thin sheets (e.g., 1 mm thickness) of PVC plasticized with DIOP and DOTP. Cut samples into uniform dimensions (e.g., 2x2 cm).
-
Simulant Selection: Choose a simulant fluid relevant to the intended application. For general biocompatibility, use ethanol/water mixtures or food-grade olive oil as an aggressive fatty food simulant.
-
Exposure Conditions:
-
Accurately weigh each polymer sample (W_initial).
-
Fully immerse each sample in a known volume of the simulant fluid within a sealed glass container. The surface area-to-volume ratio should be controlled and documented.
-
Incubate the containers under accelerated conditions (e.g., 40°C for 10 days) to simulate long-term exposure.
-
-
Analysis:
-
Gravimetric Analysis: After incubation, remove the polymer samples, gently wipe them dry, and allow them to equilibrate to room temperature in a desiccator. Reweigh the samples (W_final). The weight loss (W_initial - W_final) corresponds to the migrated plasticizer.
-
Chemical Analysis (for higher sensitivity): Analyze the simulant fluid using Gas Chromatography-Mass Spectrometry (GC-MS) to directly quantify the concentration of DIOP or DOTP that has leached into the liquid.
-
-
Data Interpretation: Compare the percentage of weight loss or the measured concentration in the simulant for both plasticizer types. A lower value indicates superior migration resistance.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the evidence strongly favors the selection of DOTP over DIOP for any application where material stability, purity, and biocompatibility are concerns.
-
DIOP may be considered only for non-critical, industrial applications where human contact is minimal and its legacy use is well-established. However, its unfavorable regulatory trajectory and potential toxicological risks make it a poor choice for new product development.
-
DOTP provides a superior balance of performance characteristics, including enhanced thermal stability, excellent low-temperature flexibility, and critically, far lower migration and volatility.[2][12][25] Its robust and favorable toxicological profile, backed by widespread regulatory approval for sensitive applications, establishes it as the scientifically sound and responsible choice for medical devices, pharmaceutical packaging, and advanced research materials.[13][14]
By prioritizing a plasticizer like DOTP, developers can mitigate risks associated with material degradation and leachables, ensuring the integrity of their experiments and the safety of their end-users.
References
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Leaching rate of DIOP versus other high molecular weight phthalates
An In-Depth Comparative Guide to the Leaching Characteristics of High Molecular Weight Phthalates for Pharmaceutical and Laboratory Applications
For professionals in drug development and research, the integrity of materials that come into contact with pharmaceutical products is paramount. Plasticizers, essential additives that impart flexibility to polymers like polyvinyl chloride (PVC), are of particular concern due to their potential to migrate, or "leach," into drug formulations, patient infusions, and sensitive laboratory samples. This guide provides an in-depth comparison of the leaching rates of Diisooctyl phthalate (DIOP) and other high molecular weight (HMW) phthalates, offering objective analysis and supporting experimental frameworks to inform material selection and risk assessment.
High molecular weight phthalates, such as DIOP, Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP), are often selected as alternatives to lower molecular weight phthalates like Bis(2-ethylhexyl) phthalate (DEHP) due to their presumed greater permanence within the polymer matrix.[1] However, the term "high molecular weight" encompasses a range of chemical structures and properties that significantly influence their leaching propensity. Understanding these nuances is critical for ensuring the safety, efficacy, and stability of pharmaceutical products.
The Molecular Basis of Phthalate Leaching
Phthalates are not chemically bound to the polymer chains of PVC; they are physically interspersed within the matrix, interacting through weaker van der Waals forces.[2] This physical mixing allows them to diffuse out of the plastic over time, a process driven by factors such as temperature, the chemical nature of the contacting fluid, and the specific molecular structure of the phthalate itself.[3]
The leaching potential is inversely related to the molecular size and chain length of the phthalate. Larger molecules with longer alkyl chains, such as DINP and DIDP, are more entangled within the polymer structure and exhibit lower volatility, resulting in significantly reduced migration rates compared to smaller phthalates like DEHP.[4] This fundamental principle is the primary driver behind the industry's shift towards HMW phthalates for sensitive applications.
Comparative Analysis of HMW Phthalate Leaching
While exact leaching rates are highly dependent on specific experimental conditions, a comparative assessment based on molecular properties and available literature provides a clear hierarchy of stability.
| Phthalate | Abbreviation | Molecular Weight ( g/mol ) | Chemical Structure (Alkyl Chain) | Relative Leaching Propensity |
| Bis(2-ethylhexyl) phthalate | DEHP | 390.56 | C8 (Branched) | High |
| This compound | DIOP | 390.56 | C8 (Branched Isomers) | High |
| Diisononyl phthalate | DINP | 418.61 | C9 (Branched Isomers) | Low to Moderate |
| Diisodecyl phthalate | DIDP | 446.66 | C10 (Branched Isomers) | Low |
Key Insights:
-
DEHP and DIOP: Despite being classified as HMW, DEHP and its isomer DIOP possess a lower molecular weight compared to DINP and DIDP. DEHP, in particular, is well-documented for its significant leaching potential, especially into lipophilic solutions, leading to widespread regulatory restrictions.[1][5][6] Studies have found that DEHP is a major leachable from medical devices, with exposure being a significant concern for vulnerable patient populations like neonates.[7][8][9]
-
DINP and DIDP: These phthalates have longer carbon chains and higher molecular weights, which markedly increases their permanence in PVC.[10] The migration of DINP can be hundreds of times lower than that of lower molecular weight phthalates.[4] This makes them technically superior alternatives where minimizing leachables is a primary objective. Regulatory bodies have recognized the lower risk profile of DINP and DIDP in many applications.[10]
-
The Role of the Contact Medium: The leaching of all phthalates is profoundly influenced by the solvent. Fatty or oily substances, including lipid emulsions in parenteral nutrition or lipophilic drug formulations, can dramatically accelerate the migration of phthalates compared to aqueous solutions.[3][11] This "worst-case scenario" is a critical consideration in the risk assessment for pharmaceutical applications.
Visualizing the Leaching Mechanism
The following diagram illustrates the relationship between phthalate molecular structure and its propensity to leach from a polymer matrix under the influence of external factors.
Caption: Relationship between phthalate size and leaching potential.
A Self-Validating Protocol for Quantifying Phthalate Leaching
To ensure trustworthy and reproducible results, any experimental protocol must be self-validating. This involves meticulous attention to controls to account for the ubiquitous nature of phthalates, which can introduce background contamination.[12]
Step 1: Material and Reagent Preparation
-
Material Sampling: Precisely cut the plastic material to be tested into pieces with a known surface area (e.g., 1 cm²).[1]
-
Glassware Cleaning: As phthalates are common contaminants, all glassware must be rigorously cleaned. Use a high-purity solvent like n-hexane to rinse all glassware immediately before use. Avoid all other plastic labware.
-
Simulant Selection: Choose a simulant fluid that represents the intended application or a worst-case scenario.
Step 2: Migration (Leaching) Experiment
-
Incubation: Place a known mass and surface area of the plastic sample into a clean glass vial. Add a precise volume of the chosen simulant.
-
Controlled Conditions: Seal the vial and incubate for a defined period (e.g., 24 hours, 72 hours, or up to 30 days) at a controlled temperature (e.g., 25°C, 40°C).[1]
-
Experimental Controls (Critical for Trustworthiness):
-
Procedural Blank: A vial containing only the simulant, subjected to the exact same procedure. This measures background contamination from the environment and reagents.[8]
-
Spiked Blank (Recovery): A vial of simulant spiked with a known concentration of the target phthalates. This is processed alongside the samples to validate the efficiency of the extraction and analytical method.[13]
-
Step 3: Sample Extraction
-
After incubation, carefully remove an aliquot of the simulant.
-
If necessary, perform a liquid-liquid extraction to transfer the phthalates from the simulant into a solvent compatible with the analytical instrument (e.g., extracting from an aqueous simulant into n-hexane).
-
Add an internal standard to all samples, blanks, and standards to correct for variations in instrument response.
Step 4: Analytical Quantification
-
Instrumentation: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is commonly used for its simplicity and excellent resolution for phthalates.[14][15]
-
Calibration: Prepare a multi-point calibration curve using certified reference standards of the target phthalates.
-
Data Analysis: Quantify the concentration of each phthalate in the samples, correcting for any background found in the procedural blank. Calculate the final leaching rate, typically expressed as mass of phthalate per surface area of plastic per unit of time (e.g., µg/cm²/day).
Visualizing the Experimental Workflow
Caption: Standard workflow for phthalate leaching analysis.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, minimizing the risk of product contamination from leachables is non-negotiable. The evidence strongly indicates that higher molecular weight phthalates, specifically DINP and DIDP, offer a significantly lower leaching potential compared to DIOP and the heavily regulated DEHP. This is primarily due to their larger molecular size and lower mobility within the polymer matrix.
When selecting plastic materials for critical applications, a risk-based approach should be adopted:
-
Prioritize Materials with Inherently Low-Leaching Plasticizers: Whenever possible, specify materials plasticized with DINP, DIDP, or other well-characterized, low-migration alternatives like TOTM (Trioctyl trimellitate).[5][16]
-
Request Leaching Data from Suppliers: Manufacturers should provide comprehensive leaching data for their materials under conditions relevant to the intended use.
-
Conduct In-House Validation: For the most sensitive applications, such as long-term storage of lipophilic drug products or use in neonatal care, conduct in-house leaching studies using the rigorous, self-validating protocol outlined in this guide.
By combining an understanding of the fundamental chemical principles with robust experimental validation, professionals can confidently select materials that ensure the highest standards of safety, quality, and integrity for their products.
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The Fate of a Common Plasticizer: A Comparative Analysis of Di-n-octyl Phthalate (DIOP) Biodegradation Under Aerobic and Anaerobic Conditions
In the vast landscape of chemical compounds integral to modern manufacturing, phthalate esters stand out for their utility as plasticizers, lending flexibility and durability to a myriad of polymer products. Among these, Di-n-octyl phthalate (DIOP) is a widely used compound, yet its environmental persistence and potential ecotoxicity necessitate a thorough understanding of its ultimate fate. This guide provides an in-depth comparative analysis of DIOP biodegradation under both aerobic and anaerobic conditions, offering researchers, scientists, and drug development professionals a comprehensive overview of the microbial processes that govern its transformation and detoxification. We will delve into the distinct metabolic pathways, key microbial players, and the critical environmental factors that influence the efficacy of these degradative processes.
Introduction: The Dichotomy of Microbial Respiration in DIOP Degradation
The microbial degradation of xenobiotic compounds like DIOP is fundamentally dictated by the availability of electron acceptors. In the presence of oxygen, aerobic microorganisms utilize it as a highly efficient terminal electron acceptor, driving oxidative catabolic pathways. Conversely, in anoxic environments such as deep sediments or anaerobic digesters, a consortium of anaerobic microorganisms employs alternative electron acceptors (e.g., nitrate, sulfate, or carbon dioxide) in a more complex, step-wise process. This fundamental difference in respiratory strategy leads to markedly distinct biochemical pathways for DIOP breakdown, influencing degradation rates, intermediate metabolite formation, and the overall efficiency of environmental remediation.
Aerobic Biodegradation of DIOP: An Oxidative Approach
Under aerobic conditions, the biodegradation of DIOP is a relatively rapid and complete process, carried out by a diverse range of bacteria and fungi. The general strategy involves an initial hydrolytic attack followed by the oxidative degradation of the resulting intermediates.
Key Microbial Players
Several bacterial genera have been identified as potent DIOP degraders. Notably, species of Gordonia and Arthrobacter have demonstrated the ability to utilize DIOP as a sole carbon and energy source.[1][2][3] In some cases, a synergistic relationship between different bacterial species is observed, where one organism performs the initial hydrolysis and the other metabolizes the intermediates.[1]
Metabolic Pathway
The aerobic degradation of DIOP proceeds through a well-defined pathway, initiated by the enzymatic hydrolysis of the ester bonds.[2][3]
-
Initial Hydrolysis: The process begins with the action of esterases, which cleave one of the ester linkages in the DIOP molecule to yield mono-n-octyl phthalate (MOP) and 1-octanol.[2][3]
-
Second Hydrolysis: A second esterase then hydrolyzes MOP to phthalic acid and another molecule of 1-octanol.[2][3]
-
Aromatic Ring Cleavage: The central aromatic intermediate, phthalic acid, is then targeted by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of protocatechuic acid.[2][4] This intermediate is then funneled into the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.
-
Side-Chain Degradation: The liberated 1-octanol is oxidized to octanoic acid, which subsequently enters the β-oxidation pathway, a central metabolic route for fatty acid degradation, ultimately yielding acetyl-CoA that also feeds into the TCA cycle.[2][5]
Anaerobic Biodegradation of DIOP: A Stepwise Reduction
In the absence of oxygen, the biodegradation of DIOP is a slower and more complex process, often requiring the synergistic action of different trophic groups of microorganisms, including fermentative bacteria, syntrophs, and methanogens.[6][7]
Key Microbial Players
The anaerobic degradation of phthalates is carried out by a diverse microbial consortium. This includes fermentative bacteria that perform the initial hydrolysis, followed by specialized bacteria that degrade the aromatic ring, such as sulfate-reducing bacteria (e.g., Desulfosarcina cetonica) and denitrifying bacteria.[4][8][9] In methanogenic environments, the final steps are carried out by methanogenic archaea.[6][7]
Metabolic Pathway
The anaerobic pathway for DIOP degradation, while less studied specifically for this compound, can be inferred from the established pathways for other phthalates.
-
Initial Hydrolysis: Similar to the aerobic pathway, the initial step is the hydrolysis of DIOP to phthalic acid and 1-octanol. This is carried out by extracellular or cell-associated esterases from fermentative bacteria.
-
Activation of Phthalic Acid: Under anaerobic conditions, the chemically stable aromatic ring of phthalic acid must be "activated" before it can be cleaved. This is achieved by converting phthalic acid to phthaloyl-CoA, a thioester. This activation can be ATP-dependent, catalyzed by a CoA ligase, or can occur via a CoA transferase.[4][8][9]
-
Decarboxylation and Ring Reduction: The highly unstable phthaloyl-CoA is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[4][8][9] Benzoyl-CoA is subsequently dearomatized by a reductase enzyme, initiating the cleavage of the ring structure.
-
Fermentation of the Side-Chain: The 1-octanol released during hydrolysis is fermented by other members of the microbial community, ultimately producing simpler compounds like acetate, hydrogen, and carbon dioxide, which can then be utilized by methanogens to produce methane.[6]
Comparative Summary of DIOP Biodegradation
The following table summarizes the key differences between the aerobic and anaerobic biodegradation of DIOP:
| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |
| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |
| Degradation Rate | Generally faster | Significantly slower |
| Microbial Community | Primarily bacteria and fungi capable of aerobic respiration | Complex consortium of fermenters, syntrophs, and terminal electron acceptors (e.g., methanogens, sulfate reducers) |
| Key Initial Reaction | Hydrolysis followed by dioxygenase attack on the aromatic ring | Hydrolysis followed by CoA activation and decarboxylation of the aromatic ring |
| Central Intermediate | Protocatechuic Acid | Benzoyl-CoA |
| End Products | Carbon dioxide, water, biomass | Methane, carbon dioxide, water, biomass |
| Efficiency | High, often leading to complete mineralization | Can be less efficient, with the potential for intermediate accumulation |
Experimental Protocols for Comparative Analysis
To empirically evaluate the biodegradation of DIOP under different redox conditions, the following experimental workflows can be employed.
Aerobic Biodegradation Assay (Soil Slurry)
This protocol is adapted from methods used for assessing the bioremediation of phthalate-contaminated soil.[10]
Objective: To quantify the rate of DIOP degradation in a soil slurry under aerobic conditions.
Materials:
-
DIOP-contaminated soil or uncontaminated soil spiked with DIOP.
-
Minimal salts medium (MSM).
-
Erlenmeyer flasks.
-
Shaking incubator.
-
Analytical standards: DIOP, mono-n-octyl phthalate, phthalic acid, 1-octanol, octanoic acid.
-
Extraction solvents (e.g., hexane, ethyl acetate).
-
HPLC-UV or GC-MS for analysis.
Procedure:
-
Microcosm Setup: In a series of sterile 250 mL Erlenmeyer flasks, create soil slurries by combining 50 g of soil with 100 mL of MSM.
-
DIOP Spiking: If using uncontaminated soil, spike the slurries with a known concentration of DIOP (e.g., 100 mg/kg soil).
-
Inoculation (Optional): To enhance degradation, inoculate the slurries with a known DIOP-degrading microbial culture.
-
Incubation: Incubate the flasks at a controlled temperature (e.g., 30°C) on a rotary shaker (e.g., 150 rpm) to ensure aerobic conditions. Include sterile controls (e.g., autoclaved soil) to account for abiotic losses.
-
Sampling: At regular time intervals (e.g., 0, 3, 7, 14, 28 days), sacrifice replicate flasks for analysis.
-
Extraction: Extract the soil slurry with an appropriate organic solvent to recover DIOP and its metabolites.
-
Analysis: Quantify the concentrations of DIOP and its degradation products using HPLC-UV or GC-MS.
Anaerobic Biodegradation Assay (Serum Bottle)
This protocol is based on established methods for determining anaerobic biodegradability.[10][11][12]
Objective: To determine the potential for DIOP mineralization to methane and carbon dioxide under anaerobic conditions.
Materials:
-
Anaerobic inoculum (e.g., digested sewage sludge).
-
Anaerobic mineral medium.
-
Serum bottles with butyl rubber stoppers and aluminum crimp seals.
-
DIOP stock solution.
-
Gas chromatograph (GC) for biogas analysis (CH₄ and CO₂).
-
Pressure transducer.
Procedure:
-
Medium Preparation: Prepare and dispense anaerobic mineral medium into serum bottles under an oxygen-free gas stream (e.g., N₂/CO₂).
-
Inoculation: Inoculate the bottles with anaerobic sludge (e.g., 10% v/v).
-
Substrate Addition: Add a known amount of DIOP to the bottles to achieve the desired starting concentration (e.g., 50 mg C/L). Include positive controls (e.g., a readily biodegradable substrate like ethanol) and negative controls (inoculum only).
-
Incubation: Seal the bottles and incubate them in the dark at a constant temperature (e.g., 35°C).
-
Biogas Measurement: Periodically measure the headspace pressure using a pressure transducer and analyze the biogas composition (CH₄ and CO₂) by GC.
-
Data Analysis: Calculate the cumulative methane production and compare it to the theoretical maximum based on the stoichiometry of DIOP mineralization.
-
Metabolite Analysis (Optional): At the end of the incubation, the liquid phase can be analyzed for residual DIOP and intermediate metabolites by HPLC or GC-MS.
Analytical Methodologies for Quantitation
Accurate quantification of DIOP and its metabolites is crucial for understanding degradation kinetics and pathways.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying DIOP and its aromatic metabolites like mono-n-octyl phthalate and phthalic acid.[13][14][15][16][17] A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying the more volatile degradation products, such as 1-octanol and its oxidation product, octanoic acid.[5][18][19][20][21][22] Derivatization may be necessary for the analysis of the carboxylic acid.
Conclusion and Future Perspectives
The biodegradation of Di-n-octyl phthalate is a tale of two distinct metabolic strategies, dictated by the presence or absence of oxygen. Aerobic degradation is a more direct and efficient process, leading to the rapid mineralization of DIOP. In contrast, anaerobic degradation is a slower, more intricate process reliant on the syntrophic interactions of a diverse microbial consortium.
While the aerobic pathway for DIOP is relatively well-understood, further research is needed to elucidate the specific microorganisms and enzymatic machinery involved in the anaerobic degradation of long-chain phthalates like DIOP. A deeper understanding of these processes is paramount for developing effective bioremediation strategies for phthalate-contaminated environments and for predicting the environmental fate of these ubiquitous plasticizers. The experimental frameworks provided in this guide offer a robust starting point for researchers to contribute to this critical area of environmental science.
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- 19. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Human Metabolome Database: GC-MS Spectrum - Octanol GC-MS (1 TMS) (HMDB0001183) [hmdb.ca]
- 22. Octanoic acid, methyl ester [webbook.nist.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Diisooctyl Phthalate (DIOP) for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench. A crucial, yet often overlooked, aspect of rigorous scientific practice is the safe and compliant management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of diisooctyl phthalate (DIOP), a common plasticizer. Our aim is to empower you with the knowledge to not only meet regulatory requirements but also to foster a culture of safety and environmental stewardship within your institution.
Understanding this compound (DIOP): Hazard Profile and Regulatory Context
This compound (DIOP) is a high-production-volume chemical primarily used to impart flexibility to polyvinyl chloride (PVC) and other polymers. While essential for many applications, its disposal requires careful consideration due to its potential environmental and health impacts.
Physicochemical Properties of DIOP
| Property | Value |
| Appearance | Colorless, oily liquid[1] |
| CAS Number | 27554-26-3[2] |
| Molecular Formula | C24H38O4[3] |
| Molecular Weight | 390.6 g/mol [1] |
| Flash Point | 227 °C (440.6 °F)[3] |
| Solubility in Water | Insoluble[3] |
Regulatory Classification: Is DIOP a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).
It is important to note that while di-n-octyl phthalate is a listed hazardous waste with the EPA code U107, this compound (DIOP) is not.[4] Therefore, the determination of whether DIOP waste is hazardous hinges on the Toxicity Characteristic .
The Toxicity Characteristic Leaching Procedure (TCLP) is the EPA-mandated test to determine if a waste is hazardous due to its potential to leach toxic chemicals into groundwater.[5][6] If the TCLP extract from your DIOP waste contains any of the contaminants listed in 40 CFR 261.24 at a concentration equal to or greater than the regulatory level, it must be managed as a hazardous waste.
The Disposal Decision Workflow: A Step-by-Step Approach
The following diagram outlines the critical decision points and procedural steps for the proper management of DIOP waste, from generation to final disposal.
Sources
- 1. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brsmeas.org [brsmeas.org]
- 3. ICSC 0876 - this compound [chemicalsafety.ilo.org]
- 4. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Diisooctyl Phthalate
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. In the laboratory, unseen hazards can pose significant risks, and a thorough understanding of the materials in use is the first line of defense. This guide provides an in-depth, experience-driven approach to the safe handling of Diisooctyl phthalate (DIOP), focusing on the critical role of personal protective equipment (PPE). Our goal is to move beyond mere checklists and empower you with the knowledge to make informed safety decisions, thereby fostering a culture of proactive risk management.
The Nature of the Challenge: Understanding this compound (DIOP)
This compound (DIOP) is a high-molecular-weight phthalate ester commonly used as a plasticizer.[1] While essential in many applications, it is not without its hazards. DIOP is classified as harmful if swallowed or inhaled, can cause skin and eye irritation, and may lead to respiratory irritation.[2] Furthermore, there are concerns that it may damage fertility or the unborn child.[2] These potential health effects underscore the necessity of a comprehensive PPE strategy.
A clear understanding of its physical and chemical properties is fundamental to appreciating its behavior in a laboratory setting and selecting the appropriate protective measures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27554-26-3 | |
| Molecular Formula | C24H38O4 | |
| Molecular Weight | 390.56 g/mol | |
| Appearance | Colorless, viscous, oily liquid | |
| Odor | Mild | |
| Boiling Point | 370 °C (698 °F) | |
| Melting Point | -4 °C (24.8 °F) | |
| Flash Point | 227 °C (441 °F) | |
| Vapor Pressure | 5.5 x 10⁻⁶ mmHg | |
| Water Solubility | <0.1 g/L | |
| Density | 0.980 - 0.983 g/cm³ at 20 °C |
The low vapor pressure of DIOP suggests that at room temperature, the risk of inhaling significant quantities of vapor is low. However, operations that generate aerosols or are conducted at elevated temperatures will increase this risk. Its insolubility in water is a key consideration for spill cleanup and waste disposal procedures.
The Core of Protection: A Multi-faceted PPE Strategy
A robust PPE strategy is not a one-size-fits-all solution. It is a dynamic and intelligent system of protection tailored to the specific tasks and potential exposures in your laboratory.
Engineering Controls: The First Line of Defense
Before considering PPE, it is crucial to implement appropriate engineering controls. All handling of DIOP should be conducted in a well-ventilated area. For procedures with a higher risk of aerosol generation, such as heating or agitation, a chemical fume hood is mandatory.
Personal Protective Equipment: Your Last Line of Defense
When engineering controls cannot eliminate all risks, PPE is essential. The following table outlines the recommended PPE for handling DIOP, with explanations rooted in the principles of chemical safety.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Rationale and Advanced Options |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl) | Why: To prevent skin contact, which can cause irritation. Advanced Options: For prolonged or immersive contact, consider thicker gloves or those with documented high breakthrough times for phthalates. An Ansell chemical resistance chart indicates that for Dioctyl Phthalate (DOP), both Nitrile and Butyl gloves offer good to excellent protection with breakthrough times often exceeding 360-480 minutes.[3][4] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Safety glasses with side shields | Why: To protect the eyes from splashes, which can cause serious irritation. Advanced Options: When there is a significant risk of splashing, chemical splash goggles are recommended. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face. |
| Skin and Body Protection | Laboratory coat | Why: To protect the skin and personal clothing from contamination. Advanced Options: For larger quantities or in the event of a significant spill, a chemically resistant apron or coveralls should be worn. Ensure that the lab coat is fully buttoned. |
| Respiratory Protection | Generally not required with adequate ventilation | Why: DIOP has a low vapor pressure, minimizing inhalation risk at ambient temperatures. Required When: In situations with inadequate ventilation, when heating DIOP, or when generating aerosols. In these cases, a respirator with an organic vapor cartridge is necessary. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is required.[2] The selection of a respirator should be based on a thorough risk assessment and in accordance with your institution's respiratory protection program. |
Diagram 1: PPE Selection Workflow for this compound
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
